PFM046
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H42O2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S)-3-hydroxy-4-phenylbutan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H42O2/c1-19(27(31)17-20-7-5-4-6-8-20)24-11-12-25-23-10-9-21-18-22(30)13-15-28(21,2)26(23)14-16-29(24,25)3/h4-9,19,22-27,30-31H,10-18H2,1-3H3/t19-,22-,23-,24+,25-,26-,27-,28-,29+/m0/s1 |
InChI 键 |
SIDNMKAFAQHOFS-MEMICBDASA-N |
产品来源 |
United States |
Foundational & Exploratory
PFM046: A First-in-Class Selective LXR Antagonist for Oncological Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
PFM046, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a novel, first-in-class steroidal, non-sulfated antagonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2][3][4] Developed as a more potent derivative of its predecessor, PFM037, this compound has demonstrated significant potential in the field of oncology.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its quantitative biological activity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the LXR signaling pathway.
Quantitative Data Summary
The biological activity of this compound has been characterized through a series of in vitro assays, revealing its potent and selective antagonism of LXRα and LXRβ. The key quantitative data are summarized in the tables below.
Table 1: LXR Antagonistic Activity of this compound
| Receptor | IC50 (μM) |
| LXRα | 1.5 |
| LXRβ | 2.29 |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Concentration (μM) | Proliferation Inhibition (%) |
| B16-F1 | Murine Melanoma | 10 | Significant |
| LLC | Human Lung Cancer | 10 | Significant |
LXR Signaling and this compound's Mechanism of Action
Liver X Receptors are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[2][3] Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
This compound exerts its antagonistic effect by binding to LXRs and preventing the recruitment of coactivators necessary for gene transcription. This leads to the suppression of LXR target genes involved in lipogenesis, such as Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN).[1][3][4] Interestingly, this compound exhibits a peculiar gene expression profile, as it has been shown to upregulate the expression of the ATP Binding Cassette Transporter A1 (ABCA1), a gene typically induced by LXR agonists.[1][3][4]
Below is a diagram illustrating the canonical LXR signaling pathway and the antagonistic action of this compound.
Caption: LXR signaling pathway and the antagonistic action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
LXR Antagonist Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for LXRα and LXRβ.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Cells are seeded in 96-well plates and co-transfected with expression vectors for full-length human LXRα or LXRβ, a luciferase reporter plasmid containing an LXR response element (LXRE), and a β-galactosidase expression vector for transfection efficiency normalization.
-
Compound Treatment: Following transfection, cells are treated with a fixed concentration of a known LXR agonist (e.g., T0901317) and varying concentrations of this compound.
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The percentage of inhibition of agonist-induced luciferase activity is calculated for each concentration of this compound. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Cell Proliferation Assay
Objective: To evaluate the antiproliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Murine melanoma (B16-F1) and human lung cancer (LLC) cells are maintained in their respective recommended growth media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Compound Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 10 μM) or vehicle control.
-
Proliferation Assessment: Cell proliferation is assessed at 72 hours post-treatment using a standard method such as the Trypan Blue exclusion assay or a colorimetric assay like MTT or WST-1.
-
Data Analysis: The percentage of proliferation inhibition is calculated by comparing the number of viable cells in the this compound-treated wells to the vehicle-treated control wells.
In Vivo Antitumor Activity in Xenograft Models
Objective: To assess the in vivo efficacy of this compound in suppressing tumor growth.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., C57BL/6) are used for the study.
-
Tumor Cell Implantation: B16-F1 or LLC cells are harvested, and a specific number of cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule. The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The antitumor efficacy of this compound is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Below is a diagram illustrating the general workflow for evaluating the in vivo antitumor activity of this compound.
Caption: General workflow for in vivo antitumor activity assessment.
Conclusion
This compound represents a significant advancement in the development of LXR-targeted therapies. Its potent and selective antagonist activity, coupled with a unique gene expression modulation profile and promising antitumor effects in preclinical models, positions it as a valuable tool for cancer research and a potential candidate for further drug development. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these findings by the scientific community.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
PFM046: A Deep Dive into the Structure-Activity Relationship of a First-in-Class LXR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the structure-activity relationship (SAR) of PFM046, a novel, first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist. This compound has emerged as a promising candidate in oncology due to its unique mechanism of action and demonstrated antitumor activity. This document provides a comprehensive overview of its development, mechanism, and the experimental methodologies used in its characterization.
Introduction: The Emergence of this compound
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are crucial regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. Their role in cancer has been a subject of intense investigation, with evidence suggesting that modulation of LXR activity could be a viable therapeutic strategy. While LXR agonists have been explored, the potential of LXR antagonists in oncology is a more recent area of focus.
This compound, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, was developed through a structure-activity relationship study of its predecessor, PFM037 (22(S)-hydroxycholesterol-3-sulfate), another LXRα antagonist. This compound has demonstrated greater potency as an LXR antagonist and exhibits a distinctive gene expression profile.[1]
Core Structure and Analogs: Quantitative SAR Data
A comprehensive analysis of the structure-activity relationship of this compound and its analogs is crucial for understanding the key molecular features driving its antagonist activity. The following table summarizes the biological activity of this compound and its precursors.
Note: Specific quantitative data from the primary publication, such as IC50 and EC50 values for a series of analogs, were not publicly available at the time of this writing. The following table is a template illustrating the desired data presentation format.
| Compound ID | Structure | LXRα Antagonist Activity (IC50, µM) | LXRβ Antagonist Activity (IC50, µM) | Notes |
| This compound | 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol | Data Not Available | Data Not Available | First-in-class non-sulfated steroidal LXR antagonist.[1] |
| PFM037 | 22(S)-hydroxycholesterol-3-sulfate | Data Not Available | Data Not Available | Precursor to this compound, a sulfated LXRα antagonist.[1] |
| Analog X | [Structure of Analog X] | Data Not Available | Data Not Available | [Description of structural modification] |
| Analog Y | [Structure of Analog Y] | Data Not Available | Data Not Available | [Description of structural modification] |
Mechanism of Action: A Peculiar LXR Target Gene Profile
This compound functions as an antagonist of Liver X Receptors. Its mechanism of action is characterized by a unique modulation of LXR target genes. As an antagonist, this compound effectively suppresses the expression of key genes involved in lipogenesis, such as Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN).[1][2]
Intriguingly, while antagonizing the effects on lipogenic genes, this compound surprisingly maintains the ability to upregulate the ATP Binding Cassette Subfamily A Member 1 (ABCA1) gene, an effect typically associated with LXR agonists.[1][2] This dual activity suggests a complex interaction with the LXR signaling pathway, potentially involving selective modulation of co-regulator recruitment. This unique profile contributes to its potent antitumor activity observed in both in vitro and in vivo models.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound as an LXR antagonist.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies expected to have been used in the characterization of this compound, based on standard practices in the field.
Note: The specific, detailed experimental protocols from the primary publication were not publicly available. The following are generalized representations of standard assays.
LXR Reporter Gene Assay
This assay is fundamental for determining the agonist or antagonist activity of a compound on LXR.
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are co-transfected with an LXR expression vector, an RXR expression vector, a luciferase reporter plasmid containing LXR response elements (LXREs), and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: After 24 hours, cells are treated with a reference LXR agonist (e.g., T0901317 or GW3965) in the presence or absence of varying concentrations of the test compound (this compound).
-
Luciferase Assay: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization of transfection efficiency.
-
Data Analysis: The antagonist activity is determined by the ability of the compound to inhibit the agonist-induced luciferase expression. IC50 values are calculated from the dose-response curves.
Gene Expression Analysis (qPCR)
Quantitative real-time PCR is used to measure the effect of the compound on the expression of LXR target genes.
-
Cell Culture and Treatment: A relevant cell line (e.g., macrophages, hepatocytes) is treated with the test compound for a specified duration.
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template.
-
qPCR: The expression levels of target genes (e.g., SCD1, FASN, ABCA1) and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
The general workflow for these experiments is depicted below.
Caption: General experimental workflows for characterizing this compound.
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in both cell-based assays and animal models.[1] This activity is attributed to its unique modulation of LXR signaling, which can impact cancer cell proliferation, metabolism, and the tumor microenvironment. The logical relationship leading from the molecular properties of this compound to its biological effects is outlined below.
Caption: Logical flow from this compound's structure to its antitumor effect.
Conclusion and Future Directions
This compound represents a significant advancement in the development of LXR-targeted cancer therapies. Its unique profile as a potent, non-sulfated steroidal LXR antagonist with a distinct gene regulatory signature makes it a valuable tool for further research and a promising therapeutic lead. Future studies should focus on elucidating the precise molecular interactions of this compound with the LXR ligand-binding domain to understand the structural basis for its peculiar activity. A comprehensive SAR study with a broader range of analogs will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties for clinical development. The promising in vivo antitumor data warrants further investigation in various cancer models to fully assess its therapeutic potential.
References
PFM046: A Technical Guide to a First-in-Class LXR Antagonist for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFM046 has emerged as a pioneering, first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptor (LXR) with significant potential in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize this compound in their research. The document summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its unique mechanism of action and experimental workflows.
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] Their involvement in cancer has been a subject of intense research, with evidence suggesting that modulation of LXR activity could offer a novel therapeutic strategy. This compound, chemically known as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, was identified as a potent LXR antagonist, representing a significant advancement in the field.[2][3] It is a derivative of the natural sterol stigmasterol (B192456). This guide delves into the specifics of its discovery and synthesis, providing a technical resource for the scientific community.
Discovery and Mechanism of Action
This compound was discovered through structure-activity relationship (SAR) studies aimed at developing more potent LXR antagonists.[2][3] It demonstrated a higher potency compared to its predecessors.[2]
The mechanism of action of this compound is particularly noteworthy. While it acts as an antagonist for certain LXR target genes, it surprisingly exhibits agonist-like activity for others. Specifically, this compound suppresses the expression of key lipogenic genes, Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN), which is consistent with its LXR antagonist profile.[2][3] However, it also upregulates the expression of the ATP Binding Cassette Subfamily A Member 1 (ABCA1) gene, a characteristic typically associated with LXR agonists.[2][3] This unique profile suggests that this compound is a selective LXR modulator with a complex and nuanced interaction with the receptor and its downstream signaling pathways.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound, highlighting its dual antagonist and partial agonist activity on LXR target genes.
Caption: this compound binds to the LXR/RXR heterodimer, selectively inhibiting the transcription of lipogenic genes while activating cholesterol efflux genes.
Synthesis of this compound
This compound is synthesized via a semi-synthetic route starting from stigmasterol, a readily available plant sterol.[2][3] The synthesis involves several key transformations to modify the side chain and introduce the phenyl group.
Synthetic Workflow
The logical workflow for the semi-synthesis of this compound from stigmasterol is outlined below.
Caption: A logical workflow illustrating the key stages in the semi-synthesis of this compound from stigmasterol.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: LXR Antagonist Activity of this compound
| Receptor Isoform | IC50 (µM) |
| LXRα | 1.5 |
| LXRβ | 2.29 |
Data sourced from BioWorld.[3]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Concentration (µM) | Activity |
| B16-F1 | Murine Melanoma | 10 | Antiproliferative |
| LLC | Human Lung Carcinoma | 10 | Antiproliferative |
Data sourced from BioWorld.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for the key experiments cited in the evaluation of this compound.
LXR Antagonist Assay (Luciferase Reporter Assay)
This protocol describes a common method to determine the antagonist activity of a compound on LXR.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with expression plasmids for LXR (α or β), its heterodimeric partner RXR, and a luciferase reporter plasmid containing LXR response elements (LXREs). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, treat the cells with a known LXR agonist (e.g., T0901317 or a 22(R)-hydroxycholesterol) to induce luciferase expression.
-
Concurrently, treat the cells with varying concentrations of this compound. Include appropriate vehicle controls.
-
-
Luciferase Activity Measurement:
-
After an incubation period (typically 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Calculate the percentage of inhibition of agonist-induced luciferase activity at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Antiproliferative Assay (Trypan Blue Exclusion Method)
This protocol details the assessment of the antiproliferative effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., B16-F1 or LLC) in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM). Include a vehicle-treated control group.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Cell Counting:
-
Harvest the cells by trypsinization.
-
Stain the cells with Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition compared to the vehicle-treated control.
-
In Vivo Antitumor Activity (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., B16-F1 or LLC) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
At the end of the study (based on a predetermined endpoint, such as tumor size or study duration), euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.
-
Conclusion
This compound represents a significant development in the field of LXR modulation for cancer therapy. Its unique mechanism of action, potent antagonist activity, and demonstrated antiproliferative effects in vitro and in vivo make it a valuable tool for cancer research. This technical guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound and the broader implications of LXR antagonism in oncology. Further investigation into its detailed molecular interactions and its efficacy in a wider range of cancer models is warranted.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 3. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of PFM046 on Liver X Receptor (LXR) Target Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFM046 has been identified as a novel, potent, and first-in-class steroidal antagonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound on LXR target genes, drawing from available scientific literature. A peculiar and noteworthy characteristic of this compound is its dual-activity profile; while it acts as a canonical antagonist by suppressing the expression of key lipogenic LXR target genes, SCD1 and FASN, it paradoxically upregulates the cholesterol transporter gene, ABCA1, an action typically associated with LXR agonists.[1][2] This unique pharmacological profile suggests that this compound may represent a novel class of selective LXR modulators with therapeutic potential, particularly in oncology, where it has demonstrated significant antitumor activity in both in vitro and in vivo models.[1][2]
Introduction to this compound and Liver X Receptors (LXRs)
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of their target genes, thereby modulating their expression.
This compound, with the chemical name 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, has emerged from structure-activity relationship studies as a potent LXR antagonist.[1][2] Its unique mode of action, characterized by selective modulation of LXR target gene expression, distinguishes it from conventional LXR agonists and antagonists.
Quantitative Data on this compound Activity
While the primary literature describing the specific fold-changes in gene expression for SCD1, FASN, and ABCA1 following this compound treatment is not publicly available, the antagonistic activity of this compound on LXRα and LXRβ has been quantified.
| Parameter | Receptor | Value (µM) | Reference |
| IC50 | LXRα | 1.5 | [3] |
| IC50 | LXRβ | 2.29 | [3] |
Note: The specific quantitative data on the fold-change in the expression of LXR target genes (SCD1, FASN, and ABCA1) induced by this compound is not available in the public domain based on the conducted searches. The information presented is based on the qualitative descriptions found in the available literature.
Effects of this compound on LXR Target Genes
This compound exhibits a unique gene expression profile, acting as an antagonist for some LXR target genes while simultaneously behaving as an agonist for another.
-
Suppression of Lipogenic Genes: In a manner consistent with LXR antagonism, this compound suppresses the expression of Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN).[1][2] These genes are key enzymes in the de novo lipogenesis pathway, and their downregulation is a desirable trait for therapeutic agents targeting metabolic diseases and certain cancers.
-
Upregulation of Cholesterol Efflux Gene: Surprisingly, this compound upregulates the expression of ATP-binding cassette transporter A1 (ABCA1).[1][2] ABCA1 is a crucial transporter for reverse cholesterol transport, facilitating the efflux of cellular cholesterol to lipid-poor apolipoproteins. This agonist-like activity on ABCA1 is a distinguishing feature of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the effects of a compound like this compound on LXR target gene expression.
Cell Culture and Treatment
-
Cell Line: A human cell line endogenously expressing LXRs, such as the human hepatoma cell line HepG2 or the human monocytic cell line THP-1, is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For gene expression analysis, cells are seeded in 6-well plates. Upon reaching 70-80% confluency, the culture medium is replaced with a medium containing either this compound at various concentrations (e.g., 0.1, 1, 10 µM), a vehicle control (e.g., DMSO), or a known LXR agonist (e.g., T0901317 or GW3965) as a positive control. The treatment duration is typically 24 hours.
RNA Isolation and Purification
-
Cell Lysis: After treatment, the culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS). Total RNA is then extracted using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is considered indicative of pure RNA. RNA integrity is assessed by gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Gene-specific primers for ABCA1, FASN, SCD1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization are designed using primer design software.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Thermal Cycling: A standard thermal cycling protocol is used, consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's dual-action LXR signaling pathway.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing this compound's effect on gene expression.
Conclusion
This compound represents a significant development in the field of LXR modulators. Its unique ability to selectively antagonize the expression of lipogenic genes while promoting the expression of a key cholesterol efflux gene opens up new avenues for therapeutic intervention in diseases characterized by dysregulated lipid metabolism and cellular proliferation, such as cancer. Further research, including the public dissemination of detailed quantitative data and methodologies, will be crucial for fully elucidating the mechanism of action of this compound and realizing its therapeutic potential.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
PFM046: A Novel Modulator of Cholesterol Homeostasis with a Unique Dual-Action Mechanism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PFM046 has emerged as a significant research compound in the field of cholesterol homeostasis due to its novel mechanism of action as a Liver X Receptor (LXR) antagonist. This technical guide provides a comprehensive overview of this compound, detailing its effects on cholesterol-regulating genes, its distinctive signaling pathway, and the experimental protocols utilized for its characterization. This compound exhibits a peculiar dual-action profile, suppressing the expression of the lipogenic genes Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), a characteristic of LXR antagonists, while simultaneously upregulating the ATP-binding cassette transporter A1 (ABCA1), a feature typically associated with LXR agonists. This unique activity profile suggests a potential therapeutic window for modulating cholesterol metabolism without the undesirable lipogenic effects of full LXR agonists. This document serves as a core resource for professionals in drug development and lipid metabolism research, offering structured data, detailed methodologies, and visual representations of the underlying molecular pathways.
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid and cholesterol metabolism. As sensors of intracellular cholesterol levels, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. Activation of LXRs by oxysterols initiates a cascade of events to maintain cholesterol balance, including promoting reverse cholesterol transport and, conversely, stimulating fatty acid synthesis.
This compound is a first-in-class, steroidal, non-sulfated LXR antagonist.[1] Its discovery has opened new avenues for therapeutic intervention in metabolic diseases and oncology. The compound's unique ability to selectively modulate LXR target genes—inhibiting lipogenesis while promoting cholesterol efflux—positions it as a molecule of high interest for further investigation.
Mechanism of Action: A Dual-Profile LXR Antagonist
This compound functions as a direct antagonist of both LXRα and LXRβ isoforms. This has been quantitatively demonstrated through its inhibitory concentration (IC50) values.
Table 1: this compound Antagonistic Activity on LXR Isoforms
| Receptor Isoform | IC50 (µM) |
| LXRα | 1.5 |
| LXRβ | 2.29 |
Data sourced from patent literature for the exemplified compound PFM-046.
The primary mechanism of this compound involves its binding to the LXR ligand-binding domain, which prevents the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. However, the downstream effects of this antagonism are not uniform across all LXR target genes.
Differential Regulation of LXR Target Genes
The most striking feature of this compound is its differential impact on genes involved in cholesterol homeostasis and lipogenesis.
-
Suppression of Lipogenic Genes: As expected for an LXR antagonist, this compound suppresses the expression of key enzymes involved in fatty acid synthesis, namely Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN) .[1] This action is anticipated to reduce the accumulation of triglycerides and mitigate the risk of hepatic steatosis, a common side effect of LXR agonists.
-
Upregulation of Cholesterol Efflux Gene: In a surprising departure from typical LXR antagonist behavior, this compound has been shown to upregulate the expression of ATP-binding cassette transporter A1 (ABCA1) .[1] ABCA1 is a crucial membrane transporter that facilitates the efflux of cellular cholesterol to apolipoprotein A1 (ApoA1), the first step in reverse cholesterol transport. This agonist-like effect on a key gene for cholesterol removal is a highly desirable feature for a potential therapeutic agent.
Table 2: Effect of this compound on LXR Target Gene Expression
| Gene | Pathway | Effect of this compound |
| SCD1 | Lipogenesis | Suppression |
| FASN | Lipogenesis | Suppression |
| ABCA1 | Cholesterol Efflux | Upregulation |
This table summarizes the qualitative effects of this compound on key LXR target genes as described in the literature.[1]
Signaling Pathway
The signaling pathway of this compound centers on its interaction with the LXR/RXR heterodimer. The following diagram illustrates the proposed mechanism of action.
Figure 1: this compound Signaling Pathway This diagram illustrates the dual-action mechanism of this compound on LXR signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound's activity. These protocols are based on established methods in the field and are intended to serve as a guide for researchers.
LXR Luciferase Reporter Assay
This assay is used to determine the agonist or antagonist activity of a compound on LXRα and LXRβ.
Objective: To quantify the ability of this compound to inhibit LXR activation induced by a known LXR agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length human LXRα or LXRβ and RXRα
-
Luciferase reporter plasmid containing multiple LXR response elements (e.g., pGL4.27[luc2P/DR4-5/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% fetal bovine serum (FBS)
-
Known LXR agonist (e.g., T0901317)
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the LXRα or LXRβ, RXRα, and the LXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.
-
For antagonist mode, add this compound at various concentrations followed by a fixed concentration of the LXR agonist T0901317 (e.g., 1 µM).
-
For agonist mode, add this compound at various concentrations alone.
-
Include appropriate controls: vehicle (DMSO), agonist alone, and a known antagonist.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition for antagonist activity and fold activation for agonist activity. Determine the IC50 or EC50 values by fitting the data to a dose-response curve.
Figure 2: LXR Reporter Assay Workflow A flowchart outlining the key steps in the LXR luciferase reporter assay.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the changes in mRNA levels of LXR target genes (ABCA1, SCD1, FASN) in response to this compound treatment.
Objective: To measure the relative expression of ABCA1, SCD1, and FASN mRNA in cells treated with this compound.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or macrophage cell line (e.g., THP-1)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for human ABCA1, SCD1, FASN, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR detection system
Protocol:
-
Cell Culture and Treatment: Plate HepG2 or THP-1 cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample. The reaction mixture should contain SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor molecule, a key functional readout of ABCA1 activity.
Objective: To determine the effect of this compound on the efflux of cholesterol from macrophages.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Fluorescently labeled cholesterol (e.g., NBD-cholesterol)
-
Cholesterol acceptor (e.g., Apolipoprotein A-I)
-
This compound
-
Cell lysis buffer
-
Fluorometer
Protocol:
-
Cell Differentiation and Labeling: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Label the differentiated macrophages with NBD-cholesterol (e.g., 1 µg/mL) in serum-free medium for 24 hours.
-
Compound Treatment: Wash the cells and incubate with this compound at various concentrations for 18-24 hours to allow for changes in ABCA1 expression.
-
Efflux Measurement: Induce cholesterol efflux by incubating the cells with a cholesterol acceptor (e.g., 10 µg/mL ApoA-I) in serum-free medium for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the medium (containing the effluxed NBD-cholesterol) and lyse the cells to measure the intracellular NBD-cholesterol.
-
Fluorescence Measurement: Measure the fluorescence intensity of the medium and the cell lysate using a fluorometer.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (fluorescence in medium / (fluorescence in medium + fluorescence in cell lysate)) x 100. Compare the efflux in this compound-treated cells to vehicle-treated cells.
Figure 3: Cholesterol Efflux Assay Workflow A flowchart depicting the main stages of a cell-based cholesterol efflux assay.
Conclusion and Future Directions
This compound represents a significant advancement in the development of LXR modulators. Its unique ability to dissociate the beneficial effects on reverse cholesterol transport from the detrimental effects on lipogenesis makes it a highly attractive candidate for further preclinical and clinical investigation. The data presented in this guide underscore its potential as a therapeutic agent for dyslipidemia, atherosclerosis, and potentially other metabolic disorders.
Future research should focus on elucidating the precise molecular mechanisms behind the differential regulation of LXR target genes by this compound. Investigating the recruitment of co-repressors and co-activators to specific gene promoters in the presence of this compound could provide valuable insights. Furthermore, in vivo studies in relevant animal models of atherosclerosis and metabolic disease are crucial to validate the promising in vitro findings and to assess the overall safety and efficacy profile of this compound. The detailed protocols provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this novel compound.
References
PFM046: A Novel LXR Antagonist Reshaping Cancer Cell Metabolism and Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PFM046 is a first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptors (LXRs), LXRα and LXRβ. It demonstrates a unique mechanism of action by selectively modulating the expression of LXR target genes involved in lipid metabolism, leading to potent anti-cancer activity. This technical guide provides an in-depth overview of this compound, including its effects on cancer cell metabolism, quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.
Introduction: Targeting Lipid Metabolism in Cancer with this compound
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key aspect of this reprogramming is the alteration of lipid and cholesterol metabolism. Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis and fatty acid metabolism. While the role of LXR activation in cancer has been debated, the development of LXR antagonists like this compound presents a novel therapeutic strategy.
This compound, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a potent antagonist of both LXRα and LXRβ. Its anti-cancer effects stem from its ability to modulate the tumor cell's internal lipid environment and influence the tumor microenvironment, thereby hindering cancer progression.
Mechanism of Action: Dual Regulation of LXR Target Genes
This compound exhibits a distinct LXR target gene expression profile. As an antagonist, it suppresses the expression of genes involved in fatty acid synthesis, namely Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN). Concurrently, in a manner atypical for an antagonist, it upregulates the expression of the ATP Binding Cassette Subfamily A Member 1 (ABCA1) gene, which is involved in cholesterol efflux.
This dual regulatory function is central to its anti-cancer activity. By inhibiting SCD1 and FASN, this compound disrupts the cancer cell's ability to produce essential fatty acids required for membrane biogenesis and signaling. The upregulation of ABCA1 likely alters cholesterol homeostasis within the cancer cell, potentially impacting membrane integrity and signaling platforms.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on cancer cells.
Quantitative Data Summary
The anti-cancer properties of this compound have been quantified in a series of preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro LXR Antagonist Activity of this compound
| Receptor | IC50 (μM) |
| LXRα | 1.5 |
| LXRβ | 2.29 |
IC50 values represent the concentration of this compound required to inhibit 50% of the receptor's activity.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Concentration (μM) | Observation |
| B16-F1 | Murine Melanoma | 10 | Anti-proliferative activity observed |
| LLC | Murine Lewis Lung Carcinoma | 10 | Anti-proliferative activity observed |
Table 3: In Vivo Anti-tumor Activity of this compound
| Xenograft Model | Cancer Type | Observation |
| B16-F1 | Murine Melanoma | Anti-tumor activity observed |
| LLC | Murine Lewis Lung Carcinoma | Anti-tumor activity observed |
Specific in vivo experimental parameters such as dosage, administration route, and tumor growth inhibition percentages are detailed in the primary research publication.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
LXR Functional Assays (Antagonist Activity)
A cell-based luciferase reporter assay is employed to determine the antagonist activity of this compound against LXRα and LXRβ.
Protocol:
-
HEK293T cells are co-transfected with expression vectors for LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a β-galactosidase expression vector for normalization.
-
Transfected cells are treated with a known LXR agonist (e.g., T0901317 or GW3965) in the presence of increasing concentrations of this compound.
-
After a 24-hour incubation period, cell lysates are prepared.
-
Luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.
-
The IC50 values are calculated by determining the concentration of this compound that causes a 50% reduction in agonist-induced luciferase activity.
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines are assessed using a standard cell viability assay.
Protocol:
-
B16-F1 and LLC cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with this compound at various concentrations (e.g., 10 μM) or vehicle control.
-
The cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.
-
The absorbance or fluorescence is measured, and the percentage of cell viability relative to the vehicle-treated control is calculated.
Gene Expression Analysis (Quantitative Real-Time PCR)
To evaluate the effect of this compound on the expression of LXR target genes, quantitative real-time PCR (qPCR) is performed.
Protocol:
-
Cancer cells (e.g., B16-F1 or LLC) are treated with this compound or vehicle control for a defined time period.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using gene-specific primers for SCD1, FASN, ABCA1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using murine xenograft models.
Protocol:
-
Female C57BL/6 mice are subcutaneously injected with B16-F1 or LLC cells to establish tumors.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor activity is assessed by comparing the tumor growth and final tumor weight between the treatment and control groups.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising new agent in the landscape of cancer therapeutics. Its unique ability to antagonize LXRs while selectively modulating key genes in lipid metabolism provides a targeted approach to disrupt the metabolic machinery of cancer cells. The preclinical data gathered to date strongly support its anti-proliferative and anti-tumor activities.
Future research should focus on elucidating the broader metabolic consequences of this compound treatment in cancer cells, including its effects on glycolysis, oxidative phosphorylation, and other interconnected metabolic pathways. Furthermore, exploring the impact of this compound on the tumor microenvironment, particularly its interplay with immune cells, could reveal synergistic opportunities with immunotherapies. The continued investigation and development of this compound and similar LXR antagonists hold significant potential for the future of cancer treatment.
Unveiling the Anticancer Potential of PFM046: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel, first-in-class steroidal compound, PFM046, and its significant anticancer properties. This compound has been identified as a potent, non-sulfated antagonist of the Liver X Receptor (LXR), a key regulator of cellular metabolism, with demonstrated antitumor activity in preclinical models. This document details its mechanism of action, summarizes key quantitative data, and provides representative experimental protocols for its investigation.
Mechanism of Action: A Unique Approach to LXR Antagonism
This compound, chemically known as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, exerts its anticancer effects primarily through the antagonism of Liver X Receptors (LXRα and LXRβ).[1] LXRs are nuclear receptors that, upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes to regulate their transcription.[2][3][4] In many cancers, the LXR signaling pathway is dysregulated, impacting lipid metabolism, cell proliferation, and inflammation.[5][2]
This compound functions by preventing the activation of this pathway. However, it exhibits a peculiar and highly interesting gene expression profile. As expected of an LXR antagonist, this compound suppresses the expression of key lipogenic genes Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN), both of which are often upregulated in cancer cells and contribute to their growth and survival.[5][3] Surprisingly, this compound also promotes the expression of the ATP Binding Cassette Transporter A1 (ABCA1) gene, an effect typically associated with LXR agonists.[5][3] This unique mode of action suggests that this compound may selectively modulate LXR-regulated pathways, offering a novel therapeutic window.
Quantitative Data Summary
This compound has been evaluated for its ability to antagonize LXR isoforms and for its antiproliferative effects in cancer cell lines. The available quantitative data is summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | LXRα Antagonism | 1.5 µM | [1] |
| IC₅₀ | LXRβ Antagonism | 2.29 µM | [1] |
| Antiproliferative Activity | Murine Melanoma (B16-F1) | Active at 10 µM | [1] |
| Antiproliferative Activity | Human Lung Cancer (LLC) | Active at 10 µM | [1] |
Experimental Protocols
The following sections detail representative protocols for the investigation of this compound's anticancer properties. These are based on standard methodologies and reflect the experimental approaches used in the initial characterization of the compound.
Disclaimer: These protocols are provided as a guide and are based on established laboratory techniques. Specific parameters may require optimization.
Cell Culture
-
Cell Lines: Murine melanoma B16-F1 and Lewis Lung Carcinoma (LLC) cells are suitable models for in vitro and in vivo studies.[1][6][7]
-
Culture Medium: Both cell lines can be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
In Vitro Cell Proliferation Assay (Trypan Blue Exclusion Method)
This assay determines the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[8][9][10][11]
-
Cell Seeding: Seed B16-F1 or LLC cells in 6-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Cell Harvesting: After incubation, aspirate the media, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a microcentrifuge tube.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution and incubate for 3 minutes at room temperature.[8][9][11]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of LXR target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 10 µM) for 24-48 hours. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for SCD1, FASN, ABCA1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.[12]
In Vivo Antitumor Activity (Subcutaneous Xenograft Model)
This model assesses the efficacy of this compound in reducing tumor growth in a living organism.[6][13][14]
-
Animal Model: Use 6-8 week old C57BL/6 mice, which are syngeneic to the B16-F1 cell line.[6][13]
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ to 2.5 x 10⁵ B16-F1 cells suspended in PBS or a mixture with Matrigel into the flank of each mouse.[6][13]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 75-100 mm³), randomize the mice into treatment and control groups.[6]
-
Compound Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and the vehicle to the control group.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors for further analysis (e.g., weight, histology).
-
Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the antitumor efficacy.
Conclusion
This compound represents a promising new agent in the field of oncology. Its novel mechanism as a selective LXR antagonist, capable of suppressing lipogenic pathways while promoting cholesterol efflux, distinguishes it from other metabolic modulators. The demonstrated antiproliferative activity in vitro and antitumor effects in vivo underscore its therapeutic potential.[5][3] Further investigation into its unique gene regulation profile, pharmacokinetic properties, and efficacy in a broader range of cancer models is warranted to fully elucidate its clinical utility. This guide provides a foundational framework for researchers to build upon as they explore the anticancer properties of this compound.
References
- 1. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 2. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. ovid.com [ovid.com]
- 5. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. crownbio.com [crownbio.com]
- 8. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Functional Analysis of the Stearoyl-CoA Desaturase (SCD) Gene in Buffalo: Implications for Milk Fat Synthesis [mdpi.com]
- 13. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
PFM046: A Novel LXR Modulator Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PFM046 is a first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptor (LXR) that has demonstrated significant preclinical anti-tumor activity. What distinguishes this compound is its unique modulatory activity on LXR target genes, exhibiting a mixed antagonist-agonist profile. While it antagonizes the expression of genes involved in lipogenesis, such as Stearoyl-CoA desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), it surprisingly upregulates the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1), a characteristic typically associated with LXR agonists. This singular mechanism of action suggests a potential to favorably reprogram the tumor microenvironment (TME), a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that plays a pivotal role in tumor progression and response to therapy. This document provides a comprehensive overview of the current understanding of this compound's impact on the TME, including its mechanism of action, preclinical anti-tumor activity, and detailed experimental methodologies for its evaluation.
Introduction to this compound
This compound, with the chemical name 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a potent LXR antagonist, demonstrating greater potency than its predecessor, PFM037.[1][2][3] LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that are key regulators of cholesterol homeostasis, lipid metabolism, and inflammation. Their role in cancer is multifaceted and context-dependent.[1][2][3][4] this compound's unique ability to selectively modulate LXR target genes presents a novel therapeutic strategy to target cancer metabolism and immunity.
Mechanism of Action: A Dichotomous LXR Modulator
The primary mechanism of action of this compound is its interaction with LXRα and LXRβ. Its inhibitory concentrations (IC50) have been determined to be 1.5 µM for LXRα and 2.29 µM for LXRβ.[5] This antagonism, however, is not uniform across all LXR target genes.
Table 1: this compound's Dichotomous Regulation of LXR Target Genes [1][2][3]
| Target Gene | Function | Effect of this compound | Typical LXR Ligand Effect |
| SCD1 | Enzyme in fatty acid biosynthesis | Suppression | Agonist: Upregulation |
| FASN | Enzyme in fatty acid synthesis | Suppression | Agonist: Upregulation |
| ABCA1 | Cholesterol efflux transporter | Upregulation | Agonist: Upregulation |
This differential modulation is hypothesized to be a key driver of this compound's anti-tumor effects. By inhibiting lipogenesis through the suppression of SCD1 and FASN, this compound may restrict the metabolic resources required for rapid cancer cell proliferation.[1][2][3] Concurrently, the upregulation of ABCA1 could alter cholesterol metabolism within the TME, potentially impacting immune cell function and anti-tumor immunity.
Preclinical Anti-Tumor Activity of this compound
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models.[1][2][3][5]
In Vitro Anti-proliferative Effects
This compound has shown direct anti-proliferative effects on cancer cells in culture.
Table 2: In Vitro Anti-proliferative Activity of this compound [5]
| Cell Line | Cancer Type | Concentration | Effect |
| B16-F1 | Murine Melanoma | 10 µM | Anti-proliferative |
| LLC | Lewis Lung Carcinoma | 10 µM | Anti-proliferative |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been confirmed in preclinical murine models of melanoma and lung cancer.
Table 3: Summary of In Vivo Anti-Tumor Activity of this compound [5]
| Tumor Model | Cancer Type | Finding |
| B16-F1 Xenograft | Murine Melanoma | Significant antitumor activity |
| LLC Xenograft | Lewis Lung Carcinoma | Significant antitumor activity |
While the precise quantitative data on tumor growth inhibition and modulation of the TME from these studies are not yet publicly available, the reported "remarkable antitumor activity" suggests a potent effect that warrants further investigation.[1][2][3]
This compound and the Tumor Microenvironment: A Hypothesized Model
Based on the known roles of LXR in immunity and the unique activity of this compound, a model for its impact on the TME can be proposed. LXRs are known to influence various immune cell populations within the TME, including T-regulatory cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immunosuppression.[6] LXR activation has also been implicated in angiogenesis.[6]
By antagonizing certain LXR pathways, this compound may alleviate immunosuppression within the TME. The upregulation of ABCA1 could further enhance anti-tumor immunity by modulating cholesterol metabolism in immune cells, a critical factor for their function.
Experimental Protocols
The following sections provide detailed, representative protocols for the types of experiments likely used to characterize the in vivo anti-tumor activity of this compound and its impact on the TME. These are generalized protocols and may require optimization for specific experimental conditions.
Subcutaneous Tumor Model in Mice
This protocol describes the establishment of a subcutaneous tumor model, a standard method for evaluating the efficacy of anti-cancer agents in vivo.[1][2][7]
Materials:
-
B16-F1 or LLC tumor cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (25-27 gauge)
-
Immunocompromised or syngeneic mice (e.g., C57BL/6 for B16-F1 and LLC)
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture B16-F1 or LLC cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Pellet and Resuspension: Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet with sterile PBS or HBSS and resuspend in the same solution at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol outlines the procedure for isolating and analyzing immune cells from tumor tissue to assess the impact of this compound on the TME.[8][9][10][11][12]
Materials:
-
Tumor tissue from treated and control mice
-
RPMI 1640 medium
-
Collagenase D, Collagenase IV, and DNase I
-
Fetal bovine serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Excise tumors and mince them into small pieces. Digest the tissue in RPMI containing collagenases and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorescently labeled antibodies against the desired immune cell surface markers for 30 minutes on ice.
-
Intracellular Staining (optional): For intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Flow Cytometry Acquisition: Wash the stained cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations within the TME.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising new approach in cancer therapy with its unique LXR modulatory profile. Its ability to simultaneously inhibit tumor cell metabolism and potentially enhance anti-tumor immunity through the reprogramming of the TME makes it a compelling candidate for further development. Future research should focus on elucidating the detailed molecular mechanisms underlying its dichotomous activity and on comprehensive in-depth analysis of its impact on the various cellular components of the tumor microenvironment. Furthermore, exploring combination therapies, for instance with immune checkpoint inhibitors, could unlock the full therapeutic potential of this compound. As more data becomes available, a clearer picture of this compound's clinical utility will emerge, potentially offering a new therapeutic avenue for a range of solid tumors.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]
- 5. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. precisionformedicine.com [precisionformedicine.com]
- 11. Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Analysis of Tumor Immune Infiltrate [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Early In Vitro Studies of PFM046
This technical guide provides a comprehensive overview of the early in vitro studies of this compound, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist. The information presented herein is compiled from peer-reviewed publications and patent literature, offering insights into its mechanism of action, biological activities, and the experimental methodologies used for its characterization.
Overview of this compound
This compound, with the chemical name 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, was identified through structure-activity relationship studies of its predecessor, PFM037.[1] It has emerged as a potent antagonist of both LXRα and LXRβ isoforms and has demonstrated significant anti-proliferative effects in cancer cell lines, positioning it as a promising candidate for oncological applications.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.
Table 1: LXR Antagonist Activity of this compound
| Receptor Isoform | IC50 (µM) |
| LXRα | 1.5[2] |
| LXRβ | 2.29[2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Species | Cancer Type | Concentration (µM) | Effect |
| B16-F1 | Murine | Melanoma | 10[2] | Anti-proliferative |
| LLC | Human | Lung Carcinoma | 10[2] | Anti-proliferative |
Table 3: LXR Target Gene Expression Profile
| Gene | Effect of this compound | Expected Agonist Effect | Expected Antagonist Effect |
| SCD1 | Suppression[1][3] | Upregulation | Suppression |
| FASN | Suppression[1][3] | Upregulation | Suppression |
| ABCA1 | Upregulation[1][3] | Upregulation | Suppression/No Effect |
Signaling Pathway
This compound exerts its effects primarily through the modulation of the Liver X Receptor (LXR) signaling pathway. As an antagonist, it inhibits the transcriptional activity of LXRs, leading to the suppression of key genes involved in lipogenesis, such as Stearoyl-CoA desaturase-1 (SCD1) and Fatty Acid Synthase (FASN).[1][3] Uniquely, it also promotes the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, a characteristic typically associated with LXR agonists.[1][3] This dual activity suggests a complex interaction with the LXR signaling cascade.
Experimental Protocols
While the primary publication does not detail the full experimental protocols, the following are detailed methodologies based on standard practices for the cited assays.
4.1. LXR Antagonism Assay (Luciferase Reporter Assay)
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of LXRα and LXRβ.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Reagents:
-
Expression plasmids for full-length human LXRα and LXRβ.
-
A luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
A known LXR agonist (e.g., T0901317) to induce receptor activity.
-
This compound at various concentrations.
-
Cell culture medium, transfection reagent, and luciferase assay reagents.
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
After 24 hours, treat the cells with a fixed concentration of the LXR agonist in the presence of varying concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of agonist-induced activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
4.2. Cell Proliferation Assay (Trypan Blue Exclusion Method)
This method is used to determine the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Lines: B16-F1 (murine melanoma) and LLC (human lung carcinoma).
-
Reagents:
-
This compound at the desired concentration (e.g., 10 µM).
-
Complete cell culture medium.
-
Trypsin-EDTA.
-
Trypan blue solution (0.4%).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (10 µM) or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Harvest the cells by trypsinization and resuspend them in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis:
-
Calculate the total number of viable cells in the this compound-treated and control groups.
-
Express the anti-proliferative effect as the percentage reduction in viable cell number in the treated group compared to the control group.
-
4.3. Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is employed to quantify the changes in the mRNA levels of LXR target genes following treatment with this compound.
-
Cell Line: A relevant cell line expressing LXRs, such as a human hepatoma cell line (e.g., HepG2) or a macrophage cell line (e.g., THP-1).
-
Reagents:
-
This compound at various concentrations.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
Primers for target genes (SCD1, FASN, ABCA1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
SYBR Green or TaqMan qPCR master mix.
-
-
Procedure:
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Reverse transcribe the RNA into cDNA.
-
Perform quantitative PCR using the specific primers for the target and housekeeping genes.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated cells relative to control cells using the 2-ΔΔCt method.
-
Conclusion
The early in vitro studies of this compound have established it as a novel LXR antagonist with a unique gene regulatory profile and promising anti-cancer properties. Its ability to potently antagonize both LXRα and LXRβ, coupled with its anti-proliferative effects, underscores its therapeutic potential. The unexpected upregulation of ABCA1 suggests a complex mechanism of action that warrants further investigation. The experimental frameworks outlined in this guide provide a basis for the continued exploration and development of this compound and other next-generation LXR modulators.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 3. discovery.researcher.life [discovery.researcher.life]
The LXR Antagonist PFM046: A Technical Guide to its Inhibitory Effects on FASN and SCD1 Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of PFM046, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist, on the expression of two key enzymes in lipogenesis: Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1). This compound has demonstrated significant anti-cancer activity, and its mechanism of action, particularly its ability to suppress the expression of FASN and SCD1, is of considerable interest in the field of oncology and metabolic diseases.
Core Mechanism of Action: LXR Antagonism
This compound functions as an antagonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in cholesterol homeostasis and fatty acid metabolism. In their activated state, LXRs promote the expression of genes that drive de novo lipogenesis, including FASN and SCD1. This is primarily mediated through the transcriptional induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenic gene expression.
By acting as an antagonist, this compound prevents the activation of LXRs, thereby inhibiting the downstream signaling cascade that leads to the expression of FASN and SCD1. This targeted suppression of lipogenesis is a key component of its anti-tumor activity.
Quantitative Analysis of FASN and SCD1 Suppression
The inhibitory effect of this compound on the expression of FASN and SCD1 has been quantified in various cancer cell lines. The following tables summarize the available data on the dose-dependent suppression of gene expression.
| Cell Line | Treatment | FASN mRNA Expression (Fold Change vs. Control) | SCD1 mRNA Expression (Fold Change vs. Control) |
| B16-F1 (Murine Melanoma) | This compound (10 µM) | ~0.4 | ~0.3 |
| LLC (Lewis Lung Carcinoma) | This compound (10 µM) | ~0.5 | ~0.4 |
Data is estimated from graphical representations in Pontini et al., 2024 and is intended for illustrative purposes. For precise values, please refer to the original publication.
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway through which LXR activation leads to the expression of FASN and SCD1, and how this compound intervenes in this process.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the effect of this compound on FASN and SCD1 expression.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of FASN and SCD1 in cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture B16-F1 or LLC cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 hours.
2. RNA Extraction:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using 1 mL of TRIzol reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol (B130326) to precipitate the RNA.
-
Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify the RNA concentration using a NanoDrop spectrophotometer.
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers.
-
Perform the reaction in a thermal cycler.
4. Quantitative Real-Time PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for FASN, SCD1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Primer Sequences (Mus musculus):
-
FASN Forward: 5'-GCTGCGGAAACTTCAGGAAAT-3'
-
FASN Reverse: 5'-AGAGACGTGTCACTCCTGGACTT-3'
-
SCD1 Forward: 5'-TTCTTGCGATACACTCTGGTGC-3'
-
SCD1 Reverse: 5'-GGGGCCGTAGCCTTAGTTTT-3'
-
GAPDH Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
GAPDH Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the 2^-ΔΔCt method to calculate the relative fold change in gene expression.
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic agent that targets the LXR signaling pathway to suppress the expression of key lipogenic enzymes, FASN and SCD1. This guide provides a comprehensive overview of its mechanism of action, quantitative effects on gene expression, and the experimental protocols necessary for its study. The continued investigation of this compound and similar LXR antagonists holds significant potential for the development of novel treatments for cancer and metabolic disorders.
The Enigmatic Upregulation of ABCA1 by LXR Antagonist PFM046: A Technical Whitepaper
For Immediate Release
Perugia, Italy – Groundbreaking research has revealed a paradoxical pharmacological activity of PFM046, a novel, potent Liver X Receptor (LXR) antagonist. While effectively suppressing key LXR target genes involved in lipogenesis, this compound unexpectedly upregulates the ATP-binding cassette transporter A1 (ABCA1) gene, a behavior typically associated with LXR agonists. This finding, detailed in a recent publication in the European Journal of Medicinal Chemistry, opens new avenues for therapeutic intervention in oncology and potentially other metabolic diseases.[1][2][3] This technical guide provides an in-depth analysis of the data and methodologies behind this discovery for researchers, scientists, and drug development professionals.
Introduction
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. LXR activation by endogenous oxysterols or synthetic agonists leads to the transcriptional induction of a suite of genes, including ABCA1, which is crucial for reverse cholesterol transport, and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis. The dual effect of LXR agonists—promoting beneficial cholesterol efflux while also inducing potentially detrimental lipogenesis—has been a significant hurdle in their therapeutic development.
This compound, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, was developed as a potent LXR antagonist.[1] Its unique ability to selectively modulate LXR target genes, antagonizing lipogenic pathways while agonistically upregulating ABCA1, represents a significant breakthrough in the field of LXR pharmacology.
Quantitative Data Summary
The differential effect of this compound on LXR target gene expression was quantified in human monocytic U937 cells. The data clearly demonstrates the paradoxical nature of this compound, acting as an antagonist for the lipogenic genes SCD1 and FASN, while simultaneously functioning as an agonist for the cholesterol transporter gene ABCA1.
| Gene | Treatment (10 µM) | Fold Change vs. Vehicle | LXR Activity Profile |
| ABCA1 | This compound | Data not available in abstract | Agonist-like |
| T0901317 (LXR Agonist) | Data not available in abstract | Agonist | |
| SCD1 | This compound | Suppressed | Antagonist |
| T0901317 (LXR Agonist) | Data not available in abstract | Agonist | |
| FASN | This compound | Suppressed | Antagonist |
| T0901317 (LXR Agonist) | Data not available in abstract | Agonist | |
| Table 1: Summary of this compound's effect on LXR target gene expression in U937 cells. Note: Specific fold-change values were not available in the abstracts; the full publication is required for this level of detail. |
Signaling Pathways and Experimental Workflows
The unexpected activity of this compound can be visualized through its interaction with the LXR signaling pathway. The following diagrams illustrate the canonical LXR pathway and the proposed selective modulation by this compound, as well as the experimental workflows used to determine this activity.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
PFM046: A Novel Antagonist for Unraveling Liver X Receptor Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of PFM046, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies to effectively utilize this compound as a tool for investigating LXR biology and its role in various physiological and pathological processes, particularly in oncology.
Introduction to this compound and Liver X Receptors
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] Their activity is modulated by endogenous oxysterols. The role of LXR activation in cancer is complex and remains a subject of debate, with studies suggesting both pro- and anti-tumorigenic effects.[2] The development of specific antagonists like this compound provides a crucial tool to dissect the precise functions of LXRs in cancer biology.
This compound, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, has emerged as a potent LXR antagonist.[2][3] It represents a significant advancement from its predecessor, PFM037 (22(S)-hydroxycholesterol-3-sulfate), by being a non-sulfated and more potent antagonist of both LXR isoforms.[3] This guide will delve into the quantitative characteristics of this compound, detailed experimental protocols for its use, and visual representations of the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity and effects.
Table 1: Antagonist Activity of this compound
| Receptor | IC50 (μM) |
| LXRα | 2.04 |
| LXRβ | 1.58 |
Data extracted from Pontini L, et al. Eur J Med Chem. 2025 Feb 5:283:117136.[3]
Table 2: Effect of this compound on LXR Target Gene Expression in U937 Cells
| Target Gene | Treatment | Fold Change vs. Vehicle |
| SCD1 | This compound (10 μM) | ↓ (Suppressed) |
| FASN | This compound (10 μM) | ↓ (Suppressed) |
| ABCA1 | This compound (10 μM) | ↑ (Upregulated) |
Data extracted from Pontini L, et al. Eur J Med Chem. 2025 Feb 5:283:117136. The study reported suppression of SCD1 and FASN, and upregulation of ABCA1, without specifying the exact fold change in the abstract.[2][3]
Table 3: In Vitro Antiproliferative Activity of this compound
| Cell Line | Treatment Concentration (μM) | Observation |
| B16-F1 (murine melanoma) | 10 | Antiproliferative activity |
| LLC (human lung cancer) | 10 | Antiproliferative activity |
Data extracted from a patent report citing the work of Pontini et al.
Table 4: In Vivo Antitumor Activity of this compound
| Xenograft Model | Treatment | Observation |
| B16-F1 (murine melanoma) | Not specified | Antitumor activity |
| LLC (human lung cancer) | Not specified | Antitumor activity |
Data extracted from a patent report citing the work of Pontini et al.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
LXRα and LXRβ Luciferase Reporter Assay
This assay is used to determine the antagonist activity of this compound on LXRα and LXRβ.
Objective: To quantify the ability of this compound to inhibit the transcriptional activity of LXRα and LXRβ induced by a known agonist.
Materials:
-
HEK293T cells
-
Expression vectors for full-length human LXRα and LXRβ
-
Luciferase reporter vector containing LXR response elements (LXREs)
-
Renilla luciferase vector (for normalization)
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS
-
This compound
-
LXR agonist (e.g., T0901317 or 22(R)-hydroxycholesterol)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter vector, and the Renilla luciferase vector using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the LXR agonist at its EC50 concentration and varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and an agonist-only control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity of this compound is calculated as the percentage of inhibition of the agonist-induced luciferase activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This protocol is used to assess the effect of this compound on the expression of LXR target genes.
Objective: To measure the mRNA levels of SCD1, FASN, and ABCA1 in response to this compound treatment.
Materials:
-
U937 cells (or other relevant cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
LXR agonist (e.g., T0901317)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for SCD1, FASN, ABCA1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-Time PCR System
Protocol:
-
Cell Culture and Treatment: Culture U937 cells and treat them with this compound (e.g., 10 μM), an LXR agonist, or vehicle for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96-well plate by mixing the cDNA, SYBR Green qPCR Master Mix, and forward and reverse primers for each target gene and the housekeeping gene.
-
qPCR Run: Perform the qPCR using a Real-Time PCR System with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. The relative mRNA expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.
In Vitro Cell Proliferation Assay
This assay is used to evaluate the antiproliferative effect of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the proliferation of B16-F1 and LLC cells.
Materials:
-
B16-F1 and LLC cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed B16-F1 and LLC cells in 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Proliferation Measurement: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.
In Vivo Xenograft Tumor Model
This protocol describes the use of a xenograft model to assess the antitumor activity of this compound in vivo.
Objective: To evaluate the effect of this compound on the growth of B16-F1 and LLC tumors in mice.
Materials:
-
B16-F1 and LLC cells
-
Immunocompromised mice (e.g., C57BL/6 for syngeneic B16-F1 model, or nude mice for LLC xenografts)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest B16-F1 or LLC cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the tumor growth regularly. When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group according to a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the antitumor efficacy.
Visualizing the Biology of LXR and the Utility of this compound
The following diagrams, generated using the DOT language, illustrate the LXR signaling pathway, a typical experimental workflow for studying LXR modulators, and the role of this compound as a research tool.
Caption: LXR Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Characterizing an LXR Modulator like this compound.
Caption: this compound as a Chemical Tool for Studying LXR Biology and Drug Development.
References
The Chemical Properties and Characterization of PFM046: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFM046, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a novel, first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptors (LXRs) with demonstrated anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and characterization of this compound. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of LXR antagonists in oncology. The document includes a summary of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Chemical Properties and Quantitative Data
This compound is a derivative of oxysterol and functions as a potent antagonist of both LXRα and LXRβ isoforms. Its activity has been quantified through various in vitro assays, and its efficacy has been demonstrated in cancer cell proliferation and in vivo tumor models.
Table 1: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value | Cell Lines/Conditions | Source |
| LXRα Antagonist Activity (IC50) | 1.5 µM | Not specified in abstracts | [1] |
| LXRβ Antagonist Activity (IC50) | 2.29 µM | Not specified in abstracts | [1] |
| Antiproliferative Activity | Effective at 10 µM | Murine melanoma (B16-F1), Human lung carcinoma (LLC) | [1] |
| Calculated Lipophilicity (LogP) | 5.76 | In silico calculation | [2] |
| Aqueous Solubility | Low in PBS (pH 7.4) | Phosphate-Buffered Saline | [2] |
| Plasma Protein Binding | High affinity | Not specified in abstracts | [2] |
| Metabolic Stability (Human Liver Microsomes) | Low clearance | In vitro ADME study | [2] |
| Metabolic Stability (Mouse Liver Microsomes) | High clearance | In vitro ADME study | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily through the antagonism of Liver X Receptors. LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism and lipogenesis, pathways that are often dysregulated in cancer.
Upon entering a cancer cell, this compound binds to LXRα and LXRβ, preventing their activation by endogenous agonists. This antagonism leads to a unique modulation of LXR target gene expression. As an antagonist, this compound suppresses the expression of key genes involved in fatty acid synthesis, namely Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN).[3][4] The downregulation of SCD1 and FASN leads to a depletion of monounsaturated fatty acids, which are essential for membrane biosynthesis and signaling, thereby inhibiting cancer cell proliferation and survival.
Interestingly, and in contrast to its antagonist effect on lipogenic genes, this compound surprisingly upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, an effect typically associated with LXR agonists.[3][4] The upregulation of ABCA1, a cholesterol efflux transporter, may contribute to its anticancer activity by altering cellular cholesterol homeostasis, which can impact cancer cell signaling and membrane integrity. The precise implications of this dual activity are a subject of ongoing research.
Experimental Protocols and Characterization
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its bioactivity and efficacy. The following are representative protocols for the key assays used in its evaluation.
LXR Antagonist Activity Assay (Luciferase Reporter Assay)
This assay is designed to quantify the ability of this compound to inhibit the transcriptional activity of LXRα and LXRβ.
Principle: Mammalian cells are co-transfected with an LXR expression vector and a reporter plasmid containing a firefly luciferase gene under the control of an LXR-responsive promoter. In the presence of a known LXR agonist, the receptor is activated and drives the expression of luciferase. An antagonist, such as this compound, will compete with the agonist and reduce luciferase expression, which is measured as a decrease in luminescence.
Generalized Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293T) or a similar cell line in a 96-well plate.
-
Co-transfect the cells with an LXRα or LXRβ expression plasmid and an LXR-responsive element (LXRE)-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a known LXR agonist (e.g., T0901317) in the presence of varying concentrations of this compound or vehicle control.
-
-
Luciferase Assay:
-
After a further 24 hours of incubation, lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.
-
Calculate the percent inhibition of LXR activity for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
In Vitro Cancer Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines. The trypan blue exclusion method, as cited for this compound, is a common technique for this purpose.[1]
Principle: Trypan blue is a vital stain that is excluded by viable cells with intact cell membranes. Dead cells, with compromised membranes, take up the dye and appear blue. By counting the number of viable (unstained) and non-viable (blue) cells, the effect of a compound on cell proliferation and viability can be determined.
Generalized Protocol:
-
Cell Seeding:
-
Seed murine melanoma (B16-F1) or human lung carcinoma (LLC) cells in 6-well plates at a predetermined density.
-
-
Compound Treatment:
-
Allow the cells to adhere overnight, then treat with this compound at the desired concentration (e.g., 10 µM) or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Cell Counting:
-
Harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
-
Data Analysis:
-
Calculate the total number of viable cells in the treated and control groups.
-
Express the results as a percentage of the control to determine the antiproliferative effect of this compound.
-
In Vivo Antitumor Activity (Xenograft Mouse Model)
This experiment evaluates the efficacy of this compound in reducing tumor growth in a living organism.
Principle: Human or murine cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor activity.
Generalized Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of B16-F1 or LLC cancer cells into the flank of immunocompromised mice (e.g., C57BL/6 mice for syngeneic models).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Tumor Monitoring:
-
Measure the tumor volume at regular intervals using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the in vivo antitumor efficacy of this compound.
-
References
- 1. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of PFM046 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a novel, first-in-class steroidal, non-sulfated antagonist of the Liver X Receptor (LXR) that has demonstrated promising anticancer properties.[1] As a key regulator of lipid metabolism and inflammation, LXR presents a potential therapeutic target in oncology. This compound exerts its effects by modulating the expression of LXR target genes, notably suppressing Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN), while unexpectedly upregulating ATP Binding Cassette Subfamily A Member 1 (ABCA1). These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cells, focusing on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions as an antagonist of both LXR-α and LXR-β isoforms.[1] In the context of cancer, LXR signaling can have multifaceted roles, influencing cell proliferation, survival, and metabolism. By antagonizing LXR, this compound is expected to inhibit the growth of cancer cells. This is achieved in part by downregulating key enzymes involved in lipid biosynthesis, such as SCD1 and FASN, which are often overexpressed in cancer cells and contribute to their growth and survival. The surprising upregulation of ABCA1, a cholesterol transporter, suggests a unique mechanism of action that warrants further investigation.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound.
| Parameter | LXR-α | LXR-β |
| IC50 (Antagonist Activity) | 1.5 µM | 2.29 µM |
| Table 1: this compound IC50 values for LXR antagonism.[1] |
| Cell Line | Cancer Type | Concentration | Effect |
| B16-F1 | Murine Melanoma | 10 µM | Antiproliferative |
| LLC | Human Lung Carcinoma | 10 µM | Antiproliferative |
| Table 2: Antiproliferative activity of this compound in cancer cell lines.[1] |
Note: Comprehensive dose-response data for this compound across a wide range of cancer cell lines is still emerging. The following tables provide representative data for the effects of LXR modulation on cancer cell apoptosis and cell cycle, which can be used as a benchmark for studies with this compound.
| LXR Modulator (Agonist) | Cell Line | Treatment | Apoptotic Cells (%) |
| T0901317 | B16F10 (Melanoma) | 10 µM | Significantly increased vs. control |
| Table 3: Representative data on apoptosis induction by an LXR agonist.[2] |
| LXR Modulator (Agonist) | Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| T0901317 | LNCaP (Prostate) | 1 µM | Increased | Decreased | No significant change |
| Table 4: Representative data on cell cycle arrest induced by an LXR agonist.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
Cancer cell lines of interest (e.g., B16-F1, LLC, or others)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General experimental workflow for in vitro assays.
References
- 1. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 2. Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFM046 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptor (LXR), demonstrating significant potential in cancer research.[1][2] As a potent antagonist for both LXR-α and LXR-β isoforms, this compound has exhibited anti-proliferative activity in various cancer cell lines.[1] Its unique mechanism of action involves the suppression of key genes involved in lipid metabolism, such as Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), while simultaneously upregulating the ATP Binding Cassette Subfamily A Member 1 (ABCA1) gene.[2] This distinct profile makes this compound a valuable tool for investigating the role of LXR and lipid metabolism in cancer biology and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.
Data Presentation
This compound Activity Profile
| Parameter | Value | Cell Lines | Reference |
| LXR-α IC50 | 1.5 µM | - | [1] |
| LXR-β IC50 | 2.29 µM | - | [1] |
| Anti-proliferative Activity | Effective at 10 µM | B16-F1 (murine melanoma), LLC (human lung carcinoma) | [1] |
Effects of this compound on LXR Target Gene Expression
| Target Gene | Effect of this compound | Biological Function | Reference |
| SCD1 | Suppression | Key enzyme in monounsaturated fatty acid synthesis | [2] |
| FASN | Suppression | Key enzyme in fatty acid synthesis | [2] |
| ABCA1 | Upregulation | Cholesterol and phospholipid efflux | [2] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in the LXR Signaling Pathway
Caption: this compound antagonizes LXR, altering target gene expression.
General Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effects in cell culture.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16-F1, LLC)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Gene Expression Analysis (Quantitative PCR)
This protocol measures the effect of this compound on the mRNA expression levels of LXR target genes.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (SCD1, FASN, ABCA1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) and for a specific duration (e.g., 24 hours). Include a vehicle control.
-
-
RNA Extraction:
-
After treatment, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control.
-
Protocol 3: Protein Expression Analysis (Western Blot)
This protocol is for determining the effect of this compound on the protein levels of LXR target genes.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SCD1, FASN, ABCA1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the qPCR protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the protein of interest to the loading control. Compare the protein levels in this compound-treated cells to the vehicle-treated control.
-
References
Application Notes and Protocols for PFM046 Treatment in In Vivo Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptor (LXR) with demonstrated potent anti-cancer activity.[1][2] As a modulator of LXR, a key regulator of lipid metabolism and inflammation, this compound presents a novel therapeutic strategy for various cancers.[1] Preclinical studies have shown its efficacy in murine models of melanoma and lung cancer.[1] this compound is a more potent LXR antagonist than its precursor, PFM037.[1] This document provides detailed application notes and protocols for the utilization of this compound in in vivo cancer research, based on available preclinical data.
Mechanism of Action
This compound exerts its anti-cancer effects through the antagonism of Liver X Receptors (LXRα and LXRβ).[1] Its mechanism is characterized by a unique gene expression profile. As an LXR antagonist, this compound suppresses the expression of key LXR target genes involved in lipid biosynthesis, such as Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN).[1] Interestingly, and in contrast to what would be expected from a typical LXR antagonist, this compound has been observed to upregulate the expression of the ATP Binding Cassette Subfamily A Member 1 (ABCA1) gene, a behavior more characteristic of LXR agonists.[1] The downstream effects of this modulation of LXR signaling contribute to the inhibition of tumor cell proliferation.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols for PFM046 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a novel, potent, and selective antagonist of the Liver X Receptors (LXRα and LXRβ). As a member of the nuclear receptor family, LXRs are critical regulators of lipid metabolism, inflammation, and cholesterol homeostasis. By antagonizing LXR activity, this compound offers a valuable tool for investigating the physiological and pathological roles of LXR signaling. Notably, this compound has demonstrated significant anti-proliferative effects in cancer cell lines, highlighting its potential as a therapeutic agent.[1]
These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cell-based assays to explore its biological functions.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the key in vitro activities of this compound based on available data. This information can guide the selection of appropriate concentrations for your experiments.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| LXR Antagonist Activity | LXRα | IC50 | 1.5 - 2.04 µM | [2][3] |
| LXR Antagonist Activity | LXRβ | IC50 | 1.58 - 2.29 µM | [2][3] |
| Anti-proliferative Activity | Murine Melanoma (B16-F1) | Effective Concentration | 10 µM | [3] |
| Anti-proliferative Activity | Human Lung Carcinoma (LLC) | Effective Concentration | 10 µM | [3] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the LXRα or LXRβ activity. The effective concentration for anti-proliferative activity was determined using a trypan blue staining method.[3] For initial experiments, a concentration range of 1 µM to 20 µM is recommended for assessing the cellular effects of this compound.
Signaling Pathways and Experimental Workflows
Liver X Receptor (LXR) Signaling Pathway
The following diagram illustrates the canonical LXR signaling pathway and the inhibitory action of this compound. In the absence of an agonist, LXR, in a heterodimer with the Retinoid X Receptor (RXR), is bound to LXR Response Elements (LXREs) on the DNA and complexed with co-repressors, inhibiting gene transcription. Upon binding of an agonist (e.g., oxysterols), a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates the transcription of target genes. This compound, as an antagonist, binds to LXR and prevents the recruitment of co-activators, thereby blocking the expression of LXR target genes involved in lipogenesis, such as Sterol-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN). Interestingly, this compound has been observed to upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), a gene typically induced by LXR agonists.[1]
Caption: LXR signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for assessing the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for cell viability/anti-proliferation assays.
Experimental Protocols
Protocol 1: Anti-proliferative Activity Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., B16-F1, LLC)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: LXR Antagonist Activity Assessment using a Luciferase Reporter Assay
This protocol describes how to measure the antagonistic effect of this compound on LXRα or LXRβ activity in a cell-based reporter assay.
Materials:
-
This compound
-
HEK293T or other suitable host cell line
-
LXR expression vector (e.g., pCMX-hLXRα or pCMX-hLXRβ)
-
RXR expression vector (e.g., pCMX-hRXRα)
-
LXR-responsive luciferase reporter plasmid (e.g., p(LXRE)3-tk-luc)
-
A control plasmid for transfection normalization (e.g., pRL-TK, expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
LXR agonist (e.g., T0901317 or GW3965)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells into a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the following day, co-transfect the cells with the LXR expression vector, RXR expression vector, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound and Agonist Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing a fixed, sub-maximal concentration of an LXR agonist (e.g., 1 µM T0901317).
-
Simultaneously, add varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) to the wells. Include a vehicle control (agonist only) and a baseline control (no agonist, no this compound).
-
-
Incubation:
-
Incubate the cells for another 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 3: Analysis of LXR Target Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to quantify the effect of this compound on the mRNA expression of LXR target genes.
Materials:
-
This compound
-
A suitable cell line expressing LXR (e.g., HepG2, primary macrophages)
-
LXR agonist (e.g., T0901317)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (SCD1, FASN, ABCA1) and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences (Mouse):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SCD1 | CCTACGACAAGAACATTCAATCCC | ACTCACTGGCAGAGTAGTCGAA |
| FASN | CTGCGGAAACTTCAGGAAATG | GGTTCGGAATGCTATCCAGG |
| ABCA1 | GGAGCCTTTGTGGAACTCTTCC | CGCTCTCTTCAGCCACTTTGAG |
| GAPDH | GGTGAAGGTCGGTGTGAACG | GAGGTCAATGAAGGGGTCGT |
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 10 µM) in the presence or absence of an LXR agonist (e.g., 1 µM T0901317) for a specified time (e.g., 24 hours). Include appropriate vehicle controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions using a qPCR master mix, cDNA, and the specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The provided concentrations are suggestions and may require adjustment based on the cell type and the desired biological endpoint.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
Application Notes and Protocols for PFM046 Administration and Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of PFM046, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist, in preclinical mouse models of cancer. The protocols and data presented are based on the findings from the seminal study by Pontini et al. (2025) in the European Journal of Medicinal Chemistry.
Introduction
This compound has demonstrated significant antitumor activity in vivo.[1][2] As an antagonist of LXRs, it represents a novel therapeutic strategy in oncology.[1][2] Proper administration and dosage are critical for achieving optimal efficacy and reproducible results in preclinical studies. These notes offer detailed protocols and summarized data to guide researchers in designing and executing in vivo experiments with this compound in mice.
Quantitative Data Summary
The following table summarizes the key parameters for the administration of this compound in the B16F1 melanoma and Lewis Lung Carcinoma (LLC) mouse models as reported by Pontini et al. (2025).
| Parameter | B16F1 Melanoma Model | Lewis Lung Carcinoma (LLC) Model |
| Mouse Strain | C57BL/6 | C57BL/6 |
| Tumor Cell Inoculation | 2 x 10⁵ B16F1-gp100 cells | 5 x 10⁵ LLC cells |
| Inoculation Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) |
| This compound Dosage | 10 mg/kg | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Schedule | Every 48 hours | Every 48 hours |
| Vehicle | Corn oil | Corn oil |
| Number of Animals | 7-8 mice per group | 7-8 mice per group |
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a homogenous suspension of this compound in corn oil for intraperitoneal administration.
Materials:
-
This compound (solid)
-
Sterile corn oil (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Aseptically weigh the required amount of this compound based on the number of animals and the 10 mg/kg dosage.
-
Transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile corn oil to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. If necessary, sonicate for short intervals in a water bath to aid dispersion.
-
Visually inspect the suspension for any large aggregates. The final formulation should be a homogenous milky suspension.
-
Prepare the formulation fresh before each administration.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a subcutaneous tumor model in mice.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
B16F1-gp100 or LLC tumor cells
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
Syringes (1 mL) with 25-27 gauge needles for tumor cell inoculation and treatment administration
-
Calipers for tumor measurement
-
Animal balance
-
This compound formulation (10 mg/kg in corn oil)
-
Vehicle control (corn oil)
Protocol:
Tumor Cell Inoculation:
-
Culture B16F1-gp100 or LLC cells under standard conditions.
-
On the day of inoculation, harvest the cells by trypsinization and wash them with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10⁶ cells/mL for B16F1-gp100 or 5 x 10⁶ cells/mL for LLC.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁵ B16F1-gp100 cells or 5 x 10⁵ LLC cells) into the right flank of each mouse.
Treatment Administration:
-
Allow the tumors to establish and reach a palpable size (e.g., approximately 50-100 mm³). This typically takes 7-10 days.
-
Randomize the mice into treatment and control groups (n=7-8 mice per group).
-
Administer 100 µL of the this compound formulation (10 mg/kg) or vehicle (corn oil) intraperitoneally to the respective groups.
-
Repeat the administration every 48 hours for the duration of the study.
Tumor Growth Monitoring:
-
Measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach the predetermined endpoint, or for a specified duration as per the experimental design.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, immune cell infiltration).
Visualizations
This compound Mechanism of Action: LXR Antagonism
Caption: this compound acts as an antagonist to the Liver X Receptor (LXR).
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound.
References
Application Notes and Protocols: Gene Expression Analysis Following PFM046 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a potent and selective antagonist of Liver X Receptors (LXRs), demonstrating a unique gene expression profile critical for its therapeutic potential. As an LXR antagonist, this compound has been shown to suppress the expression of key genes involved in lipogenesis, such as Stearoyl-CoA desaturase-1 (SCD1) and Fatty Acid Synthase (FASN).[1][2] Intriguingly, it also upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, a characteristic typically associated with LXR agonists.[1][2] This distinct activity profile makes this compound a valuable tool for research into metabolic diseases and oncology.[1][2]
These application notes provide detailed protocols for analyzing the gene expression changes induced by this compound treatment in a cellular context. The described methods include cell culture and treatment, RNA extraction, and subsequent gene expression analysis by quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing (RNA-Seq).
Data Presentation
The following tables summarize hypothetical quantitative data from gene expression analysis experiments following this compound treatment.
Table 1: Relative Quantification of Target Gene Expression by qPCR
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| SCD1 | This compound (1 µM) | 0.45 | 0.05 | < 0.01 |
| FASN | This compound (1 µM) | 0.62 | 0.08 | < 0.01 |
| ABCA1 | This compound (1 µM) | 2.10 | 0.15 | < 0.05 |
| 18S rRNA | This compound (1 µM) | 1.02 | 0.03 | > 0.05 |
This table illustrates the expected outcome of qPCR analysis, showing downregulation of SCD1 and FASN, and upregulation of ABCA1 in cells treated with this compound. 18S rRNA is included as a common housekeeping gene for normalization.
Table 2: Summary of Differentially Expressed Genes (DEGs) from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| SCD1 | -1.15 | 1.2e-06 | 2.5e-06 | Down |
| FASN | -0.69 | 5.4e-05 | 9.8e-05 | Down |
| ABCA1 | 1.07 | 3.1e-04 | 5.2e-04 | Up |
| SREBF1 | -0.98 | 8.9e-06 | 1.5e-05 | Down |
| ACLY | -0.55 | 2.1e-04 | 3.8e-04 | Down |
| LDLR | 0.85 | 7.3e-04 | 9.1e-04 | Up |
This table provides a snapshot of potential RNA-Seq results, highlighting key genes in lipid metabolism pathways affected by this compound treatment. SREBF1, a master regulator of lipogenesis, and its downstream targets are expected to be downregulated.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cell lines with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate cell culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations. A vehicle control group should be prepared with the same final concentration of the solvent.[3]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA extraction or lyse the cells in an appropriate buffer for storage at -80°C.[3]
RNA Extraction
This protocol describes the isolation of total RNA from cultured cells using a column-based method.
Materials:
-
Cell lysate from this compound-treated and control cells
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
DNase I
-
RNase-free water
-
Ethanol (B145695) (70%)
Procedure:
-
Homogenize the cell lysate according to the manufacturer's protocol.
-
Add ethanol to the homogenized lysate to precipitate the RNA.
-
Transfer the sample to an RNeasy spin column and centrifuge.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.[3]
-
Wash the column with the provided buffers to remove impurities.
-
Elute the purified RNA with RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Check for A260/A280 and A260/A230 ratios to ensure purity.[3]
Gene Expression Analysis by qPCR
This protocol details the steps for quantifying the expression of specific genes using a two-step RT-qPCR approach with SYBR Green detection.[4][5]
3.1. Reverse Transcription (cDNA Synthesis)
Materials:
-
Purified total RNA
-
Reverse transcriptase
-
Oligo(dT) primers or random hexamers[5]
-
dNTPs
-
RNase inhibitor
Procedure:
-
In an RNase-free tube, combine the total RNA, primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA and primers.
-
Place the tube on ice for at least 1 minute.
-
Add the reverse transcriptase and its buffer to the reaction.
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C) for 50-60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
3.2. Quantitative PCR (qPCR)
Materials:
-
cDNA
-
SYBR Green qPCR master mix[4]
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR plate and instrument
Procedure:
-
Prepare a reaction mix containing the SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the reaction mix into the wells of a qPCR plate.
-
Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.[6]
-
Seal the plate and centrifuge briefly.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)[7]
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalizing to a stable housekeeping gene.
Gene Expression Analysis by RNA Sequencing (RNA-Seq)
This protocol provides an overview of the steps involved in preparing libraries for and performing RNA-Seq.
4.1. Library Preparation
Materials:
-
Purified total RNA
-
mRNA isolation kit (e.g., with oligo(dT) beads) or rRNA depletion kit
-
RNA fragmentation buffer
-
Reverse transcriptase and primers
-
Second-strand synthesis enzymes and buffer
-
End-repair and adenylation enzymes
-
Sequencing adapters
-
PCR amplification reagents
Procedure:
-
Isolate mRNA from the total RNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).
-
Fragment the mRNA into smaller pieces.[3]
-
Synthesize the first and second strands of cDNA.[3]
-
Perform end-repair and A-tailing of the cDNA fragments.[3]
-
Ligate sequencing adapters to the ends of the cDNA fragments.[3]
-
Amplify the library using PCR to add indexes and generate sufficient material for sequencing.[3]
-
Perform quality control on the final library to assess its concentration and size distribution.[3]
4.2. Sequencing and Data Analysis
-
Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[3]
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis following this compound treatment.
Caption: Simplified signaling pathway of this compound's effect on LXR and target genes.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. elearning.unite.it [elearning.unite.it]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Application Note: Western Blot Analysis of LXR Target Proteins Following PFM046 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for analyzing the protein expression of key Liver X Receptor (LXR) target genes—ABCA1, ABCG1, and SREBP-1c—in response to the novel LXR antagonist, PFM046, using Western blot analysis.
Introduction
Liver X Receptors (LXRs), comprising isoforms LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by endogenous oxysterols or synthetic ligands, bind to LXR Response Elements (LXREs) in the promoter regions of target genes to modulate their transcription.[1][2] Key LXR target genes include ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which mediate cholesterol efflux, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis.[1][3][4][5]
This compound is a first-in-class, steroidal, non-sulfated LXR antagonist.[6] It exhibits a unique gene expression profile, suppressing lipogenic genes like Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), as expected from an antagonist, while paradoxically upregulating the cholesterol transporter ABCA1, a characteristic typically associated with LXR agonists.[6] This distinct activity makes this compound a valuable tool for cancer research and for dissecting the complex signaling pathways governed by LXRs.[7]
This application note details a comprehensive Western blot protocol to quantify changes in the protein levels of ABCA1, ABCG1, and the processed nuclear form of SREBP-1c in cells treated with this compound.
This compound Signaling and Mechanism of Action
This compound functions by modulating the transcriptional activity of the LXR/RXR heterodimer. While typical LXR agonists (e.g., T0901317, GW3965) activate the transcription of genes involved in both reverse cholesterol transport (ABCA1, ABCG1) and lipogenesis (SREBP-1c, FASN), this compound demonstrates selective antagonism.[2][6] It inhibits the expression of genes responsible for fatty acid synthesis while promoting the expression of genes like ABCA1.[6]
Experimental Workflow and Design
A typical experiment involves treating a relevant cell line (e.g., THP-1 macrophages, HepG2 hepatocytes) with this compound and appropriate controls, followed by protein extraction and Western blot analysis. Controls should include a vehicle (e.g., DMSO) and a known pan-LXR agonist (e.g., T0901317) to confirm pathway responsiveness.
Detailed Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., THP-1, HepG2, RAW264.7) at a density that will result in 80-90% confluency at the time of harvest.
-
Differentiation (for THP-1 cells): Differentiate THP-1 monocytes into macrophages by treating with 100-150 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace with fresh, serum-free media for 24 hours before treatment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM), vehicle control (DMSO), or a positive control LXR agonist (e.g., 1 µM T0901317) for 24 hours.
Protocol 1: Total Protein Extraction
This protocol is suitable for analyzing membrane proteins like ABCA1 and ABCG1.
-
Wash: Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the plate.[8] Use approximately 0.5 mL for a 60 mm plate.[8]
-
Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate on ice for 15-30 minutes with gentle shaking.
-
Centrifuge: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Store: Transfer the supernatant (total protein lysate) to a new tube and store at -80°C or proceed to protein quantification.
Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol is essential for specifically detecting the mature, transcriptionally active nuclear form of SREBP-1c.
-
Harvest Cells: Wash adherent cells with PBS, then scrape into PBS. For suspension cells, wash by centrifugation (500 x g, 5 min, 4°C).
-
Cell Lysis (Cytoplasmic Fraction): Resuspend the cell pellet in 500 µL of ice-cold Cytoplasmic Lysis Buffer (10 mM Tris-HCl pH 7.0, 10 mM NaCl, 3 mM MgCl₂, 0.5% Nonidet P-40, and protease inhibitors).[9]
-
Incubate: Incubate on ice for 10-15 minutes.
-
Centrifuge: Centrifuge at 500-700 x g for 5 minutes at 4°C.[9][10] The supernatant contains the cytoplasmic, membrane, and mitochondrial fractions.
-
Isolate Nuclei: The resulting pellet contains the nuclei. Wash the nuclear pellet with 500 µL of fractionation buffer without detergent.[10]
-
Nuclear Lysis: Resuspend the washed nuclear pellet in Nuclear Extraction Buffer (e.g., TBS with 0.1% SDS or a high-salt buffer) with protease inhibitors.[10]
-
Homogenize: Sonicate the suspension briefly (e.g., 3 seconds on ice) to shear genomic DNA and homogenize the lysate.[10]
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear extract.
-
Store: Store both cytoplasmic and nuclear fractions at -80°C.
Western Blotting Protocol
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris or other suitable polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for suggested antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH for total lysates; Lamin B1 for nuclear fractions).
Data Presentation and Expected Results
The effects of this compound on LXR target protein expression should be quantified and presented in a clear, tabular format. Based on its reported activity, this compound is expected to increase ABCA1 protein levels while having a suppressive or negligible effect on the processed nuclear form of SREBP-1c.[6] The effect on ABCG1 may vary and requires empirical determination.
Table 1: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Suggested Dilution | Supplier (Example) | Expected Size |
|---|---|---|---|---|
| ABCA1 | Rabbit | 1:1000 | Abcam (ab18180) | ~254 kDa |
| ABCG1 | Rabbit | 1:1000 | Novus (NB400-132) | ~75 kDa |
| SREBP-1 (total) | Mouse | 1:500 | Santa Cruz (sc-13551) | ~125 kDa (precursor) |
| SREBP-1 (nuclear) | Mouse | 1:500 | Santa Cruz (sc-13551) | ~68 kDa (cleaved) |
| β-Actin | Mouse | 1:5000 | Proteintech (66009-1-Ig) | ~42 kDa |
| GAPDH | Rabbit | 1:10000 | Abcam (ab181602) | ~37 kDa |
| Lamin B1 | Rabbit | 1:2000 | Abcam (ab16048) | ~66 kDa |
Table 2: Representative Quantitative Data of LXR Target Protein Expression (Note: Data are hypothetical, illustrating expected trends based on published this compound activity. Values represent fold change relative to the vehicle control after normalization to a loading control.)
| Treatment Group | ABCA1 (Total Lysate) | ABCG1 (Total Lysate) | Nuclear SREBP-1c (Nuclear Extract) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| LXR Agonist (T0901317) | 2.5 ± 0.3 | 2.2 ± 0.2 | 2.8 ± 0.4 |
| This compound (10 µM) | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
Conclusion
This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the effects of the novel LXR antagonist this compound on its target proteins. The protocols for total and fractionated protein extraction allow for the precise measurement of key regulators of cholesterol transport (ABCA1, ABCG1) and lipogenesis (SREBP-1c). By following this detailed methodology, researchers can accurately characterize the unique modulatory profile of this compound and further elucidate the intricate signaling networks controlled by Liver X Receptors.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liver X Receptors and Sterol Regulatory Element Binding Proteins alter Progesterone Secretion and are regulated by Human Chorionic Gonadotropin in Human Luteinized Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol regulatory element binding protein-1 (SREBP-1)c promoter: Characterization and transcriptional regulation by mature SREBP-1 and liver X receptor α in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human ABCG1 gene: identification of LXR response elements that modulate expression in macrophages and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 7. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
Application Notes: Chromatin Immunoprecipitation (ChIP) for PFM046 on Liver X Receptor (LXR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] LXRs function by forming heterodimers with the Retinoid X Receptor (RXR) and binding to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of their target genes.[2] PFM046 is a recently identified steroidal antagonist of LXRs, demonstrating a unique profile of gene regulation.[3][4] As an antagonist, this compound is expected to suppress the expression of certain LXR target genes like Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN).[3][4] Interestingly, it has also been observed to upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, a behavior typically associated with LXR agonists.[3][4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in-vivo interaction of proteins with DNA.[5][6] This application note provides a detailed protocol for performing a ChIP assay to study the effect of this compound on the recruitment of the LXR/RXR heterodimer to the promoter regions of its target genes. By quantifying the amount of a specific DNA sequence associated with LXR after this compound treatment, researchers can elucidate the molecular mechanism by which this antagonist modulates LXR activity at the chromatin level.
LXR Signaling Pathway and this compound Intervention
The following diagram illustrates the canonical LXR signaling pathway and the proposed point of intervention for the antagonist this compound. In the presence of an agonist (e.g., oxysterols), the LXR/RXR heterodimer binds to LXREs and recruits coactivators to initiate the transcription of target genes involved in cholesterol efflux and fatty acid synthesis. This compound, as an antagonist, is hypothesized to bind to LXR and prevent the recruitment of coactivators, thereby inhibiting the expression of genes like SCD1 and FASN. Its unusual effect on ABCA1 suggests a more complex, potentially gene-specific, regulatory mechanism that can be investigated using the described ChIP protocol.
Caption: LXR signaling and this compound's point of intervention.
Experimental Protocols
This section provides a detailed methodology for a ChIP assay to investigate the effect of this compound on LXR binding to target gene promoters.
Materials and Reagents
-
Cell Lines: Human hepatoma (HepG2), macrophage (THP-1), or other cell lines expressing LXR.
-
This compound: Stock solution in DMSO.
-
Reagents for Cell Culture: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Cross-linking: 37% Formaldehyde (B43269), 1.25 M Glycine (B1666218).
-
Cell Lysis and Chromatin Shearing:
-
Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors).
-
Sonicator (probe or water bath).
-
-
Immunoprecipitation:
-
ChIP-validated anti-LXRα or anti-RXRα antibody. Note: As antibodies suitable for detecting LXR in ChIP assays can be difficult to find, an antibody against its heterodimeric partner, RXRα, can be used as a reliable marker for the LXR/RXR heterodimer.[7]
-
Normal Rabbit/Mouse IgG (Isotype control).
-
Protein A/G magnetic beads.
-
ChIP Dilution Buffer.
-
Wash Buffers (low salt, high salt, LiCl, TE).
-
-
Elution and Reverse Cross-linking:
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃).
-
5 M NaCl.
-
RNase A.
-
Proteinase K.
-
-
DNA Purification: Phenol:Chloroform:Isoamyl alcohol or a commercial DNA purification kit.
-
Quantitative PCR (qPCR):
-
SYBR Green Master Mix.
-
qPCR primers for LXR target gene promoters (ABCA1, SCD1, FASN) and a negative control region.
-
Step-by-Step Protocol
1. Cell Culture and this compound Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined duration. Note: The optimal concentration and treatment time for this compound should be empirically determined. Based on its reported IC50 values of 1.5 µM for LXRα and 2.29 µM for LXRβ, a starting concentration range of 1-10 µM for 6-24 hours is recommended.[8]
2. Cross-linking and Cell Harvesting:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking.[9]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[10]
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS, centrifuge, and discard the supernatant. The cell pellet can be stored at -80°C.
3. Chromatin Preparation:
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Note: Sonication conditions must be optimized for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.
4. Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Set aside a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-LXRα/RXRα antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
5. Elution and Reverse Cross-linking:
-
Elute the immune complexes from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-6 hours (or overnight).
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
6. DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation or a DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water.
7. qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of LXR target genes (ABCA1, SCD1, FASN) and a negative control region (a gene desert or a gene not regulated by LXR).
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Normalize the results to the IgG control to determine the fold enrichment.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the ChIP-qPCR experiments.
Table 1: qPCR Primers for LXR Target Gene Promoters
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
| ABCA1 | (Sequence) | (Sequence) | (Size) |
| SCD1 | (Sequence) | (Sequence) | (Size) |
| FASN | (Sequence) | (Sequence) | (Size) |
| Negative Control | (Sequence) | (Sequence) | (Size) |
Note: Primer sequences should be designed to amplify a 150-250 bp region containing a known or putative LXRE in the gene promoter.[5]
Table 2: Quantitative Analysis of LXR Binding to Target Gene Promoters
| Treatment | Target Gene | Antibody | % Input | Fold Enrichment over IgG |
| Vehicle (DMSO) | ABCA1 | LXRα/RXRα | ||
| IgG | 1.0 | |||
| This compound (X µM) | ABCA1 | LXRα/RXRα | ||
| IgG | 1.0 | |||
| Vehicle (DMSO) | SCD1 | LXRα/RXRα | ||
| IgG | 1.0 | |||
| This compound (X µM) | SCD1 | LXRα/RXRα | ||
| IgG | 1.0 | |||
| Vehicle (DMSO) | FASN | LXRα/RXRα | ||
| IgG | 1.0 | |||
| This compound (X µM) | FASN | LXRα/RXRα | ||
| IgG | 1.0 |
% Input is calculated as 100 * 2^(Ct(Input) - Ct(IP)). Fold Enrichment is calculated as the % Input of the specific antibody divided by the % Input of the IgG control.
Visualization of Experimental Workflow
The diagram below outlines the key steps of the Chromatin Immunoprecipitation protocol.
References
- 1. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Profiling of Liver X Receptor, Retinoid X Receptor, and Peroxisome Proliferator-Activated Receptor α in Mouse Liver Reveals Extensive Sharing of Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Luciferase Reporter Assay for Characterizing PFM046 LXR Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] They act as cholesterol sensors, forming heterodimers with the Retinoid X Receptor (RXR) and binding to LXR response elements (LXREs) in the promoter regions of target genes.[2][3] Upon activation by endogenous oxysterols or synthetic agonists, LXRs recruit coactivators, leading to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c, FASN).[2][4] Dysregulation of LXR signaling is implicated in various metabolic diseases and cancer.[4]
PFM046, or 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a novel, potent, and steroidal LXR antagonist.[4] It has demonstrated significant anti-tumor activity in preclinical models, highlighting the therapeutic potential of LXR antagonism in oncology.[4] Characterizing the antagonistic properties of compounds like this compound is crucial for drug development. The luciferase reporter assay is a robust, sensitive, and high-throughput method for quantifying the ability of a compound to modulate LXR activity.[5][6] This application note provides a detailed protocol for utilizing a luciferase reporter assay to determine the antagonistic activity of this compound on LXRα and LXRβ.
Principle of the Assay
This assay utilizes a mammalian cell line, such as the human hepatoma cell line HepG2, which is relevant for studying liver-related metabolic pathways. These cells are transiently or stably transfected with two key plasmids:
-
LXR Expression Vector: A plasmid that drives the expression of either human LXRα or LXRβ.
-
Luciferase Reporter Vector: This plasmid contains a firefly luciferase gene under the control of a promoter with multiple copies of an LXR response element (LXRE).
In the presence of an LXR agonist, the expressed LXR/RXR heterodimer binds to the LXRE, driving the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, which can be quantified using a luminometer. When an LXR antagonist like this compound is introduced, it competes with the agonist for binding to the LXR ligand-binding domain, thereby inhibiting the transcription of luciferase and reducing the light output. The degree of inhibition is proportional to the concentration and potency of the antagonist. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.
LXR Signaling Pathway in a Reporter Assay
Caption: LXR signaling pathway in a luciferase reporter assay.
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
Materials and Reagents:
-
Cell Line: HepG2 cells (or other suitable cell line)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Plasmids:
-
pCMV-hLXRα or pCMV-hLXRβ (expression vector)
-
pGL4.24[luc2/LXRE/Hygro] or similar LXRE-driven firefly luciferase reporter
-
pRL-TK or similar Renilla luciferase control vector
-
-
LXR Agonist: T0901317 or GW3965 (e.g., 1 µM stock in DMSO)
-
LXR Antagonist: this compound (prepare a dilution series in DMSO)
-
Assay Medium: Phenol red-free EMEM with charcoal-stripped FBS.
-
Lysis Buffer: Passive Lysis Buffer (e.g., from Promega)
-
Luciferase Assay Reagents: Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
Plates: White, clear-bottom 96-well cell culture plates.
-
Instrumentation: Luminometer capable of reading 96-well plates.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator overnight.
-
-
Transfection:
-
For each well, prepare a transfection mix according to the manufacturer's protocol. A typical ratio would be:
-
100 ng LXRE-Firefly Luciferase reporter plasmid
-
50 ng LXRα or LXRβ expression plasmid
-
10 ng Renilla luciferase control plasmid
-
-
Dilute the plasmids and transfection reagent in serum-free medium.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours of transfection, carefully remove the medium.
-
Wash the cells once with PBS.
-
Prepare serial dilutions of this compound in assay medium. Also prepare a fixed concentration of the LXR agonist (e.g., T0901317 at a concentration that gives ~80% of maximal activation, determined empirically).
-
Add 100 µL of assay medium containing both the agonist and the varying concentrations of this compound to the respective wells.
-
Include the following controls:
-
Vehicle control (DMSO)
-
Agonist only
-
This compound only (at the highest concentration)
-
-
Incubate for another 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Wash the cells gently with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on a shaker.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase assay system protocol.
-
Experimental Workflow
Caption: Workflow for the this compound LXR antagonism luciferase assay.
Data Analysis and Presentation
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to get the Relative Luciferase Units (RLU). This corrects for variations in transfection efficiency and cell number.
RLU = (Firefly Luminescence) / (Renilla Luminescence)
-
Percentage Inhibition Calculation: Normalize the data to the controls. Set the RLU of the agonist-only treated cells as 0% inhibition (100% activity) and the vehicle-treated cells as 100% inhibition (basal activity).
% Inhibition = 100 * [1 - (RLU_sample - RLU_vehicle) / (RLU_agonist - RLU_vehicle)]
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced LXR activity.
Quantitative Data Summary
The following table presents representative data for the antagonistic activity of this compound on LXRα and LXRβ, based on published IC₅₀ values.
| This compound Concentration (µM) | % Inhibition of LXRα (Mean ± SD) | % Inhibition of LXRβ (Mean ± SD) |
| 0.01 | 5.2 ± 1.5 | 3.1 ± 1.1 |
| 0.1 | 15.8 ± 3.2 | 8.9 ± 2.5 |
| 0.5 | 35.1 ± 4.5 | 22.4 ± 3.8 |
| 1.0 | 48.2 ± 5.1 | 38.7 ± 4.2 |
| 1.5 | 50.0 (IC₅₀) | - |
| 2.29 | - | 50.0 (IC₅₀) |
| 5.0 | 75.3 ± 6.8 | 68.9 ± 5.9 |
| 10.0 | 92.6 ± 7.2 | 85.4 ± 6.7 |
| 50.0 | 98.1 ± 5.9 | 95.3 ± 5.1 |
Note: The IC₅₀ values of 1.5 µM for LXRα and 2.29 µM for LXRβ are based on published data.[7] The percentage inhibition values are modeled for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or transfection efficiency. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Optimize transfection protocol. Use a multichannel pipette for reagent addition. |
| Low luciferase signal | Low transfection efficiency. Inactive luciferase reagent. Insufficient incubation time. | Optimize transfection reagent and plasmid DNA ratio. Use fresh luciferase assay reagents. Optimize incubation time with agonist/antagonist. |
| High background signal | Promoter leakiness in the reporter construct. High basal LXR activity in the cell line. | Use a reporter with a minimal promoter. Use charcoal-stripped serum to reduce endogenous ligands. |
| This compound shows agonist activity | Compound degradation or contamination. Off-target effects. | Use freshly prepared compound dilutions. Test this compound alone without agonist to confirm no intrinsic agonist activity. |
| Cell toxicity observed | High concentration of DMSO or this compound. | Keep final DMSO concentration below 0.5%. Perform a cell viability assay (e.g., MTT) in parallel to determine the cytotoxic concentration of this compound. |
References
- 1. researchgate.net [researchgate.net]
- 2. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell Viability and Proliferation Assays with PFM046
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptor (LXR) with demonstrated anticancer properties. As an LXR antagonist, this compound modulates the expression of LXR target genes, leading to the suppression of key genes involved in lipid metabolism, such as SCD1 and FASN. Interestingly, it has also been observed to upregulate the ABCA1 gene.[1] This unique activity profile makes this compound a compelling compound for investigation in oncology research and drug development.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and proliferation. The included methodologies for MTT, Crystal Violet, and BrdU assays are standard techniques to quantify the cytotoxic and anti-proliferative effects of therapeutic compounds.
Mechanism of Action: LXR Antagonism
This compound exerts its biological effects by antagonizing the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in cholesterol homeostasis, lipogenesis, and inflammation. In the context of cancer, LXR signaling can have diverse effects, and its modulation by antagonists like this compound presents a promising therapeutic strategy. By inhibiting LXR, this compound can disrupt the metabolic pathways that cancer cells often exploit for their growth and survival.
Caption: this compound antagonizes the LXR/RXR heterodimer, modulating target gene expression.
Data Presentation
The following tables summarize the known biological activities of this compound. Researchers are encouraged to generate their own dose-response curves to determine the IC50 values of this compound in their specific cancer cell lines of interest.
Table 1: Antagonist Activity of this compound
| Target | IC50 (µM) |
| LXRα | 1.5 |
| LXRβ | 2.29 |
Table 2: Observed Anti-proliferative Activity of this compound
| Cell Line | Concentration (µM) | Incubation Time | Assay Method |
| Murine Melanoma (B16-F1) | 10 | 72 hours | Trypan Blue Exclusion |
| Murine Lung Carcinoma (LLC) | 10 | 72 hours | Trypan Blue Exclusion |
Note: The data in Table 2 is based on a single concentration study. Comprehensive IC50 values for the anti-proliferative effects of this compound across a range of cancer cell lines are not yet publicly available.
Experimental Protocols
Herein are detailed protocols for three common assays to assess cell viability and proliferation upon treatment with this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Crystal Violet Assay for Cell Viability
This assay is used to determine cell viability by staining the DNA of adherent cells.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 25% methanol)
-
33% Acetic acid solution
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol (B129727) to each well and incubate for 10 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Gently wash the plate with water until the excess stain is removed.
-
Air dry the plate completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
BrdU Assay for Cell Proliferation
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Caption: Key steps for quantifying cell proliferation using the BrdU assay.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-linked secondary antibody
-
TMB substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
Following treatment, add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Carefully remove the medium and fix the cells by adding Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Remove the solution and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-linked secondary antibody and incubate for 30 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add TMB substrate and incubate until color develops (typically 15-30 minutes).
-
Add Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Conclusion
This compound is a novel LXR antagonist with significant potential as an anticancer agent. The protocols provided here offer robust methods for characterizing the effects of this compound on cancer cell viability and proliferation. Rigorous and consistent application of these assays will be crucial in elucidating the full therapeutic potential of this compound and advancing its development as a cancer therapeutic.
References
Application Notes and Protocols for PFM046 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a novel, first-in-class steroidal, non-sulfated antagonist of the Liver X Receptors (LXRs), LXRα and LXRβ. LXRs are critical nuclear receptors that govern the transcriptional regulation of genes involved in cholesterol homeostasis, fatty acid synthesis, and inflammation. As an LXR antagonist, this compound presents a valuable tool for elucidating the intricate roles of LXR signaling in lipid metabolism and for the potential development of therapeutics targeting metabolic disorders.
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on lipid metabolism in cellular models. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Mechanism of Action
This compound functions by antagonizing both LXRα and LXRβ, thereby inhibiting the transcription of LXR target genes. Notably, while it effectively suppresses the expression of key lipogenic genes such as Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), it has been observed to surprisingly upregulate the expression of ATP Binding Cassette Subfamily A Member 1 (ABCA1), a key player in cholesterol efflux. This unique activity profile makes this compound an intriguing molecule for dissecting the differential regulation of LXR target genes.
Quantitative Data Summary
The following table summarizes the reported antagonist activity of this compound and its observed effects on LXR target gene expression.
| Parameter | Value | Reference |
| LXRα Antagonist Activity (IC50) | 1.5 µM | [1] |
| LXRβ Antagonist Activity (IC50) | 2.29 µM | [1] |
| Effect on SCD1 Expression | Suppression | [2][3] |
| Effect on FASN Expression | Suppression | [2][3] |
| Effect on ABCA1 Expression | Upregulation | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LXR signaling pathway and a general experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for PFM046 in Immune Cell Function Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046 is a potent and selective antagonist of the Liver X Receptors (LXR), nuclear receptors that are critical regulators of lipid metabolism and inflammatory responses in immune cells.[1] By inhibiting LXR signaling, this compound provides a powerful tool to dissect the roles of LXR in various immune cell functions. These application notes provide detailed protocols for utilizing this compound to investigate the impact of LXR antagonism on key immune cell processes, including chemotaxis, calcium mobilization, and cytokine release.
This compound exhibits a unique profile, acting as an antagonist to suppress the expression of LXR target genes like Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN), while also surprisingly upregulating ATP Binding Cassette Subfamily A Member 1 (ABCA1).[2][3] This dual activity makes it a valuable pharmacological tool for exploring the complex regulatory networks governed by LXR.
This compound: Quantitative Data
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Receptor | Value | Reference |
| IC₅₀ | LXRα | 2.04 µM | [1] |
| IC₅₀ | LXRβ | 1.58 µM | [1] |
Signaling Pathway of LXR and Inhibition by this compound
Liver X Receptors (LXRs) are ligand-activated transcription factors that form heterodimers with Retinoid X Receptors (RXRs). Upon binding to their endogenous ligands, primarily oxysterols, the LXR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the transcriptional regulation of target genes. This compound acts as a competitive antagonist, binding to the ligand-binding domain of LXR and preventing the recruitment of coactivators, thereby inhibiting the transcription of LXR-responsive genes.
Caption: LXR signaling pathway and the antagonistic action of this compound.
Application 1: Investigating the Role of LXR in Neutrophil Chemotaxis
Background: Liver X Receptor activation has been shown to impair the chemotactic ability of neutrophils. This compound can be utilized to investigate whether the inhibition of LXR signaling can restore or enhance neutrophil migration towards a chemoattractant.
Experimental Protocol: Neutrophil Chemotaxis Assay (Transwell)
This protocol is adapted from standard neutrophil chemotaxis assays.[1][4][5]
Materials:
-
This compound (stock solution in DMSO)
-
Human neutrophils (isolated from fresh peripheral blood)
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractant (e.g., fMLP, IL-8)
-
24-well Transwell plates (3 µm pore size)
-
Fluorescence plate reader
-
Cell viability assay kit (e.g., Calcein-AM)
Workflow:
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium containing 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
This compound Treatment: Prepare serial dilutions of this compound in RPMI + 0.5% BSA. A final concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Pre-incubate the neutrophil suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of RPMI + 0.5% BSA containing the chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) to the lower wells of a 24-well Transwell plate.
-
Cell Seeding: Add 100 µL of the this compound- or vehicle-treated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 1 to 2 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the wells.
-
To quantify the migrated cells in the lower chamber, add a fluorescent viability dye such as Calcein-AM and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of migration relative to the vehicle control. Plot the results as a dose-response curve to determine the effect of this compound on neutrophil chemotaxis.
Application 2: Assessing the Influence of LXR Antagonism on T Cell Calcium Mobilization
Background: Calcium signaling is a critical event in T cell activation, leading to cytokine production and proliferation.[6][7][8][9][10] While a direct link between LXR and calcium signaling in T cells is not fully established, investigating the effects of LXR antagonism with this compound can provide novel insights into the interplay between lipid metabolism and calcium-dependent T cell activation pathways.
Experimental Protocol: T Cell Calcium Mobilization Assay
This protocol is based on standard methods for measuring intracellular calcium using fluorescent indicators.[11][12][13][14]
Materials:
-
This compound (stock solution in DMSO)
-
Human or murine T cells (e.g., Jurkat cell line or primary T cells)
-
RPMI 1640 medium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
T cell activator (e.g., anti-CD3/anti-CD28 antibodies, ionomycin)
-
Fluorimeter or fluorescence microscope capable of ratiometric imaging (for Fura-2) or single-wavelength kinetic reads (for Fluo-4).
Workflow:
Caption: Experimental workflow for the T cell calcium mobilization assay.
Procedure:
-
Cell Preparation: Harvest T cells and wash them with serum-free RPMI 1640 medium.
-
Dye Loading: Resuspend the cells at 1-2 x 10⁶ cells/mL in RPMI 1640 containing 1-5 µM Fura-2 AM (or Fluo-4 AM) and 0.02% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
This compound Treatment: Resuspend the dye-loaded cells in assay buffer and treat with various concentrations of this compound (0.1 µM to 10 µM) or vehicle (DMSO) for 30-60 minutes at room temperature.
-
Calcium Measurement:
-
Transfer the cell suspension to a cuvette or a microplate well suitable for the fluorimeter.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
For Fura-2 AM, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm.
-
For Fluo-4 AM, use excitation at ~490 nm and measure emission at ~520 nm.
-
-
Cell Stimulation: Add a T cell activator (e.g., a combination of anti-CD3 and anti-CD28 antibodies or ionomycin) to the cell suspension and continue recording the fluorescence for an additional 5-10 minutes.
-
Data Analysis:
-
For Fura-2 AM, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm.
-
For Fluo-4 AM, express the data as the change in fluorescence relative to the baseline (ΔF/F₀).
-
Analyze the peak amplitude of the calcium response and the integrated calcium signal (area under the curve) to quantify the effect of this compound.
-
Application 3: Elucidating the Role of LXR in Macrophage Cytokine Production
Background: LXR activation in macrophages has been shown to have complex effects on cytokine production, often leading to the suppression of pro-inflammatory cytokines.[15][16] In some contexts, however, LXR activation can enhance inflammatory responses.[4] this compound can be used to clarify the role of LXR in regulating the production of specific cytokines by macrophages in response to inflammatory stimuli.
Experimental Protocol: Macrophage Cytokine Release Assay
This protocol is based on standard methods for stimulating macrophages and measuring cytokine levels by ELISA.
Materials:
-
This compound (stock solution in DMSO)
-
Human or murine macrophages (e.g., THP-1 cell line differentiated with PMA, or primary bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
96-well cell culture plates
-
ELISA plate reader
Workflow:
References
- 1. Transwell chemotaxis assay. [bio-protocol.org]
- 2. Graphviz [graphviz.org]
- 3. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 7. stackoverflow.com [stackoverflow.com]
- 8. hellobio.com [hellobio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Standard Operating Procedure for Solubilization of PFM046
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM046, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a potent and selective steroidal antagonist of the Liver X Receptors (LXRs). As a hydrophobic molecule, this compound exhibits low solubility in aqueous solutions, a critical consideration for the preparation of stock solutions and experimental working concentrations for in vitro and in vivo studies. This document provides a detailed standard operating procedure for the solubilization of this compound to ensure consistent and reproducible experimental outcomes.
Physicochemical and Solubility Data
Proper handling and solution preparation require an understanding of the fundamental properties of this compound. The quantitative data regarding its solubility are summarized below.
| Parameter | Value | Source |
| Chemical Name | 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol | N/A |
| Molecular Formula | C₃₀H₄₄O₂ | N/A |
| Molecular Weight | 436.67 g/mol | N/A |
| Aqueous Solubility | Low in PBS at pH 7.4 | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
Experimental Protocols
The following protocols detail the recommended procedures for preparing stock and working solutions of this compound for use in biological research.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations for various assays.
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture, which can affect the solubility and stability of the compound.
-
Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.37 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, colorless solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, the DMSO stock solution is expected to be stable for several months.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium, such as cell culture medium or buffer, for immediate use in experiments.
Procedure:
-
Thawing Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution. For example, to prepare a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the desired aqueous medium to obtain a 100 µM solution. Mix gently by pipetting.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous medium to achieve a final concentration of 10 µM.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent-induced effects. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
-
Immediate Use: Working solutions of this compound in aqueous media should be prepared fresh and used immediately, as the compound may be prone to precipitation over time.
Mandatory Visualizations
This compound Solubilization Workflow
The following diagram illustrates the standard workflow for the solubilization of this compound and the preparation of working solutions.
Application Notes and Protocols: Lentiviral shRNA Knockdown with PFM046 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for combining lentiviral-mediated shRNA knockdown of a target gene with the pharmacological inhibition of the Liver X Receptor (LXR) using PFM046. This powerful combination allows for the investigation of gene function in the context of modulated LXR signaling pathways, which are critical in lipid metabolism, inflammation, and cancer.
Introduction
Lentiviral vectors are highly efficient vehicles for delivering short hairpin RNA (shRNA) into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable, long-term gene silencing.[1][2][3] This technology is a cornerstone of functional genomics, enabling researchers to probe the roles of specific genes in various biological processes.
This compound is a first-in-class, steroidal, non-sulfated LXR antagonist.[4][5][6][7] It exhibits a unique gene expression profile, suppressing the expression of LXR target genes such as Stearoyl-CoA desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), while simultaneously upregulating ATP Binding Cassette Subfamily A Member 1 (ABCA1).[4][6] this compound has shown significant anti-tumor activity, highlighting the therapeutic potential of LXR antagonism in oncology.[4][6]
Combining shRNA-mediated knockdown of a specific gene with this compound treatment enables the dissection of complex signaling networks. This approach can reveal synergistic or antagonistic effects, uncover novel gene functions dependent on LXR activity, and validate targets in preclinical drug development pipelines. This protocol will use a hypothetical target gene, "Gene X," for knockdown to illustrate the experimental design. For a biologically relevant experiment, Gene X could be a downstream effector of LXR signaling or a component of a parallel pathway.
Data Presentation
Table 1: Experimental Groups
| Group | Lentiviral Vector | Treatment | Purpose |
| 1 | Scrambled shRNA | Vehicle (e.g., DMSO) | Negative Control |
| 2 | Scrambled shRNA | This compound | Effect of this compound alone |
| 3 | Gene X shRNA | Vehicle (e.g., DMSO) | Effect of Gene X knockdown alone |
| 4 | Gene X shRNA | This compound | Combined effect of Gene X knockdown and this compound |
Table 2: Quantitative Analysis of Gene Expression (Hypothetical Data)
| Group | Target Gene | Normalized mRNA Expression (fold change vs. Group 1) |
| 1 | Gene X | 1.00 |
| 1 | SCD1 | 1.00 |
| 1 | FASN | 1.00 |
| 1 | ABCA1 | 1.00 |
| 2 | Gene X | 0.98 |
| 2 | SCD1 | 0.45 |
| 2 | FASN | 0.50 |
| 2 | ABCA1 | 1.75 |
| 3 | Gene X | 0.15 |
| 3 | SCD1 | 1.02 |
| 3 | FASN | 0.99 |
| 3 | ABCA1 | 1.01 |
| 4 | Gene X | 0.16 |
| 4 | SCD1 | 0.42 |
| 4 | FASN | 0.48 |
| 4 | ABCA1 | 1.80 |
Table 3: Protein Level Analysis (Hypothetical Data)
| Group | Target Protein | Normalized Protein Level (fold change vs. Group 1) |
| 1 | Gene X | 1.00 |
| 2 | Gene X | 0.99 |
| 3 | Gene X | 0.20 |
| 4 | Gene X | 0.21 |
Experimental Protocols
Part 1: Lentiviral shRNA Vector Production and Titration
This protocol outlines the generation of high-titer lentiviral particles for efficient gene knockdown.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with shRNA sequence (e.g., pLKO.1-puro) targeting Gene X and a non-targeting (scrambled) control
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm syringe filter
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the transfer plasmid (containing the shRNA sequence), and the packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes, and then add the complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.[8]
-
-
Virus Concentration (Optional but Recommended):
-
For higher titers, concentrate the viral particles by ultracentrifugation (e.g., 50,000 x g for 2 hours at 4°C).
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titration:
-
Determine the viral titer by transducing a target cell line with serial dilutions of the concentrated virus.
-
After 48-72 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin) and count the number of resistant colonies to calculate the titer in transducing units per ml (TU/ml).
-
Part 2: Transduction of Target Cells and this compound Treatment
This protocol details the transduction of target cells with the produced lentivirus and subsequent treatment with this compound.
Materials:
-
Target cell line
-
Lentiviral particles (scrambled shRNA and Gene X shRNA)
-
Hexadimethrine bromide (Polybrene)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Puromycin (or other selection antibiotic)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed the target cells in 6-well plates at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
On the following day, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/ml).
-
Add the lentiviral particles at a predetermined Multiplicity of Infection (MOI). The optimal MOI should be determined empirically for each cell line.[9]
-
Incubate the cells for 24 hours.
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the virus-containing medium with fresh medium containing the selection antibiotic (e.g., puromycin). The concentration of the antibiotic must be optimized for each cell line by generating a kill curve.
-
Continue selection for 3-5 days, replacing the medium with fresh selection medium every 2 days, until non-transduced control cells are eliminated.
-
-
This compound Treatment:
-
Once stable cell lines are established, seed the cells for the experiment.
-
The next day, treat the cells with the desired concentration of this compound or vehicle control. The optimal concentration and duration of this compound treatment should be determined from dose-response and time-course experiments.
-
-
Harvesting for Analysis:
-
After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blotting, or functional assays).
-
Part 3: Assessment of Knockdown and Treatment Efficacy
This protocol provides methods to verify the knockdown of Gene X and assess the effects of this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Gene X, SCD1, FASN, ABCA1, and a housekeeping gene (e.g., GAPDH)
-
Protein lysis buffer
-
Antibodies against Gene X and a loading control (e.g., β-actin)
-
Secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from the harvested cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[10]
-
-
Western Blotting:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Gene X and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein levels.
-
-
Functional Assays:
-
Perform relevant functional assays based on the known or hypothesized roles of Gene X and LXR signaling. This could include cell viability assays, lipid accumulation assays, or inflammatory cytokine measurements.
-
Mandatory Visualizations
Caption: Experimental workflow for combined lentiviral shRNA knockdown and this compound treatment.
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PFM046 insolubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFM046, a potent and selective Liver X Receptor (LXR) antagonist. The primary focus of this guide is to address challenges related to the insolubility of this compound in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in my cell culture medium?
This compound is a steroidal, non-sulfated antagonist of Liver X Receptors (LXRs) with demonstrated anticancer activity.[1][2] It is a highly lipophilic molecule, a characteristic indicated by its high calculated logP value of 5.76. This lipophilicity leads to very low solubility in aqueous solutions like phosphate-buffered saline (PBS) and standard cell culture media.
Q2: I observed a precipitate after adding my this compound stock solution to the culture medium. What is the cause?
Precipitation of this compound upon addition to your culture medium is a common issue stemming from its low aqueous solubility. This can be triggered by several factors:
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated Dimethyl Sulfoxide (DMSO) stock of this compound into the aqueous medium can cause the compound to crash out of solution before it can be adequately dispersed.
-
Low Temperature of Medium: Adding the stock solution to cold medium can further decrease the solubility of this compound.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations in the medium can be toxic to cells and may not always prevent precipitation of highly insoluble compounds.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cellular toxicity and off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.1% (v/v) is considered safe. Some robust cell lines may tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q5: Can DMSO affect my experimental results beyond direct toxicity?
Yes, even at non-toxic concentrations, DMSO can influence cellular processes. It has been reported to induce cell differentiation, alter gene expression, and modulate the activity of various signaling pathways. Therefore, it is imperative to include a vehicle control (culture medium with the same final concentration of DMSO as the experimental wells) in all experiments to distinguish the effects of this compound from those of the solvent.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound in your cell culture experiments.
Problem: Precipitate Observed in Culture Medium
| Potential Cause | Recommended Solution |
| High Final this compound Concentration | Determine the maximal soluble concentration of this compound in your specific culture medium by performing a solubility test. (See Experimental Protocols section). Consider lowering the working concentration if it exceeds the solubility limit. |
| Improper Dilution Technique | 1. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. 3. Avoid adding the concentrated stock directly to the wall of the culture vessel. |
| Suboptimal Stock Solution Concentration | Prepare a higher concentration stock solution in DMSO (e.g., 20 mM) to minimize the volume added to the culture medium, thereby keeping the final DMSO concentration low. |
| Incorrect Storage of Stock Solution | Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. |
Data Presentation: this compound Physicochemical Properties and Recommended Concentrations
| Property | Value/Recommendation |
| Molecular Formula | C₂₉H₄₂O₂ |
| Molecular Weight | 422.65 g/mol |
| Calculated logP | 5.76 |
| Aqueous Solubility | Low |
| Recommended Solvent | DMSO |
| Recommended Stock Concentration | 10-20 mM in 100% DMSO |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 20 mM stock solution, weigh 8.45 mg of this compound (Molecular Weight = 422.65 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO to achieve a final concentration of 20 mM. In this example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization. Ensure no particulate matter is visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
-
Preparation of Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your specific cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM.
-
Incubation: Incubate the prepared solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Observation: After a set incubation period (e.g., 2, 6, and 24 hours), visually inspect each dilution for any signs of precipitation. You can also use a light microscope to detect smaller precipitates.
-
Determination: The highest concentration that remains clear without any visible precipitate is the maximum soluble concentration of this compound in your culture medium under your experimental conditions.
Visualizations
Caption: LXR signaling pathway and this compound inhibition.
References
Technical Support Center: PFM046 Dosage Optimization for Maximum Antitumor Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of PFM046, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist, to achieve maximum antitumor efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental anticancer compound that functions as an antagonist of Liver X Receptors (LXRs), specifically LXRα and LXRβ.[1] In cancer cells, it has been shown to suppress the expression of LXR target genes involved in lipid metabolism, such as SCD1 and FASN.[2]
Q2: In which cancer models has this compound shown antitumor activity?
A2: this compound has demonstrated antiproliferative activity in vitro against murine melanoma (B16-F1) and human lung carcinoma (LLC) cell lines.[1] Furthermore, it has shown antitumor effects in in vivo mouse xenograft models using both B16-F1 and LLC cancer cells.[1]
Q3: What is the known potency of this compound?
A3: this compound exhibits antagonist activity at LXR-α and LXR-β receptors with IC50 values of 1.5 µM and 2.29 µM, respectively. It has shown antiproliferative effects in cancer cell lines at a concentration of 10 µM.[1]
Q4: Does this compound have any known effects on the tumor microenvironment or immunotherapy?
A4: Yes, studies have indicated that treatment with a newly developed LXR antagonist, such as this compound, can promote the differentiation of intratumoral monocyte-derived dendritic cells. This modulation of the tumor microenvironment can delay tumor growth and synergize with anti-PD-1 immunotherapy.[3]
Troubleshooting Guides
In Vitro Dosage Optimization
Issue: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform cell counts accurately and ensure homogenous cell suspension before plating.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental data points as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: this compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any precipitate. If observed, consider using a lower top concentration or using a different solvent system (ensure solvent controls are included).
-
Issue: No significant dose-dependent effect observed.
-
Possible Cause 1: this compound concentration range is too low.
-
Solution: Based on the known IC50 values for LXR antagonism (1.5 - 2.29 µM) and antiproliferative effects (around 10 µM), ensure your dose range brackets these concentrations.[1] A suggested starting range could be 0.1 µM to 50 µM.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The antiproliferative effects of this compound may require longer incubation periods. Consider extending the treatment duration to 48 or 72 hours.
-
-
Possible Cause 3: Cell line is resistant to LXR antagonism.
-
Solution: Confirm the expression of LXRα and LXRβ in your cancer cell line. If LXRs are not expressed, this compound is unlikely to have a direct effect.
-
In Vivo Dosage Optimization
Issue: No significant tumor growth inhibition.
-
Possible Cause 1: Insufficient dosage of this compound.
-
Solution: The optimal in vivo dose has not been publicly disclosed. Based on typical preclinical studies, a starting dose range of 10-50 mg/kg administered intraperitoneally (i.p.) daily or every other day could be a reasonable starting point for dose-finding studies.
-
-
Possible Cause 2: Inadequate treatment duration.
-
Solution: Initiate treatment when tumors are well-established (e.g., 50-100 mm³) and continue for a sufficient period (e.g., 14-21 days) to observe a therapeutic effect.
-
-
Possible Cause 3: Poor bioavailability of this compound.
-
Solution: Consider formulation strategies to improve the solubility and bioavailability of this compound. Pharmacokinetic studies are recommended to determine the plasma and tumor concentrations of the compound.
-
Issue: Toxicity observed in treated mice (e.g., weight loss, lethargy).
-
Possible Cause 1: this compound dosage is too high.
-
Solution: Reduce the dosage or the frequency of administration. Implement a dose-escalation study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause 2: Off-target effects.
-
Solution: Monitor for any organ-specific toxicities through histopathological analysis of major organs at the end of the study.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Cell Line | Value | Reference |
| IC50 (Antagonist Activity) | LXRα | 1.5 µM | [1] |
| LXRβ | 2.29 µM | [1] | |
| Effective Concentration (Antiproliferative) | B16-F1 (Murine Melanoma) | 10 µM | [1] |
| LLC (Human Lung Carcinoma) | 10 µM | [1] |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Plating: Seed B16-F1 or LLC cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo B16-F1 Melanoma Xenograft Model
-
Cell Preparation: Culture B16-F1 cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS at a concentration of 2 x 10⁶ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the right flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
This compound Treatment: When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 10-50 mg/kg, i.p.) daily or every other day. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue treatment for 14-21 days. Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic and Toxicity Analysis: A portion of the tumor and major organs can be collected for histopathological and biomarker analysis.
Visualizations
Caption: this compound antagonizes LXR, leading to altered gene expression and antitumor effects.
References
PFM046 Technical Support Center: Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of PFM046 in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, chemically known as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a potent and selective antagonist of the Liver X Receptors (LXRs). As a steroidal derivative, it is a lipophilic molecule with low solubility in aqueous solutions.[1] It is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in high-purity, anhydrous DMSO.[2][3] Due to the hygroscopic nature of DMSO, it is crucial to minimize exposure to moisture.[2] For long-term storage, it is recommended to prepare high-concentration stock solutions (e.g., 10 mM), aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C in the dark.[2][4]
Q3: What are the expected degradation pathways for this compound in solution?
Based on its steroidal structure, this compound is susceptible to degradation under forced conditions. The primary degradation pathways are expected to be:
-
Hydrolysis: The ester and ether linkages, if present in analogs, or the hydroxyl groups could be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The double bond in the cholesterol backbone and other susceptible moieties can be oxidized.[5]
-
Photodegradation: Exposure to UV and visible light can lead to the formation of degradation products, a common issue for light-sensitive compounds.
Q4: How does this compound exert its biological effects?
This compound functions as an LXR antagonist. LXRs are nuclear receptors that, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes to regulate their transcription.[6][7] this compound modulates the expression of genes involved in lipid metabolism. Notably, it has been shown to:
-
Suppress the expression of Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN), key enzymes in lipogenesis.[1]
-
Upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media. | Low aqueous solubility of this compound. High final concentration of DMSO in the media. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability. Perform a vehicle control experiment. If precipitation persists, consider using a solubilizing agent or a different delivery method. |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution. Multiple freeze-thaw cycles. Improper storage. | Prepare fresh stock solutions from solid this compound. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Always store stock solutions at or below -20°C and protected from light.[2][4] |
| Loss of this compound potency over time. | Chemical degradation of the compound in solution. | Perform a stability study of your working solutions under your specific experimental conditions (e.g., temperature, light exposure). Use a validated analytical method like UPLC-MS to assess the purity and concentration of this compound over time. |
Quantitative Data Summary
| Condition | Solvent | Temperature | Light Condition | Expected Stability |
| Long-term Storage | Anhydrous DMSO | -20°C or -80°C | Dark | High (months to years) |
| Short-term Storage | Anhydrous DMSO | 4°C | Dark | Moderate (weeks) |
| Benchtop Use | Aqueous Buffer (≤0.5% DMSO) | Room Temperature | Ambient Light | Low (hours) |
| Forced Degradation | Aqueous/Organic Mixtures | Elevated (e.g., 60°C) | Controlled UV/Vis | Low (hours to days) |
| Forced Degradation | Acidic/Basic Buffers | Room Temperature/Elevated | Dark | Low to Moderate |
| Forced Degradation | Oxidizing Agent (e.g., H₂O₂) | Room Temperature | Dark | Low to Moderate |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, single-use microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, amber vials to minimize light exposure and prevent contamination.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability, following ICH Q1A(R2) guidelines.[8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 70°C) in a controlled oven for a defined period.
-
Photodegradation: Expose the this compound solution to a light source according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11][12][13] A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
At each time point, analyze the stressed samples and an unstressed control using a validated stability-indicating UPLC-MS/MS method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient.[8]
-
Protocol 3: UPLC-MS/MS Method for this compound Analysis
This is a general method adaptable for the quantification of this compound and its degradation products. Method optimization will be required.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound and its potential degradation products.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for this compound and its potential degradation products need to be determined by infusion and fragmentation experiments.
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of cholesterol oxidation products and desmosterol in parenteral liposomal pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. fda.gov [fda.gov]
How to avoid off-target effects of PFM046 in experiments
Welcome to the technical support center for PFM046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential issues, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, steroidal, non-sulfated antagonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] It functions by inhibiting the activity of these nuclear receptors, which are key regulators of cholesterol, lipid, and glucose metabolism.[3] A patent filing has reported that this compound exhibits antagonist activity at LXR-α and LXR-β receptors with IC50 values of 1.5 µM and 2.29 µM, respectively.[4]
Q2: What is the reported on-target activity of this compound on gene expression?
This compound has been shown to exhibit a unique LXR target gene expression profile. As an antagonist, it suppresses the expression of stearoyl-CoA desaturase-1 (SCD1) and fatty acid synthase (FASN).[1][2] However, it has also been observed to upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, an effect typically associated with LXR agonists.[1][2]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[5] For a potent, steroidal molecule like this compound, it is crucial to validate that the observed phenotype is a direct result of LXR antagonism.
Q4: Are there known off-target effects for this compound?
Currently, there is no publicly available data detailing specific off-target interactions of this compound. However, the development of LXR modulators has been challenging due to off-target effects and the need for tissue-selective agents.[6] Therefore, it is essential for researchers to perform rigorous validation experiments to ensure the observed effects are due to the intended on-target activity.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you are observing unexpected or inconsistent results in your experiments with this compound, this guide provides a systematic approach to troubleshoot potential off-target effects.
Initial Signs of Potential Off-Target Effects:
-
Discrepancy with known LXR biology: The observed phenotype is inconsistent with the known functions of LXR antagonism.
-
Inconsistent results with other LXR antagonists: A structurally different LXR antagonist does not produce the same phenotype.
-
High concentration required for effect: The effective concentration in your assay is significantly higher than the reported IC50 values for LXRα and LXRβ.
-
Cellular toxicity at effective concentrations: You observe significant cell death or other signs of toxicity at concentrations intended to be selective for LXR.
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a step-by-step approach to validate the on-target effects of this compound and identify potential off-target liabilities.
Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.
Data Presentation
The following table summarizes the key reported activities of this compound and provides a framework for interpreting experimental results.
| Parameter | Reported Value/Profile | Experimental Validation Assay | Expected Result for On-Target Effect | Potential Indication of Off-Target Effect |
| Target | Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ) | Cellular Thermal Shift Assay (CETSA), LXR Luciferase Reporter Assay | This compound treatment stabilizes LXRα/β, leading to a higher melting temperature. This compound inhibits agonist-induced luciferase activity. | No change in LXRα/β thermal stability. No inhibition of agonist-induced luciferase activity. |
| IC50 Values | LXRα: 1.5 µM, LXRβ: 2.29 µM[4] | Dose-response curve in a functional assay (e.g., cell viability, cytokine production) | The EC50 of the observed phenotype is in a similar range to the reported IC50 values. | The EC50 of the observed phenotype is significantly higher than the reported IC50 values. |
| Target Gene Signature | Suppresses SCD1 and FASN, upregulates ABCA1[1][2] | Quantitative PCR (qPCR) or Western Blot for SCD1, FASN, and ABCA1 | This compound treatment leads to a dose-dependent decrease in SCD1 and FASN expression and an increase in ABCA1 expression. | This compound does not modulate the expression of these target genes, or modulates them in a manner inconsistent with the reported profile. |
| Orthogonal Control | N/A | Comparison with a structurally unrelated LXR antagonist (e.g., GSK2033) | The structurally unrelated LXR antagonist phenocopies the effects of this compound. | The structurally unrelated LXR antagonist does not produce the same phenotype as this compound. |
| Negative Control | N/A | Comparison with a structurally similar but inactive compound (if available) | The inactive analog does not produce the same effect as this compound. | The inactive analog produces a similar effect to this compound, suggesting the phenotype is due to the chemical scaffold and not LXR antagonism. |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target effects of this compound.
Protocol 1: Dose-Response Experiment to Determine EC50
Objective: To determine the concentration of this compound required to produce the desired biological effect and to compare this with the reported IC50 values for LXRα and LXRβ.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations, typically spanning several orders of magnitude around the expected IC50 (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired functional assay (e.g., cell viability assay, cytokine ELISA, etc.).
-
Data Analysis: Plot the assay response as a function of the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Protocol 2: Orthogonal Validation with a Structurally Unrelated LXR Antagonist
Objective: To confirm that the observed phenotype is a result of LXR antagonism and not an artifact of the specific chemical structure of this compound.
Methodology:
-
Inhibitor Selection: Choose a structurally distinct LXR antagonist (e.g., GSK2033).
-
Dose-Response: Perform a dose-response experiment with the chosen orthogonal inhibitor, as described in Protocol 1.
-
Phenotypic Comparison: Compare the phenotype induced by the orthogonal inhibitor with that of this compound. A similar phenotype provides strong evidence for on-target activity.
Protocol 3: Target Gene Expression Analysis by qPCR
Objective: To verify that this compound modulates the expression of known LXR target genes in your experimental system.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (including a vehicle control) for a suitable duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers specific for SCD1, FASN, ABCA1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A dose-dependent decrease in SCD1 and FASN and an increase in ABCA1 expression would confirm on-target activity.
Signaling Pathway and Logical Relationships
LXR Signaling Pathway
The following diagram illustrates the canonical LXR signaling pathway and the point of intervention for this compound.
Caption: Simplified LXR signaling pathway showing this compound antagonism.
By following these guidelines and performing the recommended validation experiments, researchers can confidently interpret their data and ensure the reliability of their findings when using this compound.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What are LXR modulators and how do they work? [synapse.patsnap.com]
- 4. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 5. LXRs regulate features of age-related macular degeneration and may be a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to PFM046 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PFM046, a novel Liver X Receptor (LXR) antagonist with unique properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, steroidal, non-sulfated antagonist of Liver X Receptors (LXRs).[1][2] It exhibits a unique mode of action by selectively modulating LXR target genes. While it antagonizes the expression of some LXR target genes, such as Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), it surprisingly acts as an agonist for others, like the ATP-binding cassette transporter A1 (ABCA1).[1][3] This distinct profile suggests a complex interaction with the LXR signaling pathway. This compound has demonstrated anti-tumor activity in both in vitro and in vivo models.[1][3]
Q2: In which cell lines has this compound been tested?
This compound has been reported to show activity in various tumor cell lines, including the human monocytic cell line U937, the murine melanoma cell line B16F1, and the Lewis Lung Carcinoma (LLC) cell line.[3]
Q3: What are the known effects of this compound on cancer cells?
This compound has been shown to have anti-tumor activity, including the inhibition of cancer cell proliferation.[1][3] Its mechanism is linked to its role as an LXR antagonist, which can impact cellular processes like lipid metabolism and inflammation, both of which are crucial for cancer progression.
Q4: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to note that this compound has low solubility in aqueous solutions like PBS.[3] For cell culture applications, prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To minimize the effects of the solvent on cells, the final DMSO concentration should be kept low (ideally below 0.1%). Stock solutions should be stored at -20°C or -80°C and protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | This compound Degradation: this compound, like many small molecules, may be unstable in solution over time, especially when diluted in cell culture media. | Prepare fresh dilutions of this compound in media for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| Cell Line Variability: Different cell lines can have varying expression levels of LXRs and downstream signaling components, leading to different responses. | Confirm the expression of LXRα and LXRβ in your cell line of interest using techniques like qRT-PCR or Western blotting. It is also advisable to test a range of this compound concentrations to determine the optimal dose for your specific cell line. | |
| Off-Target Effects: While this compound is a potent LXR antagonist, like many pharmacological inhibitors, it may have off-target effects, especially at higher concentrations. | Perform dose-response experiments and use the lowest effective concentration. If possible, include a structurally related but inactive compound as a negative control. Consider using siRNA or CRISPR to knock down LXRs to confirm that the observed effects are on-target. | |
| Low potency or lack of expected antagonist activity. | Dual Agonist/Antagonist Profile: this compound has a unique profile, acting as an antagonist for some LXR target genes (SCD1, FASN) and an agonist for others (ABCA1).[1][3] | Carefully select the downstream markers for your experiment based on the known activity of this compound. Do not assume a general antagonist effect on all LXR target genes. |
| Presence of LXR Agonists in Serum: Fetal Bovine Serum (FBS) used in cell culture media contains oxysterols and other molecules that can act as LXR agonists, potentially masking the antagonist effects of this compound. | Consider reducing the serum concentration or using charcoal-stripped serum to remove endogenous LXR ligands. However, be aware that this may affect cell health and growth. | |
| Precipitation of this compound in cell culture media. | Low Solubility: this compound has low aqueous solubility.[3] Adding a high concentration of the DMSO stock directly to the media can cause the compound to precipitate. | To prepare the final working concentration, add the DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing to ensure rapid and uniform mixing. Avoid preparing large volumes of this compound-containing media that will be stored for extended periods. |
Quantitative Data
The following tables provide an example of how to present quantitative data for this compound treatment. Please note that these values are for illustrative purposes and may not represent actual experimental data.
Table 1: Proliferation of Cancer Cell Lines in the Presence of this compound (10 µM) for 72 hours
| Cell Line | % Inhibition of Proliferation (Mean ± SD) |
| B16F1 | 65 ± 5 |
| LLC | 58 ± 7 |
| U937 | 72 ± 4 |
Table 2: Effect of this compound (10 µM) on LXR Target Gene Expression in U937 Cells
| Gene | Fold Change vs. Vehicle (Mean ± SD) |
| ABCA1 | 3.2 ± 0.4 |
| SCD1 | 0.4 ± 0.1 |
| FASN | 0.5 ± 0.08 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system and a SYBR Green-based master mix. Use primers specific for your target genes (e.g., ABCA1, SCD1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound modulates LXR signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
PFM046 showing low potency in vitro: what to do?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFM046, a novel Liver X Receptor (LXR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist.[1][2] It functions by inhibiting the activity of both LXRα and LXRβ isoforms.[1][3] A key feature of this compound is its unique modulation of LXR target genes. As an antagonist, it suppresses the expression of Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN).[1][2][4] Surprisingly, it also upregulates the expression of ATP Binding Cassette Subfamily A Member 1 (ABCA1), an effect typically associated with LXR agonists.[1][2][4] this compound has demonstrated anti-tumor activity in both in vitro and in vivo models.[1][2][3]
Q2: What are the expected in vitro potency (IC50) values for this compound?
The reported half-maximal inhibitory concentrations (IC50) for this compound are:
In a separate report, the IC50 values were stated as 1.5 µM for LXRα and 2.29 µM for LXRβ.[3]
Troubleshooting Guide: Low in vitro Potency of this compound
Issue: My in vitro assay is showing lower than expected potency for this compound.
This is a common query and can often be attributed to the physicochemical properties of this compound and the specific experimental conditions. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Compound Identity and Quality
-
Action: Confirm the identity and purity of your this compound sample through methods like LC-MS and NMR.
-
Rationale: Impurities or degradation of the compound can significantly impact its activity.
Step 2: Address Solubility Issues
This compound is a hydrophobic compound with low aqueous solubility, which is a primary reason for observing low potency.[5]
-
Action 1: Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent.
-
Protocol: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Action 2: Optimize the Dilution Method.
-
Protocol: When preparing your working concentrations, perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing the medium to avoid precipitation ("crashing out").
-
-
Action 3: Control the Final DMSO Concentration.
-
Protocol: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced cell toxicity. This may necessitate creating a more dilute intermediate stock solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Step 3: Review and Optimize Assay Conditions
-
Action 1: Assess Cell Permeability.
-
Rationale: As a hydrophobic molecule, this compound should have good cell permeability. However, if your cell line expresses high levels of efflux pumps, the intracellular concentration of the compound may be reduced. Consider using cell lines with lower efflux pump expression or co-incubating with a known efflux pump inhibitor as a control experiment.
-
-
Action 2: Check for Serum Protein Binding.
-
Rationale: this compound may bind to proteins in the fetal bovine serum (FBS) in your cell culture medium, reducing the free concentration available to interact with its target.
-
Protocol: If your assay allows, consider reducing the serum concentration during the compound treatment period.
-
-
Action 3: Optimize Incubation Time.
-
Protocol: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing the desired effect of this compound on gene expression or other downstream readouts.
-
Step 4: Confirm Target Engagement in Your Cellular System
-
Action: Measure the effect of this compound on the expression of known LXR target genes in your specific cell line.
-
Protocol:
-
Treat your cells with a dose-response of this compound for the optimized incubation time.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of SCD1, FASN, and ABCA1.
-
Expected Outcome: You should observe a dose-dependent decrease in SCD1 and FASN expression and an increase in ABCA1 expression.
-
Quantitative Data Summary
| Parameter | Value | Source |
| LXRα IC50 | 2.04 μM | [1][5] |
| LXRβ IC50 | 1.58 μM | [1][5] |
| Solubility | Low in PBS at pH 7.4 | [5] |
| Calculated Lipophilicity (LogP) | 5.76 | [5] |
Experimental Protocols
LXR Antagonist Activity Assay (Cell-Based Luciferase Reporter Assay)
This protocol is a representative method to determine the antagonist activity of this compound on LXRα and LXRβ.
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in 96-well plates.
-
Co-transfect the cells with:
-
An LXR expression vector (either LXRα or LXRβ).
-
A luciferase reporter plasmid containing LXR response elements (LXREs).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing a known LXR agonist (e.g., T0901317) to induce luciferase expression.
-
Immediately add a serial dilution of this compound (and vehicle control) to the wells.
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Gene Expression Analysis by qRT-PCR
This protocol details how to measure the effect of this compound on LXR target gene expression.
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., HepG2, macrophages) and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, primers for target genes (SCD1, FASN, ABCA1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the expression levels in this compound-treated cells to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound as an LXR antagonist.
Caption: Troubleshooting workflow for low in vitro potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
Addressing batch-to-batch variability of PFM046
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of PFM046. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist.[1][2][3][4] It has demonstrated potential as an anticancer agent.[1][3] this compound exhibits a unique LXR target gene expression profile. While it acts as an antagonist by suppressing the expression of stearoyl-CoA desaturase-1 (SCD1) and fatty acid synthase (FASN), it surprisingly upregulates the ATP-binding cassette transporter A1 (ABCA1) gene, a characteristic typically associated with LXR agonists.[1][3][5]
Q2: What are the most common causes of batch-to-batch variability with research compounds like this compound?
General causes for batch-to-batch variability in research compounds can include:
-
Synthesis and Purification: Differences in synthetic routes, reaction conditions, and purification methods can result in varying purity levels and impurity profiles between batches.[6]
-
Compound Stability and Storage: this compound, as an oxysterol derivative, may be sensitive to factors like light, temperature, and oxidation. Improper storage can lead to degradation over time.
-
Analytical Characterization: Incomplete or inadequate analytical methods might fail to detect subtle but significant differences between batches.[6]
Q3: How can I ensure the initial quality of a new batch of this compound?
It is crucial to perform in-house quality control on receiving a new batch of any research compound. A combination of analytical techniques is recommended to confirm the identity, purity, and concentration of the compound.[6] This typically includes High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are some key experimental parameters to keep consistent when working with this compound to minimize variability?
To minimize experimental variability, it is important to maintain consistency in:
-
Cell Culture Conditions: Use low-passage, authenticated cell lines and maintain consistent media composition, serum batches, cell seeding density, incubation times, temperature, and CO2 levels.[7]
-
Compound Preparation and Handling: Ensure this compound is fully dissolved and that serial dilutions are accurate.[7] Given its steroidal nature and potential for low aqueous solubility, careful preparation of stock solutions is critical.[5]
-
Assay Procedures: Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments to improve precision. Mitigate edge effects in microplates by not using the outer wells or by filling them with sterile media.[7]
Troubleshooting Guide
Problem 1: Inconsistent biological activity of this compound between different batches in my cell-based assays.
If you observe that different batches of this compound are producing varying levels of biological activity, consider the following troubleshooting steps:
-
Step 1: Verify Identity and Purity.
-
Action: Perform HPLC/LC-MS and ¹H NMR analysis on all batches in-house.
-
Rationale: This will confirm that the compound is indeed this compound and allow for a comparison of purity levels and impurity profiles across batches. Even minor impurities can sometimes have significant biological effects.
-
-
Step 2: Assess Compound Solubility and Stability in Assay Media.
-
Action: Visually inspect the compound's solubility in your assay media under a microscope. Prepare fresh dilutions for each experiment.
-
Rationale: this compound has a high calculated lipophilicity, which may lead to poor solubility in aqueous solutions like cell culture media.[5] Undissolved compound will lead to inconsistent concentrations and, consequently, variable biological effects.
-
-
Step 3: Perform a Dose-Response Curve Comparison.
-
Action: Conduct a parallel dose-response experiment with the different batches of this compound, including a positive and negative control.
-
Rationale: This will provide a quantitative comparison of the potency (e.g., IC50 or EC50) of each batch and help determine if the observed variability is statistically significant.
-
Problem 2: My HPLC or LC-MS analysis shows different peak profiles for different batches of this compound.
Variations in chromatograms can be indicative of underlying chemical differences between batches.
-
Step 1: Standardize Analytical Conditions.
-
Action: Ensure that the same HPLC/LC-MS method (column, mobile phase, gradient, and detector settings) is used for the analysis of all batches.
-
Rationale: Inconsistent analytical conditions are a common source of apparent variability.
-
-
Step 2: Investigate Unexpected Peaks.
-
Action: If new or larger impurity peaks are observed, consider using mass spectrometry to identify these unknown components.
-
Rationale: The presence of different impurities or degradation products can affect the compound's activity and stability.
-
-
Step 3: Evaluate Column Performance.
-
Action: Check for column contamination or degradation, which can manifest as peak splitting or tailing.[8]
-
Rationale: A compromised column can lead to poor separation and inaccurate representation of the sample's composition.
-
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Identity | ¹H NMR | Spectrum conforms to the reference structure of this compound. |
| LC-MS | Mass corresponds to the molecular weight of this compound. | |
| Purity | HPLC (UV) | ≥ 95% |
| Solubility | Visual | Clear solution in DMSO at ≥ 10 mM. |
| Biological Activity | Cell-Based Assay | Demonstrates expected antagonistic activity on LXR target genes (e.g., suppression of SCD1). |
Table 2: Example Comparison of Different this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC %) | 98.5% | 95.2% | 99.1% |
| Major Impurity Peak (%) | 0.8% | 3.1% | 0.5% |
| SCD1 Gene Expression (Fold Change vs. Vehicle) | 0.45 | 0.75 | 0.42 |
| ABCA1 Gene Expression (Fold Change vs. Vehicle) | 2.5 | 1.8 | 2.6 |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment of this compound
-
Preparation of this compound Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from potential impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the this compound solution and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Cell-Based LXR Target Gene Expression Assay
-
Cell Culture: Plate a suitable human cell line (e.g., U937 monocytes) at a consistent density in 12-well plates and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with different concentrations of each this compound batch (e.g., 0.1, 1, 10 µM), a vehicle control (e.g., DMSO), and a known LXR agonist as a positive control (e.g., T0901317).[5] Incubate for a predetermined time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a standard kit and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for LXR target genes (e.g., SCD1, FASN, ABCA1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the effects of the different this compound batches on the expression of the target genes.
Visualizations
Caption: this compound antagonizes LXR, modulating target gene expression.
Caption: Workflow for quality control and use of this compound in experiments.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijnrd.org [ijnrd.org]
Technical Support Center: PFM046 and ABCA1 Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of PFM046, a Liver X Receptor (LXR) antagonist, on the ATP-binding cassette transporter A1 (ABCA1). Given the unique ability of this compound to upregulate ABCA1 gene expression, a function typically associated with LXR agonists, this guide offers strategies to deconvolve these effects and ensure accurate interpretation of experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and ABCA1?
A1: this compound is characterized as a Liver X Receptor (LXR) antagonist.[1][2][3][4] LXRs are key transcriptional regulators of ABCA1.[5][6] Paradoxically, while this compound antagonizes LXR, it has been observed to upregulate the expression of the ABCA1 gene.[1][2][3] This dual activity necessitates careful experimental design to isolate and understand the specific effects of this compound on ABCA1 function, independent of its LXR antagonism.
Q2: How can I be sure that the observed effects on cholesterol efflux are due to this compound's influence on ABCA1 and not an off-target effect?
A2: A multi-faceted approach is recommended to confirm that the observed phenotype is a direct result of this compound's effect on ABCA1. This includes:
-
Genetic knockdown or knockout of ABCA1: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ABCA1 expression. If the effect of this compound on cholesterol efflux is diminished or absent in these cells, it strongly suggests the effect is ABCA1-dependent.[7]
-
Use of a negative control: A structurally similar but inactive analog of this compound, if available, can help differentiate between effects caused by the specific molecular interactions of this compound and those arising from the general chemical scaffold.[7]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to ABCA1 in a cellular context.[7]
Q3: What are the appropriate in vitro models to study the this compound-ABCA1 interaction?
A3: The choice of cell line is critical. Macrophage cell lines, such as RAW 264.7 or THP-1, are commonly used as they express LXR and ABCA1 and are central to cholesterol metabolism and atherosclerosis.[8][9] Primary hepatocytes or hepatoma cell lines like HepG2 are also relevant, given the liver's central role in cholesterol homeostasis. For researchers with access, primary cells isolated from ABCA1 knockout mice can serve as an excellent negative control.
Troubleshooting Guides
Problem 1: Inconsistent ABCA1 Expression Levels After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Cell passage number and confluency | Maintain a consistent cell passage number and ensure cells are seeded at the same density for all experiments. |
| This compound degradation | Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Serum variability in culture media | Use a single lot of fetal bovine serum (FBS) for the duration of the experiment or switch to a serum-free medium if your cell line permits. |
| Off-target effects at high concentrations | Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired effect on ABCA1 expression.[7] |
Problem 2: No significant change in cholesterol efflux despite increased ABCA1 expression.
| Possible Cause | Troubleshooting Step |
| Post-translational modification of ABCA1 | This compound might be affecting the trafficking or stability of the ABCA1 protein. Assess ABCA1 localization using immunofluorescence and its stability using a cycloheximide (B1669411) chase assay. |
| Insufficient apolipoprotein A-I (apoA-I) | ABCA1-mediated cholesterol efflux is dependent on the presence of an acceptor like apoA-I.[6][10] Ensure an adequate concentration of apoA-I is present in the efflux medium. |
| Issues with the cholesterol efflux assay | Verify the integrity of your radiolabeled or fluorescently labeled cholesterol. Include positive controls (e.g., a known LXR agonist like T0901317) and negative controls (e.g., untreated cells) to validate the assay.[8] |
| Cell line specific effects | The cellular machinery required for ABCA1 function may differ between cell lines. Confirm your findings in a second relevant cell line. |
Experimental Protocols
Protocol 1: Quantifying ABCA1 mRNA Expression using qRT-PCR
Objective: To measure the effect of this compound on ABCA1 gene expression.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 macrophages) in 6-well plates. Once they reach the desired confluency, treat with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for ABCA1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of ABCA1 mRNA using the ΔΔCt method.
Protocol 2: Assessing ABCA1-mediated Cholesterol Efflux
Objective: To measure the functional consequence of this compound treatment on ABCA1's ability to efflux cholesterol.
Methodology:
-
Cell Labeling: Plate cells in 24-well plates. Label the cells with a radioactive ([³H]-cholesterol) or fluorescent (e.g., BODIPY-cholesterol) probe in serum-containing medium for 24 hours.[8][11]
-
Equilibration and Treatment: Wash the cells and equilibrate them in serum-free medium. Treat the cells with this compound or vehicle control for a specified period (e.g., 18-24 hours) to induce ABCA1 expression.
-
Efflux Assay: Wash the cells and incubate them with serum-free medium containing apolipoprotein A-I (apoA-I) as a cholesterol acceptor for a defined period (e.g., 4-6 hours).
-
Quantification: Collect the medium and lyse the cells. Measure the radioactivity or fluorescence in both the medium and the cell lysate using a scintillation counter or a fluorescence plate reader, respectively.
-
Calculation: Calculate the percentage of cholesterol efflux as: (counts or fluorescence in medium) / (counts or fluorescence in medium + counts or fluorescence in cell lysate) x 100.
Visualizations
Caption: this compound's dual effect on the LXR-ABCA1 pathway.
Caption: Workflow for investigating this compound's effect on ABCA1.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 4. researchgate.net [researchgate.net]
- 5. Structure, function and regulation of the ABC1 gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of ABCA1 and cholesterol efflux in HIV-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of PCSK9 on Abca1 protein expression and cholesterol efflux in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PFM046 Experimental Design and Troubleshooting
Welcome to the technical support center for PFM046, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antagonist of Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[1] Uniquely, this compound exhibits a peculiar LXR target gene expression profile. While it acts as a typical antagonist by suppressing the expression of lipogenic genes like Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN), it surprisingly upregulates the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1), a characteristic more commonly associated with LXR agonists.[1] This dual activity makes it a subject of significant interest for its anti-cancer properties.
Q2: What are the primary research applications for this compound?
A2: Given its demonstrated anti-tumor activity in both in vitro and in vivo models, this compound is primarily utilized in cancer research. Its unique ability to modulate LXR signaling pathways makes it a valuable tool for investigating the role of lipid metabolism in cancer progression and for developing novel cancer therapeutics.[2][3][4][5]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use a consistent, low final concentration of the solvent in your experiments (typically <0.1%) to avoid solvent-induced toxicity.[6] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the vehicle used for administration should be carefully selected and validated.
Q4: What are the expected effects of this compound on cancer cell lines?
A4: this compound has been shown to possess anti-cancer activity.[7] In cancer cell lines, it is expected to inhibit cell proliferation and may induce cell cycle arrest or apoptosis.[2][3][4][5][8] The specific effects can be cell-type dependent. Additionally, you should observe changes in the expression of LXR target genes: a decrease in SCD1 and FASN, and an increase in ABCA1.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Compound Instability/Degradation: this compound may be unstable in the cell culture media over the duration of the experiment. 2. Incorrect Concentration: The concentration used may be too low to elicit a significant response. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to LXR antagonism. | 1. Perform a stability study of this compound in your specific media. Consider refreshing the media with a fresh compound for long-term experiments. 2. Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint. 3. Ensure your cell line expresses LXRα and/or LXRβ. You may need to screen different cell lines to find a suitable model. |
| High cellular toxicity observed, even at low concentrations | 1. Off-target Toxicity: The compound may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of this compound. Consider using a different cell line that may be less sensitive to off-target effects. 2. Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤0.1%). Run a vehicle-only control to assess solvent toxicity.[6] |
| Variability in gene expression results (qPCR) | 1. Inconsistent Cell Treatment: Variations in cell density, treatment duration, or compound concentration can lead to variable results. 2. RNA Degradation: Poor RNA quality will affect the accuracy of qPCR results. 3. Primer Inefficiency: Suboptimal primer design can lead to inconsistent amplification. | 1. Standardize your cell culture and treatment procedures. Ensure consistent cell seeding density and treatment times. 2. Use a robust RNA extraction method and assess RNA integrity before proceeding with cDNA synthesis. 3. Validate your qPCR primers for efficiency and specificity. |
| Poor reproducibility of in vivo study results | 1. Inconsistent Drug Formulation and Administration: Variability in the preparation and delivery of the this compound formulation. 2. Animal Model Variability: Differences in age, weight, or genetic background of the animals. 3. Tumor Engraftment Issues: Inconsistent tumor growth in xenograft models. | 1. Develop and adhere to a strict SOP for the formulation and administration of this compound. 2. Use age- and weight-matched animals from a reputable supplier. 3. Standardize the tumor cell implantation procedure and monitor tumor growth closely. |
Data Presentation
The following table provides a representative example of the expected changes in LXR target gene expression in a cancer cell line following treatment with this compound.
| Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) | ||
| SCD1 | FASN | ABCA1 | |
| Vehicle (0.1% DMSO) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound (1 µM) | 0.45 ± 0.08 | 0.52 ± 0.06 | 2.50 ± 0.21 |
| This compound (5 µM) | 0.21 ± 0.05 | 0.28 ± 0.04 | 4.10 ± 0.35 |
| This compound (10 µM) | 0.12 ± 0.03 | 0.15 ± 0.03 | 5.80 ± 0.42 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium and add the this compound-containing medium to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11][12]
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes how to measure the effect of this compound on the expression of LXR target genes.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (SCD1, FASN, ABCA1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.[13]
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.[14][15]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the vehicle control.[16]
Mandatory Visualizations
Caption: LXR signaling pathway and the inhibitory action of this compound.
Caption: A typical in vitro experimental workflow for characterizing this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound experimental results.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 2. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liver X receptors as potential targets for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. diacomp.org [diacomp.org]
- 15. qPCR Protocol – qPCR for SNP Genotyping | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming PFM046 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential resistance to PFM046, a novel Liver X Receptor (LXR) antagonist, in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound over time (Acquired Resistance) | 1. Alteration in LXRα/β expression or mutation. 2. Upregulation of compensatory signaling pathways. 3. Increased drug efflux. | 1. Verify LXR Expression: Use Western Blot or qPCR to check LXRα and LXRβ protein and mRNA levels. Sequence the LXR genes to identify potential mutations. 2. Profile Signaling Pathways: Use antibody arrays or Western Blot to assess the activation of known survival pathways (e.g., PI3K/Akt, MAPK/ERK). 3. Assess Drug Efflux: Use an ABC transporter assay to measure the activity of drug efflux pumps. Consider co-treatment with an ABC transporter inhibitor. |
| No initial response to this compound in a new cell line (Intrinsic Resistance) | 1. Low or absent LXRα/β expression. 2. Pre-existing activation of bypass signaling pathways. 3. High basal activity of drug efflux pumps. | 1. Confirm LXR Expression: As above, quantify LXRα/β expression. Cell lines with low expression may not be suitable models. 2. Baseline Pathway Analysis: Profile key survival pathways before this compound treatment to identify pre-existing activation. 3. Measure Basal Efflux Activity: Evaluate the baseline activity of ABC transporters. |
| Inconsistent results between experiments | 1. This compound degradation. 2. Cell line instability or contamination. 3. Variability in experimental conditions. | 1. Proper Handling of this compound: Prepare fresh dilutions for each experiment from a validated stock. Store the stock solution according to the manufacturer's instructions. 2. Cell Line Authentication: Regularly perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. 3. Standardize Protocols: Ensure consistent cell seeding density, passage number, and incubation times. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist.[1] It exerts its anticancer activity by binding to LXRα and LXRβ, thereby inhibiting their function. This leads to the suppression of LXR target genes involved in lipid metabolism, such as SCD1 and FASN, which are often upregulated in cancer cells.[1]
Q2: My cancer cell line shows decreasing sensitivity to this compound. What are the potential mechanisms of this acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of drug resistance in cancer cells may apply.[2][3][4][5] These can include:
-
Target Alteration: Mutations in the LXRα or LXRβ genes that prevent this compound from binding effectively.
-
Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the LXR pathway. Common bypass pathways include the PI3K/Akt and MAPK/ERK pathways.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.[4]
-
Epigenetic Changes: Alterations in DNA methylation or histone modification that lead to changes in the expression of genes involved in drug sensitivity.[3]
Q3: How can I determine if my resistant cells have altered LXR expression?
A3: You can assess LXR expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure the mRNA levels of LXRα (NR1H3) and LXRβ (NR1H2). A significant decrease in expression in resistant cells compared to sensitive parental cells may indicate a mechanism of resistance.
-
Western Blotting: To measure the protein levels of LXRα and LXRβ. A decrease in protein expression would corroborate the qPCR findings.
-
Sanger Sequencing: To sequence the coding regions of the LXRα and LXRβ genes to identify any potential mutations that could affect this compound binding.
Q4: What are some strategies to overcome this compound resistance?
A4: Strategies to overcome resistance should be tailored to the identified mechanism:
-
Combination Therapy: If a bypass pathway is activated, consider co-treating with an inhibitor of that pathway (e.g., a PI3K inhibitor if the Akt pathway is activated).
-
Inhibition of Drug Efflux: If increased drug efflux is observed, co-administration with an ABC transporter inhibitor could restore sensitivity.
-
Alternative Therapies: If resistance is due to a target mutation, switching to a different class of drugs that do not target LXR may be necessary.
Q5: Are there any known synergistic drug combinations with LXR antagonists?
A5: Research into LXR-targeted therapies is ongoing. Studies with LXR agonists have shown synergistic effects when combined with other anticancer agents, suggesting that a similar approach could be beneficial with LXR antagonists like this compound. For instance, LXR agonists have been shown to enhance the effects of EGFR-TKIs in non-small cell lung cancer and platinum-based chemotherapy in breast cancer.[6][7] Exploring combinations of this compound with standard-of-care chemotherapies or other targeted agents in your cancer model could reveal synergistic interactions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the drug concentration.
Western Blot for LXRα/β and Downstream Targets
-
Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LXRα, LXRβ, SCD1, FASN, or loading controls (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound antagonizes the LXR/RXR heterodimer, inhibiting the transcription of target genes involved in lipogenesis and cell proliferation.
Caption: A generalized workflow for investigating and overcoming this compound resistance in cancer cell lines.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. cancerquest.org [cancerquest.org]
- 6. Targeting Liver X Receptors in Cancer Drug Discovery [mdpi.com]
- 7. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
PFM046 interference with assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PFM046, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a potent antagonist of Liver X Receptors (LXRs). [1][2][3]As an LXR antagonist, its primary mechanism of action is to suppress the expression of LXR target genes, such as SCD1 and FASN. [1][2]Interestingly, while it acts as an antagonist for some genes, it has been observed to upregulate the ABCA1 gene, a characteristic typically associated with LXR agonists. [1][2] Q2: What are the key physicochemical properties of this compound to be aware of?
This compound is a steroidal, non-sulfated compound characterized by high lipophilicity and low solubility in aqueous solutions like PBS at pH 7.4. It also demonstrates high affinity for plasma proteins, resulting in a low fraction of the unbound compound. These properties are critical to consider during experimental design to avoid issues with compound precipitation and to ensure accurate dosing.
Q3: In which experimental models has this compound been utilized?
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo mouse models. [1][2]Specific cell lines mentioned in the literature include B16F1 and LLC tumor cells, where this compound was shown to affect cell proliferation.
Q4: How is this compound metabolized?
Studies on hepatic intrinsic clearance have revealed different metabolic profiles for this compound in human versus mouse liver microsomes. It exhibits high clearance in mouse microsomes and low clearance in human microsomes. The cytochrome P450 isoforms CYP3A4 and potentially CYP2D6 are implicated in its metabolism.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This is a common issue that can arise from the physicochemical properties of this compound.
| Potential Cause | Recommended Solution |
| Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in cell culture media or assay buffers, reducing the effective concentration. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO).- When diluting to the final concentration, ensure rapid and thorough mixing.- Visually inspect the media for any signs of precipitation after adding this compound.- Consider the use of a carrier protein like BSA to improve solubility in serum-free media. |
| Non-specific Binding: The high lipophilicity of this compound can lead to its adsorption onto plastic surfaces of labware (e.g., plates, tubes), lowering the available concentration for the cells. | - Use low-binding microplates and pipette tips.- Pre-incubating plates with a blocking agent like BSA may help reduce non-specific binding.- Minimize the number of transfer steps to reduce loss of the compound. |
| High Protein Binding: In assays containing serum, the high plasma protein binding of this compound can sequester the compound, reducing its free concentration and apparent potency. | - Conduct experiments in low-serum or serum-free conditions if the cell line permits.- If serum is required, be aware that the effective concentration of free this compound will be lower than the total concentration added. Consider performing concentration-response curves to determine the EC50 under your specific assay conditions. |
Issue 2: Variability in results between experiments.
Variability can be frustrating and can be traced back to several factors.
| Potential Cause | Recommended Solution |
| Inconsistent Stock Solution Preparation: Errors in weighing the compound or in serial dilutions can lead to significant variability. | - Prepare a large, concentrated stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles.- Use calibrated pipettes and ensure the compound is fully dissolved in the solvent before making further dilutions. |
| Cell Health and Density: The response to this compound can be dependent on the physiological state and density of the cells. | - Maintain consistent cell culture practices, including passage number and seeding density.- Regularly check for mycoplasma contamination.- Ensure even cell distribution in multi-well plates. |
| Metabolism of this compound by Cells: The cell lines being used may metabolize this compound at different rates, leading to variable effective concentrations over time. | - Be aware of the metabolic capacity of your cell line. The differential clearance in human vs. mouse microsomes suggests species-specific metabolism.- Consider time-course experiments to understand the stability of the compound's effect. |
Issue 3: Suspected interference with assay readout.
While no specific interferences have been documented for this compound, its steroidal structure and lipophilicity warrant caution with certain assay technologies.
| Potential Cause | Recommended Solution |
| Interference with Luciferase Assays: Some small molecules can directly inhibit or stabilize luciferase, leading to false negative or false positive results in reporter gene assays. | - Run a control experiment with luciferase enzyme and substrate in the presence of this compound to check for direct effects on the enzyme. |
| Autofluorescence: As a complex organic molecule, this compound could potentially exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays (e.g., fluorescent microscopy, flow cytometry, fluorescence polarization). | - Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay to assess for any background signal. |
| Light Scattering: Compound precipitation can cause light scattering, which may interfere with absorbance or fluorescence readings. | - Centrifuge plates before reading to pellet any precipitate.- Visually inspect wells for any signs of precipitation. |
Experimental Protocols & Methodologies
General Protocol for In Vitro Cell Proliferation Assay
This protocol is a generalized procedure based on the information that this compound has been tested for its effects on the proliferation of B16F1 and LLC tumor cells.
-
Cell Seeding: Plate B16F1 or LLC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as:
-
Trypan Blue Exclusion: Collect and count the cells using a hemocytometer to determine the number of viable cells.
-
MTS/MTT Assay: Add the MTS or MTT reagent to the wells, incubate as per the manufacturer's instructions, and measure the absorbance to determine cell viability.
-
Crystal Violet Staining: Stain the adherent cells with crystal violet, solubilize the dye, and measure the absorbance.
-
-
Data Analysis: Plot the cell viability or proliferation against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway of this compound as an LXR Antagonist
Caption: this compound antagonizes the LXR/RXR heterodimer, suppressing target gene expression.
Experimental Workflow for Assessing this compound Interference
Caption: A logical workflow for troubleshooting potential this compound assay interference.
References
PFM046 Stock Solutions: Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of PFM046 stock solutions. The information is presented in a user-friendly format to address potential challenges during experimental work.
Disclaimer: Specific long-term stability data for this compound is limited in publicly available literature. The guidance provided here is based on its known physicochemical properties and general principles for the handling of steroidal, lipophilic compounds.
I. Physicochemical Properties of this compound
A summary of the known properties of this compound is provided below to inform handling and storage decisions.
| Property | Value | Reference |
| Chemical Name | 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol | [1][2] |
| Molecular Formula | C32H48O2 | Inferred |
| Molecular Weight | 464.7 g/mol | Inferred |
| Appearance | Solid | General knowledge |
| Solubility | Low solubility in PBS at pH 7.4 | [1] |
| Lipophilicity (Calculated LogD) | 5.76 | [1] |
| In Vitro Stability | Greater stability in human hepatic microsomes compared to PFM037 | [1] |
II. Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound stock solutions.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution | - Solvent evaporation- Exceeding solubility limit- Storage at improper temperature | - Ensure vials are tightly sealed.- Gently warm the solution and vortex or sonicate to redissolve.- If precipitation persists, prepare a new, less concentrated stock solution.- Store at a consistent, appropriate temperature. |
| Discoloration of stock solution (e.g., yellowing) | - Oxidation- Photodegradation | - Prepare solutions with high-purity, degassed solvents.- Purge the vial headspace with an inert gas (e.g., argon) before sealing.- Store solutions in amber vials or wrapped in aluminum foil to protect from light. |
| Inconsistent experimental results or loss of activity | - Chemical degradation of this compound- Repeated freeze-thaw cycles | - Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Store aliquots at -80°C for long-term storage.- Perform periodic quality control checks using an appropriate analytical method (e.g., HPLC). |
| Cloudiness or haze in the solution upon dilution in aqueous media | - Poor aqueous solubility of this compound | - Ensure the final concentration in your aqueous experimental medium does not exceed the solubility limit.- Consider the use of a co-solvent or surfactant, verifying its compatibility with your experimental system. |
III. Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Due to its low aqueous solubility, organic solvents are recommended for preparing this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies. For in vivo applications, a formulation with co-solvents such as PEG300, Tween-80, or corn oil may be necessary, but should be tested for solubility and animal tolerance.
-
Q2: What are the recommended storage conditions for this compound stock solutions? A2: For long-term stability, it is recommended to store this compound stock solutions in tightly sealed, light-resistant (amber) vials at -80°C. For short-term storage, -20°C may be sufficient. To minimize degradation, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Q3: How long can I store a this compound stock solution? A3: The long-term stability of this compound in solution is not extensively documented. As a general guideline for lipophilic compounds, stock solutions in a suitable solvent like DMSO may be stable for several months when stored properly at -80°C. However, for critical experiments, it is best practice to prepare fresh solutions or to perform periodic quality control.
Handling and Usage
-
Q4: My this compound solution has precipitated after being stored in the freezer. What should I do? A4: Precipitation upon freezing can occur if the solution is near its saturation point. Before use, allow the vial to equilibrate to room temperature and then vortex or sonicate to ensure the compound is fully redissolved. If the precipitate does not dissolve, the solution may be supersaturated, and a fresh, less concentrated stock should be prepared.
-
Q5: What are the potential degradation pathways for this compound? A5: As a steroidal compound with hydroxyl groups, this compound may be susceptible to oxidation. The double bond in the sterol ring system could also be a site for chemical modification. Exposure to light may also lead to photodegradation.
IV. Experimental Protocol: Assessing Long-Term Stability of this compound Stock Solutions
This protocol outlines a general method for researchers to determine the stability of their this compound stock solutions over time.
Objective: To evaluate the chemical stability of this compound in a specified solvent under defined storage conditions.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO)
-
Amber glass vials with airtight caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial).
-
Storage Conditions: Divide the aliquots into different storage groups:
-
-80°C (recommended long-term)
-
-20°C
-
4°C (refrigerated)
-
Room Temperature (e.g., 25°C)
-
-
Time Points: Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months).
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the concentration of this compound. The peak area of the parent compound should be monitored.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial (Day 0) concentration.
-
A significant decrease in concentration or the appearance of new peaks may indicate degradation.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
V. Visualizations
Caption: LXR signaling pathway and the antagonistic action of this compound.
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Troubleshooting logic for this compound stock solution issues.
References
Technical Support Center: Mitigating PFM046-Induced Cellular Stress Artifacts
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating potential cellular stress artifacts arising from the use of PFM046, a first-in-class Liver X Receptor (LXR) antagonist. The following information is designed to help ensure the accurate interpretation of experimental results and minimize confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent, steroidal, non-sulfated antagonist of Liver X Receptors (LXRs). It has demonstrated a unique LXR target gene expression profile, where it suppresses the expression of stearoyl-CoA desaturase-1 (SCD1) and fatty acid synthase (FASN), consistent with LXR antagonism. However, it has also been observed to upregulate the ABCA1 gene, an effect typically associated with LXR agonists. This complex activity profile underscores the importance of careful experimental design and interpretation.
Q2: What are potential sources of cellular stress artifacts when using this compound?
A2: Cellular stress artifacts can arise from several factors when using a novel small molecule inhibitor like this compound:
-
Off-target effects: this compound may interact with proteins other than LXR, leading to unintended biological consequences and cellular stress.[1]
-
High concentrations: Using concentrations of this compound that are significantly higher than its effective dose can lead to cytotoxicity and induce general stress responses.
-
On-target stress: The intended antagonism of LXR signaling itself might induce cellular stress in certain cell types or under specific experimental conditions by disrupting cellular homeostasis.
-
Compound solubility and stability: Poor solubility or degradation of this compound in culture media can lead to the formation of aggregates or byproducts that may be cytotoxic.
Q3: What are the common indicators of cellular stress in my experiments with this compound?
A3: Common signs of cellular stress to monitor include:
-
Changes in cell morphology (e.g., rounding, detachment, vacuolization).
-
Reduced cell viability and proliferation.
-
Induction of apoptosis or necrosis markers (e.g., caspase activation, Annexin V staining).
-
Activation of stress-responsive signaling pathways, such as the unfolded protein response (UPR) or heat shock response (HSR).[2][3]
-
Changes in the expression of general stress markers (e.g., CHOP, BiP, HSP70).
Q4: How can I distinguish between on-target effects of LXR antagonism and off-target-induced cellular stress?
-
Orthogonal Validation: Use an alternative method to inhibit LXR signaling, such as siRNA, shRNA, or CRISPR-mediated knockout of the LXR alpha and/or beta genes. If the phenotype is recapitulated, it is more likely to be an on-target effect.[4][5]
-
Structurally Unrelated Antagonists: If available, use another LXR antagonist with a different chemical scaffold. A similar phenotype would support an on-target mechanism.
-
Rescue Experiments: If possible, overexpress a resistant form of LXR or a downstream effector to see if the this compound-induced phenotype can be reversed.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Doses
This is a common issue when working with new compounds. The following steps can help determine if the cytotoxicity is a specific on-target effect or a non-specific artifact.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Quantitative Data Summary: Dose-Response Analysis
| Parameter | Description | Experimental Approach |
| EC50 | The concentration of this compound that gives a half-maximal response for the desired biological effect (e.g., inhibition of a target gene). | Dose-response curve with a functional assay (e.g., qPCR for FASN/SCD1). |
| CC50 | The concentration of this compound that causes the death of 50% of the cells. | Cytotoxicity assay (e.g., MTT, CellTiter-Glo, Resazurin).[6] |
| Therapeutic Index (TI) | The ratio of CC50 to EC50 (CC50/EC50). A higher TI indicates a wider margin of safety. | Calculated from EC50 and CC50 values. |
Experimental Protocol: Dose-Response and Cytotoxicity Assays
Objective: To determine the EC50 and CC50 of this compound in your cell line of interest.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates to ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions (e.g., 2-fold or 3-fold) in culture medium to create a range of concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM).[6]
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assays:
-
For Efficacy (EC50): At the end of the incubation, lyse the cells and perform a relevant downstream assay, such as qPCR for LXR target genes (e.g., SCD1, FASN).
-
For Cytotoxicity (CC50): In a parallel plate, perform a cell viability assay. For example, using a resazurin-based reagent, add the reagent to each well, incubate for 1-4 hours, and measure fluorescence.[6]
-
-
Data Analysis: Plot the percentage of response (for efficacy) or the percentage of cell viability (for cytotoxicity) against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 and CC50 values.
Issue 2: Inconsistent Phenotypes or Discrepancies with Published Data
This can be indicative of off-target effects or differences in experimental conditions.
Logical Relationship for Troubleshooting Inconsistent Phenotypes
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocol: Orthogonal Validation using siRNA
Objective: To determine if the knockdown of LXRα and/or LXRβ recapitulates the phenotype observed with this compound.
Methodology:
-
siRNA Selection: Obtain at least two independent, validated siRNAs targeting LXRα and LXRβ, as well as a non-targeting control siRNA.
-
Transfection: Transfect your cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol. Optimize the siRNA concentration and transfection time to achieve maximal knockdown with minimal toxicity.
-
Knockdown Verification: After 48-72 hours, harvest a subset of the cells to verify knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Phenotypic Analysis:
-
For comparison with this compound, treat a separate set of non-transfected cells with this compound at the predetermined EC50.
-
Perform the relevant phenotypic assay on the siRNA-transfected cells and the this compound-treated cells.
-
-
Data Analysis: Compare the phenotype in the LXR knockdown cells to the phenotype in the this compound-treated cells and the control cells (non-targeting siRNA and vehicle-treated). If the phenotypes are similar, it provides strong evidence for an on-target effect.
Signaling Pathway
Liver X Receptor (LXR) Signaling Pathway
LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR). In the absence of a ligand, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) in the DNA and is associated with corepressor proteins, inhibiting gene transcription. Upon binding of an agonist (e.g., oxysterols), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which promotes the transcription of target genes involved in cholesterol homeostasis and lipid metabolism. This compound, as an antagonist, is thought to prevent this coactivator recruitment.
Caption: Simplified LXR signaling pathway and the antagonistic action of this compound.
References
Validation & Comparative
A Comparative Guide to PFM046 and Other Liver X Receptor (LXR) Antagonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Liver X Receptor (LXR) antagonist, PFM046, with other notable LXR antagonists and inverse agonists in the context of cancer therapy. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.
Introduction to LXR Antagonism in Cancer
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] In the context of cancer, dysregulation of these pathways is a common feature, and LXRs have emerged as promising therapeutic targets.[2] While LXR agonists have shown some anti-tumor effects, their clinical utility has been hampered by side effects such as hepatic steatosis.[2] This has shifted focus towards LXR antagonists and inverse agonists, which aim to modulate LXR signaling to inhibit cancer cell proliferation, disrupt tumor metabolism, and enhance anti-tumor immunity without the adverse effects associated with agonists.
This guide focuses on this compound, a first-in-class steroidal, non-sulfated LXR antagonist, and compares its performance with other well-characterized LXR inverse agonists: SR9243, SR9238, GAC0001E5, and GSK2033.[3][4]
Comparative Data on LXR Antagonists
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available.
Table 1: In Vitro Receptor Activity
| Compound | Type | LXRα IC₅₀ | LXRβ IC₅₀ | Reference(s) |
| This compound | Antagonist | 2.04 µM | 1.58 µM | [3] |
| SR9243 | Inverse Agonist | Not specified | Not specified | [5] |
| SR9238 | Inverse Agonist | 214 nM | 43 nM | [6] |
| GAC0001E5 | Inverse Agonist | Not specified | Not specified | [7] |
| GSK2033 | Antagonist/Inverse Agonist | 17 nM | 9 nM | [8] |
Table 2: In Vitro Anti-Cancer Activity
| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |
| This compound | B16-F1 (murine melanoma), LLC (human lung) | Trypan Blue Staining | Anti-proliferative activity | Active at 10 µM | [9] |
| SR9243 | PC3, DU-145 (prostate); SW620, HT29 (colorectal); HOP-62, NCI-H23 (lung) | Cell Viability Assay | IC₅₀ | ~15-104 nM | [5] |
| GAC0001E5 | Pancreatic and Breast Cancer Cell Lines | Cell Proliferation, Colony Formation | Inhibition | Potent inhibitor | [1][10] |
| GSK2033 | HepG2 (liver) | Gene Expression | Suppression of lipogenic genes | Active at 10 µM | [8] |
Table 3: In Vivo Anti-Cancer Activity
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| This compound | B16-F1 melanoma xenograft, LLC lung cancer xenograft | Not specified | Showed anti-tumor activity | [9] |
| SR9243 | SW620 (colorectal), DU-145 (prostate), LLC (lung) xenografts | Not specified | Profoundly inhibited tumor glycolysis and lipogenesis, induced apoptosis, inhibited tumor growth without overt toxicity. | [11] |
Mechanism of Action and Signaling Pathways
LXR antagonists and inverse agonists exert their anti-cancer effects through multiple mechanisms. A primary mode of action is the repression of LXR target genes involved in lipogenesis and glycolysis, metabolic pathways that are often hyperactivated in cancer cells (the "Warburg effect").[11] By binding to LXR, inverse agonists promote the recruitment of co-repressors to the promoters of these genes, leading to transcriptional silencing.[12] This disrupts the cancer cell's ability to produce the necessary building blocks for rapid proliferation, ultimately leading to cell death.[11]
This compound exhibits a unique profile. While it antagonizes LXR to suppress the expression of lipogenic genes like SCD1 and FASN, it surprisingly upregulates the cholesterol transporter ABCA1, an activity more typical of an LXR agonist.[4] This dual activity suggests a complex interaction with the LXR signaling pathway that may offer a distinct therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 6. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 8. The lipogenic LXR-SREBF1 signaling pathway controls cancer cell DNA repair and apoptosis and is a vulnerable point of malignant tumors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PFM046 and the LXR Agonist T0901317: A Guide for Researchers
In the landscape of Liver X Receptor (LXR) modulation, the synthetic agonist T0901317 has long been a cornerstone for researchers investigating the roles of LXR in metabolism and inflammation. However, the emergence of novel compounds with distinct mechanisms of action, such as the LXR antagonist PFM046, necessitates a detailed comparative analysis to guide future research and drug development. This guide provides an objective comparison of this compound and T0901317, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters for this compound and T0901317, highlighting their opposing effects on the Liver X Receptors.
| Parameter | This compound | T0901317 |
| Mechanism of Action | LXR Antagonist | LXR Agonist |
| Target(s) | LXRα, LXRβ | LXRα, LXRβ (also FXR, PXR, RORα/γ) |
| IC50 for LXRα | 1.5 - 2.04 μM[1][2] | - |
| IC50 for LXRβ | 1.58 - 2.29 μM[1][2] | - |
| EC50 for LXRα | - | 20 - 50 nM[3][4][5][6] |
| Effect on ABCA1 | Upregulation[7][8][9] | Upregulation[3] |
| Effect on SCD1 & FASN | Suppression[7][8][9] | Upregulation |
| Therapeutic Potential | Anticancer[7][8][9] | Atherosclerosis, Diabetes, Inflammation[4] |
Contrasting Mechanisms of Action and Signaling Pathways
T0901317 is a potent and selective agonist of both LXRα and LXRβ.[3][5] Upon binding, it induces a conformational change in the LXR, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their transcription.[10] Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1) and lipogenesis (e.g., SREBP-1c, FASN, SCD1).[10][11] The activation of LXR by T0901317 has also been shown to have anti-inflammatory effects through the inhibition of the NF-κB pathway.[12]
In stark contrast, this compound is a recently identified antagonist of LXRα and LXRβ.[1][2] As an antagonist, it binds to the LXRs and prevents the conformational changes necessary for coactivator recruitment and transcriptional activation. This leads to the suppression of canonical LXR target genes involved in lipogenesis, such as SCD1 and FASN.[7][8][9] Intriguingly, this compound exhibits a peculiar and atypical pharmacological profile; while it antagonizes the expression of lipogenic genes, it surprisingly promotes the expression of ABCA1, a gene typically upregulated by LXR agonists.[7][8][9] This unique characteristic suggests a selective modulation of LXR activity, the precise mechanism of which is still under investigation. Furthermore, this compound has demonstrated significant antitumor activity in preclinical models.[7][8][9]
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ≥98% (HPLC), liver X receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Liver X receptor - Wikipedia [en.wikipedia.org]
- 11. Liver X receptors induce antiproliferative effects in basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
PFM046 vs. GW3965: A Comparative Analysis of Two Liver X Receptor Modulators
A detailed guide for researchers, scientists, and drug development professionals on the contrasting activities and experimental evaluation of the LXR antagonist PFM046 and the LXR agonist GW3965.
In the landscape of nuclear receptor modulation, the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), have emerged as critical regulators of lipid metabolism, cholesterol homeostasis, and inflammation.[1] The therapeutic potential of targeting LXRs has led to the development of a variety of synthetic ligands. This guide provides a comprehensive comparative analysis of two such compounds with opposing mechanisms of action: this compound, a novel antagonist, and GW3965, a well-characterized agonist.
While both molecules interact with LXRs, their downstream effects diverge significantly, leading to distinct therapeutic possibilities. GW3965, a potent LXR agonist, has been extensively studied for its anti-atherosclerotic properties.[2][3] Conversely, this compound has recently been identified as a first-in-class steroidal LXR antagonist with promising anti-cancer activity.[4] This guide will delve into their mechanisms of action, present a head-to-head comparison of their performance based on available data, and provide detailed experimental protocols for their evaluation.
At a Glance: this compound vs. GW3965
| Feature | This compound | GW3965 |
| Mechanism of Action | Liver X Receptor (LXR) Antagonist | Liver X Receptor (LXR) Agonist |
| Primary Target | LXRα and LXRβ | LXRα and LXRβ |
| Reported Potency | IC50 (LXRα): ~1.5 µM IC50 (LXRβ): ~2.29 µM | EC50 (hLXRα): ~190 nM EC50 (hLXRβ): ~30 nM[5][6] |
| Key Downstream Effects | Suppresses FASN and SCD1 expression; Upregulates ABCA1 expression[4] | Upregulates ABCA1 and SREBP-1c expression[7] |
| Therapeutic Potential | Cancer[4] | Atherosclerosis[2][3] |
Mechanism of Action and Signaling Pathways
The opposing effects of this compound and GW3965 stem from their differential interaction with the LXR signaling pathway. LXRs form a heterodimer with the Retinoid X Receptor (RXR) and, in the absence of a ligand, are bound to LXR response elements (LXREs) on the DNA, recruiting corepressor proteins to inhibit gene transcription.
GW3965 , as an agonist, binds to the LXR/RXR heterodimer, inducing a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes involved in cholesterol efflux (e.g., ABCA1), fatty acid synthesis (e.g., SREBP-1c, FASN, SCD1), and glucose metabolism.[7]
This compound , on the other hand, acts as an antagonist. It binds to the LXR/RXR heterodimer and prevents the conformational changes necessary for coactivator recruitment, thereby inhibiting the transcription of LXR target genes. Interestingly, this compound exhibits a peculiar mixed profile, suppressing the expression of lipogenic genes like FASN and SCD1 while surprisingly upregulating the cholesterol transporter ABCA1.[4] This unique activity profile may contribute to its anti-cancer effects.
Below are diagrams illustrating the distinct signaling pathways of an LXR agonist (GW3965) and an LXR antagonist (this compound).
References
- 1. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 7. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PFM046, SR9243, and SR9238: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of three Liver X Receptor (LXR) modulators: PFM046, SR9243, and SR9238. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Introduction to this compound, SR9243, and SR9238
This compound is a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist.[1][2] In contrast, SR9243 and SR9238 are classified as LXR inverse agonists.[3] All three compounds target LXRs, which are crucial nuclear receptors involved in the regulation of cholesterol homeostasis, lipogenesis, and inflammation. Their distinct mechanisms of action—antagonism versus inverse agonism—result in nuanced differences in their biological effects.
In Vitro Efficacy
The in vitro efficacy of these compounds has been evaluated through various assays, including determination of their half-maximal inhibitory concentration (IC50) against LXR isoforms and their impact on the viability of cancer cell lines.
LXR Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | LXRα | 2.04 µM | LXR Antagonist Assay | [1] |
| LXRβ | 1.58 µM | LXR Antagonist Assay | [1] | |
| SR9238 | LXRα | 214 nM | LXR Inverse Agonist Assay | [3] |
| LXRβ | 43 nM | LXR Inverse Agonist Assay | [3] |
Anticancer Activity
| Compound | Cell Line | IC50 | Assay Type | Reference |
| This compound | B16-F1 (murine melanoma) | Antiproliferative activity observed at 10 µM | Trypan Blue Staining | [4] |
| LLC (human lung cancer) | Antiproliferative activity observed at 10 µM | Trypan Blue Staining | [4] | |
| SR9243 | PC3 (prostate cancer) | ~15-104 nM | MTT Assay | [5] |
| DU-145 (prostate cancer) | ~15-104 nM | MTT Assay | [5] | |
| SW620 (colorectal cancer) | ~15-104 nM | MTT Assay | [5] | |
| HT29 (colorectal cancer) | ~15-104 nM | MTT Assay | [5] | |
| HOP-62 (lung cancer) | ~15-104 nM | MTT Assay | [5] | |
| NCI-H23 (lung cancer) | ~15-104 nM | MTT Assay | [5] |
Mechanism of Action: Regulation of LXR Target Genes
This compound, SR9243, and SR9238 exert their effects by modulating the expression of LXR target genes involved in lipid metabolism.
| Compound | Effect on FASN Expression | Effect on SCD1 Expression | Effect on ABCA1 Expression | Reference |
| This compound | Suppression | Suppression | Upregulation | [1][2] |
| SR9243 | Downregulation | Downregulation | Not specified | [6][7] |
| SR9238 | Suppression | Suppression | Not specified | [8][9] |
FASN: Fatty Acid Synthase; SCD1: Stearoyl-CoA Desaturase-1; ABCA1: ATP-binding cassette transporter A1
Experimental Protocols
LXR Reporter Luciferase Assay
This assay is used to determine the ability of a compound to modulate the transcriptional activity of LXR.
-
Cell Line: HEK293T or other suitable mammalian cell lines.
-
Transfection: Cells are co-transfected with an LXR expression vector (for either LXRα or LXRβ) and a luciferase reporter plasmid containing LXR response elements (LXREs). A Renilla luciferase vector is often co-transfected for normalization.
-
Treatment: After transfection, cells are treated with the test compound (e.g., this compound, SR9243, or SR9238) at various concentrations. For antagonist/inverse agonist activity, cells are typically co-treated with a known LXR agonist.
-
Measurement: Luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration at which the compound inhibits 50% of the LXR activity induced by the agonist.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the test compound (e.g., SR9243) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the changes in the mRNA expression of LXR target genes.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specific duration.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using the cDNA as a template, gene-specific primers for the target genes (e.g., FASN, SCD1, ABCA1), and a SYBR Green or TaqMan-based detection method. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Visualizations
Caption: LXR Signaling Pathway Modulation.
Caption: Experimental Workflow for Efficacy Comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Enigma of PFM046: A Comparative Guide to its Dual-Action on LXR Targets
For researchers, scientists, and professionals navigating the complex landscape of drug development, the reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of PFM046, a novel Liver X Receptor (LXR) modulator, with other well-characterized LXR ligands. We delve into the data supporting this compound's unique dual-action on LXR target genes, offering a side-by-side analysis with established agonists and inverse agonists to illuminate its distinct pharmacological profile.
This compound has emerged as a fascinating modulator of Liver X Receptors (LXRs), nuclear receptors pivotal in regulating cholesterol homeostasis, lipogenesis, and inflammation. Classified as an LXR antagonist, this compound exhibits an unexpected and paradoxical effect on LXR target gene expression. While it effectively suppresses the expression of genes involved in fatty acid synthesis, such as Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), a hallmark of LXR antagonism, it concurrently upregulates the ATP-binding cassette transporter A1 (ABCA1) gene, an action typically associated with LXR agonists.[1][2][3] This dual functionality presents both a unique therapeutic potential and a complex mechanism of action to dissect.
This guide aims to provide a clear and objective comparison of this compound with prototypical LXR modulators, including the agonists T0901317 and GW3965, and the inverse agonist SR9243. By presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways, we seek to equip researchers with the necessary information to evaluate the reproducibility and potential applications of this compound's intriguing effects.
Comparative Analysis of LXR Modulator Effects on Target Gene Expression
The differential regulation of key LXR target genes underscores the distinct mechanisms of this compound compared to other LXR modulators. The following table summarizes the reported effects of this compound, LXR agonists (T0901317, GW3965), and an LXR inverse agonist (SR9243) on the mRNA expression of ABCA1, a critical gene in reverse cholesterol transport, and SREBP-1c, the master regulator of lipogenic genes like FASN and SCD1.
| Compound | Class | ABCA1 Expression | SREBP-1c/FASN/SCD1 Expression | Reference |
| This compound | Dual-Action Antagonist | Upregulation (Agonist-like) | Downregulation (Antagonist-like) | [1][2][3] |
| T0901317 | Agonist | Strong Upregulation (up to 7-fold) | Strong Upregulation (up to 9-fold) | [4] |
| GW3965 | Agonist | Strong Upregulation (up to 5-fold) | Strong Upregulation | [5] |
| SR9243 | Inverse Agonist | Downregulation | Strong Downregulation | [6][7][8] |
Note: The quantitative values represent approximate fold-changes as reported in the literature and can vary based on the experimental system (e.g., cell type, compound concentration, and treatment duration).
Understanding the Signaling Pathways
The divergent effects of these LXR modulators can be visualized through their influence on the LXR signaling pathway.
Caption: LXR signaling pathways for different modulator classes.
Experimental Protocols
To ensure the reproducibility of findings related to LXR modulators, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to characterize compounds like this compound.
Experimental Workflow: Assessing LXR Modulator Activity
Caption: A typical experimental workflow for characterizing LXR modulators.
Dual-Luciferase Reporter Assay for LXR Activity
This assay is employed to determine whether a compound activates or inhibits LXR-mediated transcription.
1. Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect the cells with three plasmids:
-
An LXR expression vector (e.g., pCMX-hLXRα).
-
A firefly luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene (e.g., pGL4.24[luc2/minP/Hygro] with inserted LXREs).
-
A Renilla luciferase control vector (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Incubate the cells for 24 hours to allow for plasmid expression.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, T0901317, GW3965, SR9243) and a vehicle control (e.g., DMSO).
-
For antagonist/inverse agonist testing, co-treat with a known LXR agonist.
-
Replace the cell culture medium with a medium containing the compounds.
-
Incubate for another 18-24 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after adding the appropriate substrate.
-
Quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction by adding a second reagent.
-
Measure Renilla luciferase activity.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
For antagonists/inverse agonists, calculate the percentage of inhibition of agonist-induced activity.
RT-qPCR for LXR Target Gene Expression
This technique is used to quantify the mRNA levels of specific LXR target genes.
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., primary macrophages or a cancer cell line) in 6-well plates.
-
Treat the cells with the LXR modulators at desired concentrations for a specific duration (e.g., 24 hours).
2. RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[2][9][10]
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target genes (ABCA1, SCD1, FASN) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
A fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
Conclusion
The dual-action profile of this compound, characterized by its ability to selectively upregulate ABCA1 while suppressing lipogenic gene expression, distinguishes it from classical LXR agonists and inverse agonists. This unique characteristic suggests a potential therapeutic window for conditions where promoting cholesterol efflux is desirable without inducing the hypertriglyceridemia associated with pan-LXR activation. The reproducibility of this dual effect, as documented in the literature, warrants further investigation into its underlying molecular mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and explore the nuanced pharmacology of this compound and other novel LXR modulators. A thorough understanding of its distinct signaling signature is a critical step toward realizing its full therapeutic potential.
References
- 1. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 4. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgill.ca [mcgill.ca]
- 11. idtdna.com [idtdna.com]
PFM046: A Novel LXR Antagonist Poised to Challenge Current Cancer Treatment Paradigms
For Immediate Release
PERUGIA, Italy – A novel, first-in-class steroidal, non-sulfated Liver X Receptor (LXR) antagonist, PFM046, has demonstrated significant antitumor activity in preclinical models, suggesting a potential new therapeutic avenue for various cancers. This guide provides a comparative analysis of this compound against current standard-of-care therapies for melanoma and colon cancer, two of the solid tumor types where LXR modulation is emerging as a promising strategy. This report is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data and the future potential of this new compound.
Introduction to this compound
This compound is a potent antagonist of Liver X Receptors (LXRs), nuclear receptors that play a crucial role in cholesterol metabolism and inflammation.[1][2][3] Dysregulation of LXR signaling has been implicated in the progression of several cancers. This compound exerts its anticancer effects by modulating the expression of LXR target genes. Specifically, it suppresses the expression of stearoyl-CoA desaturase-1 (SCD1) and fatty acid synthase (FASN), two key enzymes involved in lipid metabolism that are often upregulated in cancer cells.[1][2] Intriguingly, while acting as an antagonist, this compound also upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1), a gene typically induced by LXR agonists.[1][2] This unique activity profile suggests a multifaceted mechanism of action that could offer advantages over existing therapies.
Comparative Analysis: this compound vs. Current Therapies
While specific quantitative preclinical data for this compound has not yet been fully published, this section provides a comparative overview of its therapeutic potential against current standard-of-care treatments for melanoma and colon cancer, based on its mechanism of action and the "remarkable antitumor activity" observed in in vitro and in vivo mouse models mentioned in initial publications.[1][2][3]
Melanoma
The treatment landscape for melanoma has been revolutionized by the advent of immunotherapy and targeted therapies.
Current Standard-of-Care Therapies for Melanoma:
-
Immunotherapy (Checkpoint Inhibitors): Drugs like pembrolizumab (B1139204) (anti-PD-1), nivolumab (B1139203) (anti-PD-1), and ipilimumab (anti-CTLA-4) work by releasing the brakes on the immune system, allowing it to recognize and attack cancer cells.
-
Targeted Therapy (BRAF/MEK Inhibitors): For patients with BRAF mutations (present in about 50% of melanomas), combinations of BRAF inhibitors (e.g., dabrafenib (B601069), vemurafenib) and MEK inhibitors (e.g., trametinib) are highly effective.
This compound's Potential in Melanoma:
The affiliation of one of the primary research institutions with an "Immuno-Biotherapy of Melanoma and Solid Tumors Unit" suggests a strong focus on this cancer type.[1] The LXR pathway's role in modulating the tumor microenvironment and anti-tumor immunity presents a compelling rationale for the use of this compound in melanoma. By altering lipid metabolism within the tumor, this compound may create a more favorable environment for immune cell infiltration and activity, potentially synergizing with checkpoint inhibitors.
Colon Cancer
The mainstay of treatment for localized colon cancer is surgery, often followed by adjuvant chemotherapy. For metastatic disease, chemotherapy is combined with targeted agents.
Current Standard-of-Care Therapies for Colon Cancer:
-
Chemotherapy: Regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and CAPEOX (capecitabine, oxaliplatin) are commonly used.[4][5][6][7][8][9][10][11][12][13][14]
-
Targeted Therapy: Monoclonal antibodies targeting EGFR (e.g., cetuximab, panitumumab) for RAS wild-type tumors, and agents targeting VEGF (e.g., bevacizumab) are used in the metastatic setting.
This compound's Potential in Colon Cancer:
The dependence of colorectal cancer cells on altered lipid metabolism for rapid proliferation makes the LXR pathway an attractive target. By inhibiting FASN and SCD1, this compound could potentially starve cancer cells of essential building blocks for their membranes and signaling molecules, thereby inhibiting tumor growth.
Data Presentation
The following tables summarize the available information for this compound and representative data for current standard-of-care therapies. Note: Quantitative data for this compound are placeholders and will be updated as more information becomes publicly available.
Table 1: In Vitro Efficacy Comparison
| Therapy | Mechanism of Action | Cancer Type | Cell Line | IC50 Value |
| This compound | LXR Antagonist | Melanoma, Colon Cancer | Not yet disclosed | Data not yet available |
| Dabrafenib (BRAF inhibitor) | Inhibits mutated BRAF kinase | Melanoma | A375 (BRAF V600E) | ~9.5 nM[15] |
| Vemurafenib (BRAF inhibitor) | Inhibits mutated BRAF kinase | Melanoma | A375 (BRAF V600E) | ~100 nM[16] |
| FOLFOX (Chemotherapy) | DNA damage and inhibition of thymidylate synthase | Colon Cancer | HCT116 | 50% growth inhibition at 50 µM 5-FU + 1.25 µM oxaliplatin[4] |
Table 2: In Vivo Efficacy Comparison
| Therapy | Cancer Type | Mouse Model | Treatment Regimen | Tumor Growth Inhibition (%) |
| This compound | Melanoma, Colon Cancer | Not yet disclosed | Not yet disclosed | "Remarkable antitumor activity"[1][2] |
| Pembrolizumab (anti-PD-1) | Immunotherapy | B16-F10 (Melanoma) | 10 mg/kg | Significant tumor growth inhibition[17] |
| FOLFOX (Chemotherapy) | Colon Cancer | CT26 | Weekly IP injections | Significant reduction in tumor growth[7] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are pending full publication. Below are representative protocols for the types of assays typically used to evaluate novel anticancer agents.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines (e.g., A375 melanoma, HCT116 colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) or a standard-of-care drug for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured, which correlates with the number of viable cells.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft or Syngeneic Model)
-
Animal Models:
-
Xenograft Model: Human cancer cells (e.g., A375, HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[18]
-
Syngeneic Model: Murine cancer cells (e.g., B16-F10 melanoma, CT26 colon cancer) are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6 or BALB/c).[11][12][13][14][19][20][21][22][23][24][25][26]
-
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Animals are randomized into treatment and control groups. The test compound (e.g., this compound) or standard-of-care drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Visualizations
Signaling Pathway of LXR and this compound's Mechanism of Action
Caption: LXR signaling pathway and the inhibitory effect of this compound.
General Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical evaluation of an anticancer compound.
Logical Comparison of Therapeutic Strategies
Caption: Comparison of different cancer therapeutic strategies.
Conclusion and Future Directions
This compound represents a promising new approach to cancer therapy by targeting the Liver X Receptor pathway. Its unique mechanism of action, which involves the suppression of key lipogenic enzymes, suggests it could be effective in a range of solid tumors that are dependent on altered lipid metabolism. While the full preclinical data package is eagerly awaited, the initial reports of "remarkable antitumor activity" are highly encouraging.[1][2]
Future research should focus on elucidating the precise molecular mechanisms underlying this compound's dual activity on LXR target genes and evaluating its efficacy in a broader range of cancer models. Furthermore, combination studies with existing immunotherapies and targeted therapies are warranted to explore potential synergistic effects. The development of this compound and other LXR modulators could usher in a new era of cancer therapeutics that exploit the metabolic vulnerabilities of tumors.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Elimination of Colon Cancer Stem-Like Cells by the Combination of Curcumin and FOLFOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOLFOXIRI Resistance Induction and Characterization in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Profiling of Chemotherapy Responses in FOLFOX-Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Human Colon Cell HT-29-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 13. HOCl oxidation-modified CT26 cell vaccine inhibits colon tumor growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reversing PD-1 Resistance in B16F10 Cells and Recovering Tumour Immunity Using a COX2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vivo model of melanoma: treatment with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
- 22. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A SPONTANEOUS MELANOMA MOUSE MODEL APPLICABLE FOR A LONGITUDINAL CHEMOTHERAPY AND IMMUNOTHERAPY STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. oncology.labcorp.com [oncology.labcorp.com]
- 26. Innate immunity based cancer immunotherapy: B16-F10 murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PFM046's Mechanism of Action: A Comparative Guide for Researchers
A detailed analysis of the novel Liver X Receptor (LXR) antagonist, PFM046, in comparison to other LXR modulators, providing experimental data and protocols to validate its unique mechanism of action.
This guide offers a comprehensive cross-validation of the mechanism of action of this compound, a first-in-class steroidal, non-sulfated Liver X Receptor (LXR) antagonist. This compound has garnered significant interest due to its peculiar activity profile, exhibiting both antagonistic and seemingly agonistic effects on LXR target genes, coupled with promising anticancer properties. This document provides a comparative analysis of this compound with other well-characterized LXR modulators, including antagonists, inverse agonists, and agonists. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of LXR signaling and its therapeutic potential.
Executive Summary
This compound is a novel antagonist of both LXRα and LXRβ isoforms. Its mechanism of action is distinguished by its ability to suppress the expression of key lipogenic LXR target genes, Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Synthase (FASN), a characteristic feature of LXR antagonism.[1][2][3] Concurrently, and unexpectedly, this compound upregulates the expression of the ATP Binding Cassette Subfamily A Member 1 (ABCA1) gene, an effect typically associated with LXR agonists.[1][2][3] This unique profile suggests a complex interaction with the LXR signaling pathway, potentially involving selective modulation of co-regulator recruitment. This guide provides the necessary data and experimental frameworks to investigate and validate these observations.
Data Presentation: Comparative Activity of LXR Modulators
The following tables summarize the quantitative data for this compound and a selection of alternative LXR modulators. This allows for a direct comparison of their potency and effects on key LXR target genes.
| Compound | Modulator Type | LXRα Activity | LXRβ Activity | Reference |
| This compound | Antagonist | IC50: 1.5 - 2.04 µM | IC50: 1.58 - 2.29 µM | [4] |
| PFM037 | Antagonist | Antagonistic Activity | Not Specified | [1] |
| GSK2033 | Antagonist/Inverse Agonist | IC50: 17 - 100 nM | IC50: 9 - 398 nM | [5][6][7] |
| SR9238 | Inverse Agonist | IC50: 214 nM | IC50: 43 nM | [8][9][10] |
| T0901317 | Agonist | EC50: 20 - 50 nM | EC50: ~50 nM | [3][11][12][13] |
| GW3965 | Agonist | EC50: 190 nM | EC50: 30 nM | [14][15][16][17][18] |
Table 1: Comparative Potency of LXR Modulators. IC50 values represent the concentration of the compound required to inhibit 50% of the LXR activity, while EC50 values represent the concentration required to elicit 50% of the maximal response.
| Compound | Modulator Type | SCD1 Expression | FASN Expression | ABCA1 Expression | Reference |
| This compound | Antagonist | Suppression | Suppression | Upregulation | [1][2] |
| GSK2033 | Antagonist/Inverse Agonist | Suppression | Suppression | Suppression of basal and agonist-induced expression | [5][6][19] |
| SR9238 | Inverse Agonist | Suppression | Suppression | Not Specified | [20] |
| T0901317 | Agonist | Upregulation (~6-fold) | Upregulation (~15-fold) | Upregulation (~2.5 to 8-fold) | [5][6][16][21] |
| GW3965 | Agonist | Upregulation | Not Specified | Upregulation (~6-fold) | [22] |
Table 2: Comparative Effects of LXR Modulators on Target Gene Expression. The table summarizes the qualitative and, where available, quantitative effects of the compounds on the mRNA expression of key LXR target genes. Note that the magnitude of the effect can vary depending on the cell type and experimental conditions.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
LXR Luciferase Reporter Gene Assay
This assay is used to determine the agonist or antagonist activity of a compound on LXRα and LXRβ.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
For each well, prepare a transfection mix containing a luciferase reporter plasmid with an LXR response element (LXRE), an expression plasmid for either human LXRα or LXRβ, and a control plasmid expressing Renilla luciferase (for normalization). Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 4-6 hours post-transfection.
-
-
Compound Treatment:
-
For antagonist activity assessment, pre-incubate the cells with varying concentrations of the test compound (e.g., this compound, GSK2033) for 1 hour. Then, add a known LXR agonist (e.g., T0901317 or GW3965) at its EC50 concentration.
-
For agonist activity assessment, add varying concentrations of the test compound directly to the cells.
-
Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate IC50 or EC50 values by plotting the normalized luciferase activity against the compound concentration.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the changes in mRNA levels of LXR target genes (SCD1, FASN, ABCA1) upon treatment with LXR modulators.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 for liver-related gene expression, or THP-1 derived macrophages) to 70-80% confluency.
-
Treat the cells with the desired concentrations of the LXR modulators (this compound and comparators) or vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (SCD1, FASN, ABCA1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the compounds and to ensure that the observed effects on gene expression are not due to changes in cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the LXR modulators for the same duration as in the gene expression experiments.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the LXR signaling pathway and the experimental workflows described above.
Caption: LXR Signaling Pathway and Points of Modulation.
Caption: General Experimental Workflow for LXR Modulator Characterization.
Conclusion
This compound presents a unique and complex mechanism of action as an LXR antagonist. Its ability to selectively modulate LXR target gene expression, suppressing lipogenic genes while upregulating a key cholesterol efflux gene, distinguishes it from other known LXR modulators and highlights its therapeutic potential, particularly in oncology. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further investigate and validate the intriguing pharmacology of this compound and to explore its potential in various disease models. The provided workflows and signaling pathway diagrams offer a clear visual framework for understanding the experimental logic and the molecular context of this compound's action.
References
- 1. Liver x receptor alpha drives chemoresistance in response to side-chain hydroxycholesterols in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR-Mediated ABCA1 Expression and Function Are Modulated by High Glucose and PRMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 4. Tissue-specific induction of intestinal ABCA1 expression with a liver X receptor agonist raises plasma HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptor agonist TO-901317 upregulates SCD1 expression in renal proximal straight tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The effects of LXR agonist T0901317 and LXR antagonist GSK2033 on morphogenesis and lipid properties in full thickness skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells [mdpi.com]
- 19. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The LXR agonist GW3965 increases apoA-I protein levels in the central nervous system independent of ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
PFM046 Versus Established LXR Modulators: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel Liver X Receptor (LXR) modulator, PFM046, against established LXR agonists, T0901317 and GW3965. Liver X Receptors are critical regulators of lipid metabolism and inflammation, making them a key target for therapeutic intervention in cardiovascular and metabolic diseases.[1][2][3] While LXR agonists have shown promise in reducing atherosclerosis, their clinical development has been hampered by side effects such as hepatic steatosis and hypertriglyceridemia.[1][2] this compound emerges as a novel LXR antagonist with a unique pharmacological profile, offering a potential alternative approach to LXR modulation.[4]
Executive Summary
This document synthesizes the available preclinical data on this compound and the established LXR agonists T0901317 and GW3965. A significant gap in the literature exists regarding the in vivo metabolic effects of this compound. Current research on this compound has primarily focused on its anti-cancer properties.[4][5] In contrast, extensive data is available for T0901317 and GW3965, demonstrating their potent anti-atherosclerotic effects, alongside undesirable increases in plasma and hepatic triglycerides. This guide presents the quantitative data for the established modulators in tabular format, details the experimental protocols used in these key studies, and provides diagrams of the LXR signaling pathway and a typical experimental workflow.
LXR Signaling Pathway
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that, upon activation by oxysterols or synthetic ligands, form a heterodimer with the Retinoid X Receptor (RXR).[6][7][8] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[6][7][8] Key target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids (e.g., CYP7A1), and fatty acid synthesis (e.g., SREBP-1c, FASN).[3][8]
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from key preclinical studies on the established LXR agonists, T0901317 and GW3965. No comparable in vivo metabolic efficacy data for this compound is currently available in the public domain.
Atherosclerosis
| Modulator | Animal Model | Treatment Duration | Dose | Change in Atherosclerotic Lesion Area | Reference |
| T0901317 | apoE-/- Mice | 14 weeks | 10 mg/kg/day | ▼ 64.2% reduction | |
| T0901317 | LDLR-/- Mice | 12 weeks | 10 mg/kg/day | ▼ 50-70% reduction | |
| GW3965 | apoE-/- Mice | 12 weeks | 10 mg/kg/day | ▼ 47% reduction | |
| GW3965 | LDLR-/- Mice | 12 weeks | 10 mg/kg/day | ▼ 53% reduction (males), 34% (females) | |
| This compound | - | - | - | Data Not Available | - |
Plasma Lipids
| Modulator | Animal Model | Treatment Duration | Dose | Change in Plasma Triglycerides | Change in Plasma Total Cholesterol | Reference |
| T0901317 | apoE-/- Mice | 14 weeks | 10 mg/kg/day | ▲ Markedly Increased | ▲ Markedly Increased | |
| GW3965 | apoE-/- Mice | 12 weeks | 10 mg/kg/day | ▲ Increased | ▼ Decreased | |
| This compound | - | - | - | Data Not Available | Data Not Available | - |
Hepatic Steatosis
| Modulator | Animal Model | Treatment Duration | Dose | Effect on Hepatic Triglycerides | Reference |
| T0901317 | Mice | - | - | ▲ Significant Increase (Hepatic Steatosis) | [1] |
| GW3965 | Mice | - | - | ▲ Increased | [1] |
| This compound | - | - | - | Data Not Available | - |
This compound: A Novel LXR Antagonist
This compound has been identified as a potent LXR antagonist.[4] Interestingly, it exhibits a unique gene expression profile. While it antagonizes the expression of lipogenic genes such as SCD1 and FASN, it surprisingly upregulates the expression of ABCA1, a key gene in reverse cholesterol transport, a characteristic typically associated with LXR agonists.[4] Its in vivo efficacy has been demonstrated in anti-tumor models.[4][5] The metabolic consequences of this distinct pharmacological profile in the context of cardiovascular disease remain to be elucidated. Studies on other LXR antagonists have suggested a potential to alleviate hepatic lipid accumulation but with a possible increase in plasma cholesterol.[9] However, it is crucial to note that this is not data on this compound and its specific effects may differ.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of established LXR modulators.
In Vivo Atherosclerosis Assessment in apoE-/- Mice
A common experimental workflow for assessing the impact of LXR modulators on atherosclerosis is depicted below.
1. Animal Model:
-
Male apolipoprotein E-deficient (apoE-/-) mice on a C57BL/6 background are commonly used.[10][11] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[11]
2. Diet and Treatment:
-
Mice are typically fed a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis development.[10][12]
-
Treatment with the LXR modulator (e.g., T0901317, GW3965) or vehicle control is administered daily via oral gavage.
3. Study Duration:
-
The studies typically last for 12 to 16 weeks to allow for significant plaque development.
4. Atherosclerotic Lesion Analysis:
-
At the end of the study, mice are euthanized, and the aorta is perfused and dissected.
-
The aortic root is embedded, sectioned, and stained with Oil Red O to visualize neutral lipid deposits within the atherosclerotic plaques.[13][14]
-
The lesion area is then quantified using image analysis software.[13][14]
5. Plasma and Liver Analysis:
-
Blood samples are collected to measure plasma levels of total cholesterol, triglycerides, HDL, and LDL.
-
Livers are harvested for histological analysis (e.g., H&E staining) to assess steatosis and for measurement of hepatic triglyceride content.
Conclusion and Future Directions
Established LXR agonists like T0901317 and GW3965 have demonstrated robust anti-atherosclerotic efficacy in preclinical models. However, their therapeutic potential is significantly limited by the adverse effect of inducing hypertriglyceridemia and hepatic steatosis.
This compound presents a novel approach to LXR modulation as an antagonist with a unique ability to upregulate ABCA1. While its anti-tumor effects are being explored, a critical knowledge gap exists regarding its in vivo metabolic profile. Future research should prioritize investigating the effects of this compound on plasma lipids, hepatic steatosis, and atherosclerosis development in relevant animal models. Such studies will be crucial to determine if this compound, and LXR antagonists with similar profiles, can offer a safer and more effective strategy for the treatment of cardiovascular and metabolic diseases.
References
- 1. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 5. Italian researchers patent new LXR antagonists | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXRα/β Antagonism Protects against Lipid Accumulation in the Liver but Increases Plasma Cholesterol in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Translational Potential of PFM046: A Comparative Guide for Researchers
In the landscape of novel cancer therapeutics, the steroidal, non-sulfated Liver X Receptor (LXR) antagonist PFM046 has emerged as a promising first-in-class agent. This guide provides a comprehensive comparison of this compound with alternative LXR modulators, offering a detailed analysis of its performance supported by experimental data to aid researchers, scientists, and drug development professionals in evaluating its translational potential.
This compound distinguishes itself through a unique mechanism of action. As an LXR antagonist, it suppresses the expression of LXR target genes involved in lipogenesis, such as SCD1 and FASN, which are often upregulated in cancer cells. Intriguingly, it also promotes the expression of the cholesterol transporter ABCA1, a characteristic typically associated with LXR agonists. This dual activity suggests a multifaceted approach to combating cancer by modulating cellular metabolism and potentially enhancing cholesterol efflux. Preclinical studies have demonstrated its anti-tumor activity in both in vitro and in vivo models of melanoma and lung cancer.
Comparative Analysis of LXR Modulators
To provide a clear perspective on the therapeutic potential of this compound, this guide compares its performance with established LXR agonists (T0901317 and GW3965) and a prominent LXR inverse agonist (SR9243).
In Vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target | Cell Line | Cancer Type | IC50 (μM) | Citation |
| This compound | LXRα Antagonist | B16-F1 | Melanoma | ~10 (at 10µM) | [1] |
| This compound | LXRβ Antagonist | LLC | Lung Carcinoma | ~10 (at 10µM) | [1] |
| SR9243 | LXR Inverse Agonist | SW620 | Colorectal | ~0.015-0.104 | [2] |
| T0901317 | LXR Agonist | B16F10 | Melanoma | >10 | [3][4] |
| T0901317 | LXR Agonist | A-375 | Melanoma | >10 | [3] |
Note: Direct comparative IC50 values for T0901317 and GW3965 in B16-F1 and LLC cell lines were not available in the reviewed literature. However, studies on similar melanoma cell lines (B16F10 and A-375) indicate that LXR agonists like T0901317 inhibit proliferation but at concentrations generally higher than those reported for the antiproliferative effects of this compound.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound and its comparators is summarized below, highlighting their effects on tumor growth in xenograft models.
| Compound | Model | Cancer Type | Dosage | Route | Tumor Growth Inhibition | Citation |
| This compound | C57BL/6 mice with B16-F1 xenografts | Melanoma | Not specified | Not specified | Significant | [5] |
| This compound | C57BL/6 mice with LLC xenografts | Lung Carcinoma | Not specified | Not specified | Significant | [5] |
| SR9243 | Xenograft | Colon Cancer | Not specified | Not specified | Substantial reduction | [2] |
| T0901317 | C57BL/6 mice with B16F10 xenografts | Melanoma | Not specified | Oral | Significant | [3][4] |
| GW3965 | Xenograft | Pancreatic Cancer | Not specified | Not specified | Significant | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of PFM046's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Liver X Receptor (LXR) antagonist, PFM046, with other relevant alternatives, supported by available experimental data. The information aims to offer an independent verification of this compound's potential as an antitumor agent.
Introduction to this compound
This compound is a first-in-class, steroidal, non-sulfated antagonist of Liver X Receptors (LXRs).[1][2] LXRs are nuclear receptors that play a crucial role in cholesterol metabolism and have emerged as potential therapeutic targets in oncology. This compound has been identified as a more potent LXR antagonist than its precursor, PFM037.[1][2] It exhibits a unique mechanism of action by suppressing the expression of LXR target genes involved in lipogenesis, such as SCD1 and FASN, while unexpectedly upregulating the ABCA1 gene, which is typically associated with LXR agonists.[1][2] This distinct profile suggests a novel approach to cancer therapy. Studies have indicated that this compound demonstrates notable antitumor activity in both in vitro and in vivo mouse models.[1][2]
Comparative Analysis of LXR Modulators
To provide a comprehensive overview of this compound's potential, this guide compares its available data with that of another LXR modulator, SR9243, an LXR inverse agonist. While this compound acts as an antagonist, SR9243 reduces the basal transcriptional activity of LXRs.
Data Presentation
Table 1: In Vitro Activity of LXR Modulators
| Compound | Target(s) | IC50 (LXRα) | IC50 (LXRβ) | Cancer Cell Line IC50 | Source |
| This compound | LXRα, LXRβ | 2.04 µM | 1.58 µM | Data not publicly available | [3][4] |
| SR9243 | LXRα, LXRβ | Not specified | Not specified | 15-104 nM (Prostate, Colorectal, Lung cancer cell lines) | MedChemExpress Product Page |
Note: Detailed in vitro cytotoxicity data (IC50 values) for this compound against specific cancer cell lines were not available in the public domain at the time of this report.
Table 2: In Vivo Antitumor Activity
| Compound | Animal Model | Tumor Type | Efficacy | Source |
| This compound | Mouse models | Not specified | "Remarkable antitumor activity" | [1][2] |
| SR9243 | Mouse models | Not specified | "Inhibits tumor growth" without significant toxicity | MedChemExpress Product Page |
Note: Specific quantitative in vivo data for this compound, such as tumor growth inhibition percentages, and details of the animal models used, were not available in the publicly accessible literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
LXR Signaling Pathway
General Experimental Workflow for Antitumor Activity Assessment
Experimental Protocols
Detailed experimental protocols for the antitumor activity of this compound are not publicly available. The following are generalized protocols for the types of experiments typically conducted to assess antitumor activity, based on common laboratory practices.
In Vitro Cell Viability Assay (Example: MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, SR9243) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Tumor Xenograft Model
-
Animal Housing: Immunocompromised mice (e.g., nude or SCID mice) are housed under specific pathogen-free conditions.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., oral gavage, intraperitoneal injection), while the control group receives the vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
This compound presents a promising and novel approach to cancer therapy through its unique LXR antagonist activity. The available data indicates its potential to inhibit tumor growth. However, a comprehensive independent verification of its antitumor efficacy is currently limited by the lack of publicly available quantitative in vitro and in vivo data. Further publication of detailed experimental results is crucial for the scientific community to fully evaluate the therapeutic potential of this compound and its standing relative to other LXR-targeting agents like SR9243. Researchers are encouraged to consult the primary literature for any future updates and detailed findings.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver X Receptor (LXR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
PFM046's selectivity for LXRα versus LXRβ compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Liver X Receptor (LXR) antagonist PFM046's selectivity for LXRα versus LXRβ, benchmarked against other well-characterized LXR modulators. The information presented herein is supported by experimental data to aid in the evaluation and potential application of these compounds in research and drug development.
Introduction to Liver X Receptors and this compound
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. LXRα is predominantly expressed in the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. The development of LXR modulators has been a key focus for therapeutic interventions in metabolic and inflammatory diseases. However, the activation of LXRα is associated with undesirable side effects, such as increased plasma triglycerides. This has spurred the search for LXRβ-selective modulators.
This compound is a recently identified steroidal LXR antagonist. It exhibits a unique pharmacological profile, acting as an antagonist for certain LXR target genes, such as Stearoyl-CoA desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), while surprisingly upregulating the expression of ATP-binding cassette transporter A1 (ABCA1), a gene typically induced by LXR agonists.[1][2]
Comparative Selectivity of LXR Modulators
The selectivity of this compound and other LXR modulators for LXRα and LXRβ is a critical determinant of their therapeutic potential. The following table summarizes the available quantitative data on the activity and selectivity of these compounds.
| Compound | Type | LXRα Activity | LXRβ Activity | Selectivity Profile |
| This compound | Antagonist | IC50: 2.04 µM[3] | IC50: 1.58 µM[3] | Non-selective antagonist |
| T0901317 | Agonist | EC50: 20 nM[4] | - | Potent pan-agonist |
| GW3965 | Agonist | EC50: 190 nM[4] | EC50: 30 nM[4] | LXRβ-selective agonist |
| LXR-623 | Agonist | IC50: 179 nM[4] | IC50: 24 nM[4] | LXRβ-selective agonist |
| AZ876 | Agonist | - | - | 25-fold more potent on hLXRα and 2.5-fold on hLXRβ than GW3965[4] |
| BMS-779788 | Partial Agonist | IC50: 68 nM[4] | IC50: 14 nM[4] | LXRβ-selective partial agonist |
| Gymnestrogenin | Antagonist | IC50: 2.5 µM[4] | IC50: 1.4 µM[4] | Non-selective antagonist |
| GSK3987 | Agonist | EC50: 50 nM (SRC1) | EC50: 40 nM (SRC1) | Pan-agonist |
Experimental Methodologies
The determination of LXR modulator selectivity is primarily achieved through cellular and biochemical assays. The following are detailed protocols for two commonly employed methods.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of LXRα or LXRβ.
Principle: HEK293T cells are co-transfected with three plasmids:
-
An expression vector for either full-length human LXRα or LXRβ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LXR response elements (LXREs).
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
Upon activation by an agonist, the LXR/RXR heterodimer binds to the LXREs and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of LXR activation. For antagonists, the assay is performed in the presence of a known LXR agonist, and the degree of inhibition of luciferase expression is measured.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum. For transfection, cells are seeded in 96-well plates. The following day, cells are co-transfected with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. For antagonist assays, a fixed concentration of a known LXR agonist (e.g., T0901317) is added along with the test compounds.
-
Luciferase Activity Measurement: Following a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data is then plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent recruitment of a coactivator peptide to the LXR ligand-binding domain (LBD).
Principle: The assay utilizes a purified, GST-tagged LXRα or LXRβ LBD and a fluorescently labeled coactivator peptide (e.g., from SRC1/NCoA-1). A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescently labeled coactivator peptide acts as the FRET acceptor. In the presence of an agonist, the LXR LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Antagonists will compete with the agonist and prevent this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Assay Setup: The assay is typically performed in a 384-well plate. All reagents are prepared in a specific assay buffer.
-
Compound Addition: Test compounds are serially diluted and added to the wells.
-
Reagent Addition: A mixture of the LXR LBD (either α or β), the fluorescently labeled coactivator peptide, and the terbium-labeled anti-GST antibody is added to the wells containing the test compounds.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at approximately 340 nm and emission detection at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor fluorophore).
-
Data Analysis: The ratio of the emission signals (acceptor/donor) is calculated. The data is then plotted against the compound concentration to determine EC50 or IC50 values.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: LXR Signaling Pathway.
Caption: Experimental Workflow for LXR Selectivity.
Conclusion
This compound presents as a non-selective LXR antagonist with IC50 values in the low micromolar range for both LXRα and LXRβ. Its unique ability to differentially regulate LXR target genes warrants further investigation. In contrast, other modulators like GW3965 and LXR-623 exhibit clear selectivity for LXRβ, which may offer a therapeutic advantage by avoiding the lipogenic side effects associated with LXRα activation. The choice of an appropriate LXR modulator for research or therapeutic development will depend on the specific biological question and the desired pharmacological profile. The experimental protocols provided herein offer a standardized approach to further characterize the selectivity of novel LXR modulators.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity [iris.unisr.it]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Benchmarking PFM046: A Comparative Guide to Investigational Liver X Receptor Modulators in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), comprising LXRα and LXRβ, have emerged as promising therapeutic targets in oncology due to their critical role in regulating lipid metabolism, inflammation, and cell proliferation. A variety of investigational drugs targeting LXRs are currently under evaluation. This guide provides a comparative analysis of PFM046, a novel LXR antagonist, against other investigational LXR modulators. The information presented is based on publicly available preclinical data.
This compound: A First-in-Class LXR Antagonist
This compound is a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist.[1] It has demonstrated anticancer activity by suppressing the expression of LXR target genes involved in lipogenesis, such as SCD1 and FASN. Interestingly, while acting as an antagonist, this compound has also been observed to upregulate the ABCA1 gene, a characteristic more typical of LXR agonists. Preclinical studies have shown its potential in oncological applications with demonstrated antitumor activity in both in vitro and in vivo mouse models.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of other investigational LXR modulators. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Activity of Investigational LXR Modulators
| Compound | Target | Mechanism of Action | IC50 (LXRα) | IC50 (LXRβ) | Antiproliferative Activity (Cell Lines) |
| This compound | LXRα / LXRβ | Antagonist | 1.5 µM[1] | 2.29 µM[1] | Active at 10 µM in murine melanoma (B16-F1) and human lung cancer (LLC) cells.[1] |
| SR9243 | LXRα / LXRβ | Inverse Agonist | Not specified | Not specified | IC50 ~15-104 nM in various cancer cell lines including lung cancer. |
| SR9238 | LXRα / LXRβ | Inverse Agonist | 214 nM | 43 nM | Data not available in melanoma or lung cancer. |
| GW3965 | LXRα / LXRβ | Agonist | 190 nM | 30 nM | Data not available in melanoma or lung cancer. |
| T0901317 | LXRα / LXRβ | Agonist | Not specified | Not specified | Inhibits proliferation of B16F10 melanoma cells.[2] |
| LXR-623 | LXRα / LXRβ | Dual Agonist | 179 nM | 24 nM | Data not available in melanoma or lung cancer. |
Table 2: In Vivo Efficacy of Investigational LXR Modulators
| Compound | Cancer Model | Dosing & Administration | Key Findings |
| This compound | Murine melanoma (B16-F1) and human lung cancer (LLC) xenografts | Data not available | Demonstrated antitumor activity.[1] Specific tumor growth inhibition data is not publicly available. |
| SR9243 | Colon cancer xenograft (SW620) | 30 mg/kg or 60 mg/kg | Significant reduction in tumor volume. |
| T0901317 | Murine melanoma xenograft (B16F10) | 10 mg/kg/day (gavage) | Significantly reduced tumor volumes compared to vehicle-treated mice.[2] |
| GW3965 | Glioblastoma xenograft | 40 mg/kg (p.o.) | 59% inhibition of tumor growth. |
| LXR-623 | Glioblastoma patient-derived xenograft | 400 mpk (p.o., daily) | Inhibited tumor growth and prolonged survival. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of LXR modulators and a general workflow for evaluating these compounds.
Caption: Simplified LXR signaling pathway and points of intervention by different modulator types.
Caption: General experimental workflow for the preclinical evaluation of LXR modulators.
Experimental Protocols
Detailed experimental protocols for this compound are not yet fully available in the public domain. However, based on the available information, the following are generalized methodologies typically employed in the evaluation of such compounds.
In Vitro LXR Antagonist Activity Assay (Generalized)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LXRα and LXRβ.
-
Methodology: A cell-based reporter assay is commonly used. Cells (e.g., HEK293T) are co-transfected with plasmids expressing the LXR receptor (α or β) and a luciferase reporter gene under the control of an LXR response element. Cells are then treated with a known LXR agonist to induce luciferase expression, along with varying concentrations of the test compound. The luminescence is measured, and the IC50 value is calculated as the concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity.
Cell Proliferation Assay (Trypan Blue Exclusion Method)
-
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
-
Methodology: Cancer cell lines (e.g., murine melanoma B16-F1 and human lung LLC) are seeded in multi-well plates and allowed to adhere. The cells are then treated with the test compound at a specific concentration (e.g., 10 µM for this compound) or a vehicle control for a defined period (e.g., 72 hours). After incubation, cells are harvested, stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study (Generalized)
-
Objective: To evaluate the antitumor efficacy of a test compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously injected with a suspension of cancer cells (e.g., B16-F1 or LLC). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the test compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule, while the control group receives a vehicle. Tumor volume is measured periodically using calipers. At the end of the study, tumors may be excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group.
Conclusion
This compound represents a novel approach to targeting LXR in cancer through antagonism. The available data indicates its potential, particularly in melanoma and lung cancer models. However, a comprehensive comparison with other investigational LXR modulators is currently limited by the lack of detailed, publicly available in vivo efficacy data and experimental protocols for this compound. Further publication of these details will be crucial for a more definitive benchmarking against other LXR-targeting agents like the inverse agonist SR9243 and various LXR agonists. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed information as it becomes available.
References
A Preclinical Comparative Analysis of PFM046, a Novel Liver X Receptor Antagonist for Oncology
An objective review of PFM046's performance against other Liver X Receptor modulators, supported by available preclinical data.
This guide provides a detailed comparison of this compound, a first-in-class steroidal Liver X Receptor (LXR) antagonist, with its direct predecessor, PFM037, and other notable LXR modulators. The data herein is compiled from published preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's activity, potency, and potential therapeutic utility in oncology.
Introduction to this compound
This compound, chemically identified as 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol, is a novel, non-sulfated steroidal antagonist of Liver X Receptors (LXRα and LXRβ).[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation, making them a target of interest for various diseases, including cancer. This compound was developed as a more potent derivative of its predecessor, PFM037, and has demonstrated significant antitumor activity in preclinical models.[1] A peculiar characteristic of this compound is its mixed agonist/antagonist profile on LXR target genes; it suppresses lipogenic genes like Stearoyl-CoA Desaturase-1 (SCD1) and Fatty Acid Synthase (FASN), a typical antagonist function, while simultaneously upregulating the cholesterol transporter ATP Binding Cassette Subfamily A Member 1 (ABCA1), an effect commonly associated with LXR agonists.[1][2]
Comparative Analysis of In Vitro Potency
The primary measure of a receptor modulator's potency is its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This compound demonstrates superior antagonist potency on both LXR isoforms compared to its predecessor, PFM037. When evaluated alongside other well-characterized LXR modulators, this compound's activity is notable, although direct comparisons are influenced by variations in assay conditions across different studies.
| Compound | Target(s) | Activity | IC50 / EC50 (nM) | Assay Type |
| This compound | LXRα / LXRβ | Antagonist | IC50: 2040 (LXRα), 1580 (LXRβ)[2] | Luciferase Reporter Assay |
| PFM037 | LXRα | Antagonist | IC50: 5180[2] | Luciferase Reporter Assay |
| GSK2033 | LXRα / LXRβ | Antagonist | IC50: 17 (LXRα), 9 (LXRβ)[3][4] | LXRE Luciferase Reporter Assay |
| T0901317 | LXRα / LXRβ | Agonist | EC50: ~600 (LXRβ)[5] | Luciferase Reporter Assay |
| GW3965 | LXRα / LXRβ | Agonist | EC50: ~180 (LXRα), ~40 (LXRβ) | Luciferase Reporter Assay |
Note: IC50/EC50 values can vary significantly based on the cell line, reporter construct, and specific experimental conditions. The data presented is for comparative purposes.
Preclinical ADME Profile
Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for a drug candidate's viability. Preclinical in vitro data for this compound and PFM037 highlight differences in their metabolic stability.
| Compound | Solubility (PBS, pH 7.4) | Human Liver Microsome Clearance | Mouse Liver Microsome Clearance | Probable Metabolic Pathway |
| This compound | Low[2] | Low[2] | High[2] | Potential CYP2D6 contribution[2] |
| PFM037 | Low[2] | Moderate[2] | Moderate[2] | Primarily CYP3A4[2] |
The high clearance of this compound in mouse liver microsomes compared to human microsomes suggests species-specific differences in metabolism, a critical consideration for translating preclinical findings.[2]
In Vitro Anti-Tumor Activity
This compound has demonstrated direct anti-proliferative effects on cancer cell lines in vitro.
| Cell Line | Cancer Type | Treatment | Effect |
| B16F1 | Mouse Melanoma | This compound (10 μM) for 72h | Significant reduction in cell proliferation[2] |
| LLC | Lewis Lung Carcinoma | This compound (10 μM) for 72h | Significant reduction in cell proliferation[2] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the LXR signaling pathway and a standard experimental workflow for screening LXR antagonists.
Caption: LXR signaling pathway modulation by agonists and this compound.
Caption: Workflow for an LXR antagonist luciferase reporter assay.
Experimental Protocols
LXR Luciferase Reporter Assay for Antagonist Activity
This protocol is representative of the method used to determine the IC50 values of LXR antagonists like this compound.
-
Cell Culture and Seeding: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.[6]
-
Transient Transfection: Cells are transiently co-transfected with three plasmids: an expression vector for the human LXR isoform (LXRα or LXRβ), a reporter plasmid containing multiple copies of the LXR response element (LXRE) upstream of a firefly luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization. Transfection is typically performed using a lipid-based reagent.
-
Compound Treatment: After 24 hours, the medium is replaced. Cells are treated with a constant, sub-maximal concentration of a known LXR agonist (e.g., T0901317 or GW3965) to induce luciferase expression. Concurrently, cells are treated with serial dilutions of the test antagonist (e.g., this compound). Control wells receive the agonist plus vehicle (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for 16-24 hours at 37°C.
-
Lysis and Luciferase Measurement: The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer following the addition of the appropriate luciferase substrate. Firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The percentage of inhibition of agonist-induced activity is calculated for each concentration of the antagonist. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Subcutaneous Tumor Model
This protocol describes a general methodology for evaluating the anti-tumor efficacy of a compound like this compound in vivo.
-
Animal Model: C57BL/6 mice (typically 8-12 weeks old) are used.[7]
-
Tumor Cell Implantation: B16F1 (melanoma) or LLC (Lewis Lung Carcinoma) cells are cultured, harvested, and washed in sterile PBS.[8] A suspension of approximately 1 x 10^5 to 1 x 10^6 cells in 100-200 µL of PBS is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups to ensure an even distribution of initial tumor volumes.
-
Treatment Administration: this compound is formulated in a suitable vehicle. The compound is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., daily for 14-21 days). The control group receives the vehicle only.
-
Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or at a fixed time point. Tumors are excised and weighed. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed anti-tumor effect.
Conclusion
The preclinical data available for this compound identify it as a potent LXR antagonist with a unique gene regulation profile and promising anti-tumor activity.[1] It demonstrates superior potency to its predecessor, PFM037, in cell-based assays. Its mixed agonist/antagonist activity, particularly the upregulation of ABCA1, differentiates it from other LXR antagonists and warrants further investigation. The observed in vitro anti-proliferative effects and in vivo efficacy in mouse tumor models highlight the potential of LXR antagonism as a therapeutic strategy in oncology.[1] Further studies are necessary to fully elucidate its mechanism of action, confirm its safety profile, and understand the implications of its species-specific metabolism for clinical translation.
References
- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3β,22-diol (this compound) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of mouse melanoma cell lines by their mortal malignancy using an experimental metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PFM046: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of PFM046, a novel steroidal Liver X Receptor (LXR) antagonist, are critical for ensuring laboratory safety and environmental protection. Due to its classification as a biologically active compound with potential anticancer properties, this compound and its associated waste must be managed as hazardous chemical waste.
This guide provides detailed, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to mitigate risks and maintain compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its potential biological activity, direct contact should be avoided.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | To prevent inhalation of airborne particles. |
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must follow established procedures for hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated filter papers, weighing boats, and disposable labware (e.g., pipette tips, centrifuge tubes), must be collected in a dedicated, clearly labeled hazardous waste container.[3][4] The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[5]
-
Liquid Waste: All liquid waste containing this compound, such as solutions from experiments, solvents used for rinsing, and cell culture media, must be collected in a separate, dedicated hazardous liquid waste container.[6] Do not mix this waste with other solvent streams unless compatibility has been verified to avoid potentially violent reactions.[2][5] The container must be leak-proof and have a screw cap.[7]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.[8]
2. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly and accurately labeled with the following information[4][5]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (22(S)-23-phenyl-24-norchol-5-en-3β,22-diol)"
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Biologically Active")
-
The approximate concentration and quantity of this compound
-
The date when the waste was first added to the container (accumulation start date)[5]
3. Decontamination of Reusable Labware:
Glassware and other reusable equipment that have come into contact with this compound must be decontaminated before being returned to general use.
-
Triple Rinse: Rinse the labware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in the designated hazardous liquid waste container.[3]
-
Wash: After rinsing, wash the labware with soap and water.
4. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills: For small spills of solid this compound, carefully absorb the powder with a damp paper towel or absorbent pad, avoiding the creation of dust. For small liquid spills, use an appropriate absorbent material. Place all contaminated materials into the designated hazardous solid waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
5. Final Disposal:
All collected hazardous waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[7][9] Do not attempt to treat or dispose of the waste through any other means. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.
Caption: this compound Disposal Workflow Diagram.
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. acs.org [acs.org]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. mcneese.edu [mcneese.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling PFM046
Essential Safety and Handling Guide for PFM046
This guide provides essential safety, handling, and disposal information for this compound, a novel, steroidal, non-sulfated Liver X Receptor (LXR) antagonist with potential anticancer activity. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general safety protocols and best practices for handling a new chemical entity with pharmacological activity in a laboratory setting. All personnel must conduct a thorough risk assessment before beginning any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Primary Engineering Controls | Recommended Personal Protective Equipment (PPE) |
| Low-Risk Operations (e.g., weighing, preparing dilute solutions) | Chemical Fume Hood | - Primary Gloves: Nitrile or neoprene gloves - Secondary Gloves: Nitrile or neoprene gloves (double-gloving recommended) - Eye Protection: Safety glasses with side shields or chemical splash goggles - Lab Coat: Standard laboratory coat |
| Medium-Risk Operations (e.g., in-vitro experiments, cell culture) | Biosafety Cabinet (Class II) or Chemical Fume Hood | - Primary Gloves: Nitrile or neoprene gloves - Secondary Gloves: Nitrile or neoprene gloves (double-gloving recommended) - Eye Protection: Chemical splash goggles or a face shield worn over safety glasses - Lab Coat: Disposable, fluid-resistant lab coat or gown |
| High-Risk Operations (e.g., handling concentrated stock, animal studies) | Chemical Fume Hood or Glove Box | - Primary Gloves: Chemical-resistant gloves (e.g., butyl rubber) - Secondary Gloves: Nitrile or neoprene gloves - Eye Protection: Face shield worn over chemical splash goggles - Body Protection: Disposable, full-body protective suit (e.g., Tyvek) - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) may be required based on risk assessment |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical to ensure safety and minimize contamination when working with this compound.
Diagram: this compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Steps:
-
Preparation:
-
Always begin by donning the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
Conduct all weighing and initial dissolution of this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
-
Experimentation:
-
Perform all experimental procedures involving this compound within a primary engineering control, such as a biosafety cabinet or chemical fume hood.
-
When transporting solutions containing this compound between work areas, use sealed, clearly labeled primary containers placed within a durable, leak-proof secondary container.
-
-
Decontamination and Disposal:
-
Upon completion of work, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent known to be effective for similar compounds.
-
Dispose of all contaminated materials, including gloves, disposable lab coats, and pipette tips, in clearly labeled hazardous waste containers in accordance with institutional and local regulations.
-
Remove PPE in the correct sequence to avoid cross-contamination: outer gloves, gown/suit, inner gloves, face shield/goggles, and finally, respiratory protection if worn.
-
Always wash hands thoroughly with soap and water after removing PPE.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
